DPPF
Description
Properties
CAS No. |
12150-46-8 |
|---|---|
Molecular Formula |
C34H28FeP2 |
Molecular Weight |
554.4 g/mol |
IUPAC Name |
bis(cyclopenta-1,4-dien-1-yl(diphenyl)phosphane);iron(2+) |
InChI |
InChI=1S/2C17H14P.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h2*1-14H;/q2*-1;+2 |
InChI Key |
KZPYGQFFRCFCPP-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+2] |
Synonyms |
Cyclopentadienyldiphenylphosphine; 1,1’-Ferrocendiylbis(diphenylphosphine); dppf; |
Origin of Product |
United States |
Foundational & Exploratory
The Structural Elucidation of 1,1'-Bis(diphenylphosphino)ferrocene (DPPF): A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1,1'-Bis(diphenylphosphino)ferrocene, commonly abbreviated as DPPF, is a preeminent organophosphorus compound that has become an indispensable tool in modern synthetic chemistry. Its unique structural architecture, characterized by a ferrocene backbone linking two diphenylphosphino groups, imparts a combination of steric bulk, electronic tunability, and remarkable flexibility. This guide provides an in-depth analysis of the this compound ligand's structure, supported by crystallographic data, detailed experimental protocols for its synthesis, and graphical representations of its chemical logic and function. The robust nature and versatile coordination chemistry of this compound have established it as a critical ligand in catalysis, particularly for palladium-catalyzed cross-coupling reactions that are fundamental to the synthesis of pharmaceuticals and advanced materials.
Core Molecular Structure
The fundamental structure of this compound consists of a ferrocene unit, which is composed of two cyclopentadienyl (Cp) rings sandwiching a central iron atom. Each Cp ring is substituted with a diphenylphosphino (–PPh₂) group at the 1 and 1' positions. This arrangement classifies this compound as a bidentate diphosphine ligand, capable of coordinating to a single metal center through the lone pairs on its two phosphorus atoms, a process known as chelation.
The ferrocene backbone is not merely a passive linker; its ability to rotate allows the ligand to exhibit significant conformational flexibility. This flexibility is crucial for its catalytic efficacy, as it enables the ligand to accommodate the various geometries of metal complexes throughout a catalytic cycle. The key structural parameter that defines its coordination geometry is the P–M–P "bite angle," which is the angle formed between the two phosphorus atoms and the coordinated metal center (M). For this compound, this angle is notably flexible, typically ranging from 90° to 102°, allowing it to stabilize diverse transition states in catalytic processes.
Quantitative Structural Data
The precise molecular geometry of the free this compound ligand has been determined by single-crystal X-ray diffraction. This data provides exact bond lengths, bond angles, and torsion angles, which are fundamental to understanding its steric and electronic properties. The following tables summarize key structural parameters derived from crystallographic analyses of the uncoordinated this compound molecule.
| Selected Bond Lengths (Å) | |
| Bond | Length (Å) |
| Fe–C (Cyclopentadienyl) | 2.03 - 2.05 |
| C–C (in Cyclopentadienyl ring) | 1.40 - 1.43 |
| C(Cp)–P | 1.82 - 1.83 |
| P–C (Phenyl) | 1.83 - 1.84 |
| Selected Bond Angles (°) | |
| Angle | Degrees (°) |
| C(Cp)–P–C(Phenyl) | 101.5 - 103.0 |
| C(Phenyl)–P–C(Phenyl) | 102.0 - 104.0 |
| P–C(Cp)–C(Cp) | 124.0 - 126.0 |
Note: These values represent a typical range observed in the crystal structure of the free ligand and may vary slightly depending on the specific crystalline form and refinement.
Experimental Protocols
The synthesis of this compound is a well-established procedure in organometallic chemistry. The most common and high-yielding method involves the dilithiation of ferrocene followed by reaction with chlorodiphenylphosphine.
Protocol: Synthesis of 1,1'-Bis(diphenylphosphino)ferrocene (this compound)
Materials:
-
Ferrocene
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Chlorodiphenylphosphine (ClPPh₂)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Degassed water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethanol for recrystallization
-
Standard Schlenk line and glassware for inert atmosphere chemistry
Procedure:
-
Setup: All glassware must be oven- or flame-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Dilithiation of Ferrocene:
-
To a Schlenk flask charged with ferrocene (1.0 eq), add anhydrous diethyl ether or THF.
-
Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.2 eq).
-
Cool the resulting slurry to 0 °C in an ice bath.
-
Slowly add n-butyllithium (2.2 eq) dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The formation of the orange precipitate of 1,1'-dilithioferrocene-TMEDA adduct indicates successful lithiation.
-
-
Phosphinylation:
-
Cool the suspension of 1,1'-dilithioferrocene to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of chlorodiphenylphosphine (2.2 eq) in anhydrous diethyl ether or THF dropwise to the cooled suspension.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.
-
-
Workup and Purification:
-
Quench the reaction by the slow, careful addition of degassed water.
-
Separate the organic layer. Wash the organic layer sequentially with degassed water and a saturated aqueous NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and remove the solvent under reduced pressure to yield a crude orange solid.
-
-
Recrystallization:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature and then place it in a freezer to maximize crystal formation.
-
Collect the resulting orange crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum. A typical yield for this procedure is around 80%.[1]
-
Visualization of Structure and Function
Graphviz diagrams are provided to illustrate the key logical and structural relationships of the this compound ligand.
Diagram 1: Synthetic Pathway of this compound
This diagram outlines the logical flow of the primary synthetic route to this compound from ferrocene.
Caption: Synthetic pathway for this compound via dilithiation and phosphinylation.
Diagram 2: Chelation of this compound to a Metal Center
This workflow illustrates the function of this compound as a bidentate ligand, chelating to a generic transition metal center (M), which is fundamental to its role in catalysis.
Caption: Workflow of this compound acting as a bidentate chelating ligand.
References
An In-depth Technical Guide to the Synthesis and Purification of 1,1'-Bis(diphenylphosphino)ferrocene (DPPF)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, purification, and characterization of 1,1'-Bis(diphenylphosphino)ferrocene (DPPF), a crucial phosphine ligand in modern catalysis. The information presented is intended to equip researchers with the necessary details to produce high-purity this compound for applications in drug development and other areas of chemical synthesis.
Introduction
1,1'-Bis(diphenylphosphino)ferrocene, commonly known as this compound, is an organophosphorus compound featuring a ferrocene backbone. It is a widely utilized ancillary ligand in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions.[1] The unique geometry and electronic properties imparted by the ferrocene moiety contribute to the high efficiency and selectivity of catalysts derived from this ligand. This guide details the prevalent synthetic methodologies and purification techniques to obtain this compound of high purity, suitable for sensitive catalytic applications.
Synthesis of this compound
The most common and established method for the synthesis of this compound involves the dilithiation of ferrocene followed by the reaction with chlorodiphenylphosphine.[1] An alternative route commences from 1,1'-bis(diphenoxyphosphino)ferrocene. Both methods are detailed below.
Synthesis from Ferrocene
This approach is the most widely employed method for preparing this compound. It involves a two-step, one-pot reaction.
Caption: Synthetic pathway of this compound from ferrocene.
A detailed experimental protocol for the synthesis of this compound from ferrocene is as follows:
-
Preparation of the Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a rubber septum is assembled. The system is purged with dry, oxygen-free nitrogen.
-
Reagents:
-
Ferrocene
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Chlorodiphenylphosphine (ClPPh₂)
-
Anhydrous diethyl ether
-
Hexanes
-
-
Procedure: a. To the reaction flask, add ferrocene and anhydrous hexanes. b. Add N,N,N',N'-tetramethylethylenediamine (TMEDA) to the suspension. c. Cool the mixture in an ice bath and add a solution of n-butyllithium in hexanes dropwise via syringe. d. After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours.[2] e. The resulting orange precipitate of the 1,1'-dilithioferrocene-TMEDA adduct is collected by filtration under a nitrogen atmosphere, washed with anhydrous hexanes, and dried in vacuo. f. In a separate flame-dried, three-necked flask under a nitrogen atmosphere, the 1,1'-dilithioferrocene-TMEDA adduct is suspended in anhydrous diethyl ether. g. The suspension is cooled to -78 °C (dry ice/acetone bath). h. A solution of chlorodiphenylphosphine in anhydrous diethyl ether is added dropwise to the cooled suspension. i. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight. j. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. k. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. l. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound as a yellow-orange solid.
Synthesis from 1,1'-Bis(diphenoxyphosphino)ferrocene
An alternative synthesis route for this compound starts from 1,1'-bis(diphenoxyphosphino)ferrocene. This method involves the cleavage of the P-O bonds and subsequent formation of P-Ph bonds.
The general procedure is as follows:[3]
-
Reagents:
-
1,1'-Bis(diphenoxyphosphino)ferrocene
-
Iodine (I₂)
-
Tributylphosphine
-
Acetonitrile/Tetrahydrofuran (THF) (1:1, v/v)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
-
-
Procedure: a. In a flask under a nitrogen atmosphere, 1,1'-bis(diphenoxyphosphino)ferrocene is dissolved in a 1:1 mixture of acetonitrile and THF.[3] b. Iodine and tributylphosphine are added to the solution.[3] c. The reaction mixture is stirred at room temperature for 10 minutes.[3] d. The reaction is quenched with water.[3] e. The mixture is diluted with ethyl acetate and washed three times with a saturated aqueous solution of NaHCO₃.[3] f. The organic phase is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure.[3] g. The resulting residue is recrystallized from ethanol to yield pure this compound.[3]
Quantitative Data Summary for this compound Synthesis
| Synthetic Route | Starting Materials | Reported Yield | Purity | Reference |
| From Ferrocene | Ferrocene, n-BuLi, TMEDA, ClPPh₂ | High (80%) | Not specified | [4] |
| From 1,1'-Bis(diphenoxyphosphino)ferrocene | 1,1'-Bis(diphenoxyphosphino)ferrocene, I₂, Tributylphosphine | 94% | Not specified | [3] |
Purification of this compound
The purity of this compound is critical for its performance in catalytic applications, as impurities can poison the catalyst and lead to reduced yields and selectivities. Recrystallization is the most common method for purifying crude this compound.
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound by recrystallization.
Recrystallization
Recrystallization is an effective technique for removing impurities from the crude this compound solid. The choice of solvent is crucial for achieving high recovery of the pure product.
-
Dissolution: The crude this compound solid is placed in an Erlenmeyer flask. A minimal amount of hot ethanol is added to dissolve the solid completely. The solution should be near saturation.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution should be filtered quickly through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be performed rapidly to prevent premature crystallization.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of the crystals.
-
Isolation: The crystals are collected by vacuum filtration using a Büchner funnel.
-
Washing: The collected crystals are washed with a small amount of cold ethanol to remove any residual soluble impurities.
-
Drying: The purified this compound crystals are dried under vacuum to remove all traces of the solvent.
While ethanol is a common choice, other solvent systems can be employed for recrystallization, depending on the nature of the impurities. Some potential solvent pairs include:[5]
-
Hexane/Acetone
-
Hexane/Tetrahydrofuran (THF)
-
Hexane/Ethyl acetate
The principle remains the same: dissolve the compound in a minimum amount of a hot solvent in which it is highly soluble, and then either cool the solution or add a "poor" solvent (antisolvent) in which the compound is insoluble to induce crystallization.
Column Chromatography
For the removal of impurities with similar solubility to this compound, column chromatography can be a valuable purification technique.
-
Stationary Phase: Silica gel is a common stationary phase.
-
Mobile Phase (Eluent): A solvent system is chosen based on thin-layer chromatography (TLC) analysis to achieve good separation between this compound and its impurities. A mixture of non-polar and polar solvents, such as a hexane/ethyl acetate gradient, is often effective.
-
Procedure: a. A slurry of silica gel in the chosen eluent is packed into a chromatography column. b. The crude this compound is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated. c. The dried silica gel with the adsorbed sample is carefully added to the top of the packed column. d. The column is eluted with the chosen solvent system, and fractions are collected. e. The fractions are analyzed by TLC to identify those containing pure this compound. f. The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified product.
Characterization of this compound
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
Key Characterization Data
| Property | Typical Value | Reference |
| Appearance | Yellow to orange crystalline solid | [6] |
| Melting Point | 181-183 °C | [7] |
| ¹H NMR | Phenyl protons typically appear in the range of 7.2-7.8 ppm. Cyclopentadienyl protons appear as multiplets around 4.0-4.5 ppm. | [8] |
| ³¹P NMR | A single sharp peak is expected for pure this compound. The chemical shift can vary depending on the solvent. | [8] |
Common Impurities
A common impurity that can arise during synthesis or upon exposure to air is the corresponding phosphine oxide, 1,1'-bis(diphenylphosphinyl)ferrocene (this compound(O)).[9] This impurity can be detected by ³¹P NMR spectroscopy, as it will exhibit a different chemical shift from this compound. Careful handling of this compound under an inert atmosphere is recommended to minimize oxidation.
Conclusion
The synthesis and purification of high-purity this compound are critical for its successful application in catalysis. The method starting from ferrocene is a robust and high-yielding route. Meticulous purification, primarily through recrystallization, is necessary to remove impurities that can be detrimental to catalytic activity. Proper characterization, especially using NMR spectroscopy, is paramount to ensure the quality of the final product. This guide provides the foundational knowledge and detailed protocols to enable researchers to confidently prepare and purify this compound for their specific needs in drug development and beyond.
References
- 1. 1,1'-Bis(diphenylphosphino)ferrocene - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1,1'-Bis(diphenylphosphino)ferrocene synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. 1,1′-Bis(diphenylphosphino)ferrocene | this compound | C34H28FeP2 - Ereztech [ereztech.com]
- 7. 1,1'-Bis(diphenylphosphino)ferrocene [this compound] [commonorganicchemistry.com]
- 8. Solved 8. We will be characterizing the this compound by 1H NMR and | Chegg.com [chegg.com]
- 9. Tandem mass spectrometry and hydrogen/deuterium exchange studies of protonated species of 1,1'-bis(diphenylphosphino)-ferrocene oxidative impurity generated during a Heck reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of DPPF in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the pivotal role of 1,1'-bis(diphenylphosphino)ferrocene (DPPF) in catalysis, with a particular focus on palladium-catalyzed cross-coupling reactions. This compound has emerged as a privileged ligand in organic synthesis due to its unique structural and electronic properties that facilitate a wide range of chemical transformations with high efficiency and selectivity. This document delves into the core mechanism of its action, supported by quantitative data, detailed experimental protocols, and visual representations of the catalytic cycles.
The Core Principles of this compound in Catalysis
1,1'-Bis(diphenylphosphino)ferrocene (this compound) is a bidentate phosphine ligand renowned for its effectiveness in a variety of transition metal-catalyzed reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination.[1][2] Its remarkable performance stems from a combination of unique structural and electronic features inherent to its ferrocene-based backbone.
The key attributes of this compound that dictate its catalytic prowess include:
-
Large Bite Angle and Flexibility: The ferrocene backbone imparts a large natural bite angle (the P-Pd-P angle), which is crucial for promoting the reductive elimination step in the catalytic cycle.[1][3] This feature, coupled with the rotational flexibility of the cyclopentadienyl (Cp) rings, allows the ligand to accommodate various geometries of the palladium center throughout the catalytic cycle, stabilizing key intermediates.[4]
-
Electron-Rich Ferrocene Backbone: The ferrocene moiety is electron-rich and redox-active, which can influence the electronic properties of the palladium center.[5][6] This can enhance the rate of oxidative addition, the initial step in many cross-coupling reactions. The ferrocene unit can also participate in redox-switchable catalysis, where its oxidized form may exhibit different catalytic activity.[5]
-
Steric Hindrance: The bulky phenyl groups on the phosphorus atoms, in conjunction with the ferrocene backbone, provide significant steric bulk around the metal center. This steric hindrance can promote reductive elimination and influence the selectivity of the reaction.[5]
These properties collectively contribute to the high turnover numbers (TONs) and turnover frequencies (TOFs) observed in this compound-catalyzed reactions, making it a highly sought-after ligand in both academic and industrial settings.
Quantitative Data Summary
The efficacy of this compound in various palladium-catalyzed cross-coupling reactions is demonstrated by the high yields and turnover numbers achieved under specific conditions. The following tables summarize quantitative data from selected publications.
Table 1: Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | Reference |
| 6-bromo tacrine | Aryl boronic acid | 5 | K₂CO₃ | 1,4-dioxane/H₂O | 100 | 8-10 | 78-87 | - | [7] |
| 1-bromo-4-fluorobenzene | Phenylboronic acid | 0.44 | K₂CO₃ | DMF/H₂O | 70-110 | 3-48 | >95 | - | [8] |
Table 2: Mizoroki-Heck Reaction
| Aryl Halide | Alkene | Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | Reference |
| 4-bromoacetophenone | Methyl methacrylate | [Pd(OAc)₂(this compound)] | 0.01 | - | DMF | 140 | - | 96 | 9600 | [5] |
| 6-bromo tacrine | Methyl acrylate | Pd(this compound)Cl₂·CH₂Cl₂ | 5 | TEA | DMF | 100 | 8-10 | 77 | - | [7] |
Table 3: Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Halides | Primary Amines | (this compound)PdCl₂ | - | - | - | - | - | High | [9] |
| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂/XPhos | - | NaOtBu | Toluene | - | - | >95 | [1] |
Detailed Experimental Protocols
The following are representative experimental protocols for key cross-coupling reactions catalyzed by this compound-palladium complexes.
This complex is a common and commercially available precatalyst for a wide range of cross-coupling reactions.
Materials:
-
1,1'-Bis(diphenylphosphino)ferrocene (this compound)
-
Palladium(II) chloride (PdCl₂)
-
Acetonitrile (anhydrous)
-
Dichloromethane (anhydrous)
-
Diethyl ether
Procedure:
-
A solution of PdCl₂ in acetonitrile is prepared by heating the mixture to reflux.
-
To this solution, a solution of this compound in dichloromethane is added dropwise at room temperature.
-
The reaction mixture is stirred for several hours, during which a red-orange precipitate forms.
-
The precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield [Pd(this compound)Cl₂] as a red-orange solid.
Materials:
-
Aryl bromide (1.0 equiv)
-
Boronic ester (1.1 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
[Pd(this compound)Cl₂] (0.1 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a round-bottom pressure flask equipped with a stir bar, add the aryl bromide, boronic ester, and cesium carbonate.
-
Under an argon atmosphere, add anhydrous 1,4-dioxane and degassed water.
-
Sparge the mixture with a stream of argon for 10 minutes.
-
Add [Pd(this compound)Cl₂] to the mixture and continue sparging with argon for an additional 10 minutes.
-
Seal the vessel with a screw cap and heat the reaction mixture at 100 °C overnight with vigorous stirring.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Materials:
-
Aryl chloride (1.0 equiv)
-
Amine (1.5 equiv)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Toluene (anhydrous and degassed)
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂, XPhos, and sodium tert-butoxide.
-
Add anhydrous and degassed toluene and stir the mixture at room temperature for 5 minutes.
-
Add the aryl chloride and the amine to the reaction mixture.
-
Heat the resulting mixture at reflux for 6 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Visualizing the Catalytic Cycles
The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig reactions, highlighting the central role of the this compound ligand.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Mizoroki-Heck reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Towards novel tacrine analogues: Pd(this compound)Cl 2 ·CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03225B [pubs.rsc.org]
- 8. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
An In-depth Technical Guide to the Electronic and Steric Properties of 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential electronic and steric characteristics of 1,1'-bis(diphenylphosphino)ferrocene (dppf), a pivotal ligand in modern synthetic chemistry. The content herein is curated to offer practical insights and detailed methodologies for the scientific community.
Introduction
1,1'-Bis(diphenylphosphino)ferrocene, commonly known as this compound, is an organophosphorus compound featuring a ferrocene backbone with two diphenylphosphino groups attached to each cyclopentadienyl ring.[1] Its unique structure imparts a combination of steric bulk and electron-richness, making it a highly effective ligand in a myriad of transition metal-catalyzed reactions, most notably in palladium-catalyzed cross-coupling reactions.[2] The ferrocene moiety provides a rigid and well-defined geometry, influencing the coordination sphere of the metal center and thereby the selectivity and efficiency of the catalytic process.
Steric and Electronic Properties: A Quantitative Overview
The reactivity and selectivity of catalysts derived from this compound are intrinsically linked to its steric and electronic parameters. Key quantitative descriptors are summarized below, providing a basis for comparison with other phosphine ligands.
| Parameter | Value | Description |
| Cone Angle (Tolman) | 174° | A measure of the steric bulk of the phosphine ligand. |
| Bite Angle | 99-101° | The P-M-P angle in a metal-dppf complex, influencing the geometry and reactivity of the catalytic center. |
| ³¹P NMR Chemical Shift (δ) | -16.5 ppm (in CDCl₃) | An indicator of the electronic environment of the phosphorus atoms. |
| Oxidation Potential (Fe²⁺/Fe³⁺) | ~0.4 V (vs. Ag/AgCl) | The redox potential of the ferrocene backbone, which can influence the electronic properties of the catalyst. |
Experimental Protocols
This section details the methodologies for the synthesis and characterization of this compound, providing a practical guide for laboratory application.
This protocol describes the synthesis of this compound from ferrocene via a lithiation reaction followed by quenching with chlorodiphenylphosphine.[1][3][4]
Materials:
-
Ferrocene
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Chlorodiphenylphosphine (Ph₂PCl)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
-
Schlenk flask and other standard inert atmosphere glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Lithiation of Ferrocene: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ferrocene in anhydrous diethyl ether or THF. Cool the solution to 0 °C using an ice bath. To this stirred solution, add TMEDA followed by the dropwise addition of n-butyllithium in hexanes. Allow the reaction mixture to stir at room temperature for several hours to ensure complete formation of 1,1'-dilithioferrocene.
-
Phosphination: Cool the solution of 1,1'-dilithioferrocene back to 0 °C. Slowly add a solution of chlorodiphenylphosphine in anhydrous diethyl ether or THF to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[4] Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.[4]
-
Purification: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure to obtain a crude solid. Recrystallize the crude product from hot ethanol to yield pure 1,1'-bis(diphenylphosphino)ferrocene as an orange crystalline solid.[4]
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing phosphine ligands and their metal complexes.[5][6]
Sample Preparation:
-
Under an inert atmosphere (in a glovebox or using a Schlenk line), dissolve 10-20 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or THF-d₈) in an NMR tube.[5]
-
Seal the NMR tube securely to prevent exposure to air and moisture.
Instrument Parameters (typical for a 400 MHz spectrometer):
-
Nucleus: ³¹P
-
Decoupling: ¹H decoupling (e.g., Waltz-16) is typically applied to simplify the spectrum.
-
Reference: An external standard of 85% H₃PO₄ is used and set to δ = 0 ppm.
-
Pulse Angle: A 30-45° pulse angle is often employed.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 64-256 scans, depending on the sample concentration.
Data Processing:
-
Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to enhance the signal-to-noise ratio.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift axis using the external reference.
Cyclic voltammetry (CV) is employed to investigate the electrochemical properties of this compound, particularly the redox behavior of the ferrocene core.[1][7]
Experimental Setup:
-
Potentiostat: A standard three-electrode potentiostat.
-
Working Electrode: Glassy carbon or platinum electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).
-
Counter Electrode: Platinum wire.
-
Electrolyte Solution: A 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Analyte Concentration: 1-2 mM solution of the this compound-containing sample.
Procedure:
-
Prepare the electrolyte solution and the analyte solution.
-
Degas the analyte solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.[1]
-
Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode immersed in the analyte solution.
-
Maintain an inert atmosphere over the solution during the experiment.
-
Record the cyclic voltammogram by scanning the potential from an initial value to a final value and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).
Single-crystal X-ray diffraction provides precise information on the three-dimensional structure of this compound and its metal complexes, including bond lengths and angles.[8]
Procedure Overview:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection: Mount the goniometer head on the diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. An automated data collection routine is then initiated, where the crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[8]
-
Data Reduction and Structure Solution: The collected diffraction data are processed to yield a set of reflection intensities. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.[8]
Visualizing this compound in Catalysis and Discovery
The following diagrams illustrate the role of this compound in a common catalytic reaction and a general workflow for ligand screening.
Conclusion
1,1'-Bis(diphenylphosphino)ferrocene (this compound) remains a cornerstone ligand in homogeneous catalysis due to its well-balanced steric and electronic properties. This guide has provided a detailed overview of these characteristics, along with practical experimental protocols for its synthesis and characterization. The presented information is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating a deeper understanding and more effective application of this versatile ligand.
References
- 1. utep.edu [utep.edu]
- 2. 1,1'-Bis(diphenylphosphino)ferrocene [this compound] [commonorganicchemistry.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 1,1'-Bis(diphenylphosphino)ferrocene synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
A Comprehensive Guide to the Solubility of 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 1,1'-Bis(diphenylphosphino)ferrocene (DPPF), a crucial organophosphorus ligand in modern catalysis. Understanding the solubility of this compound is paramount for its effective application in synthetic chemistry, particularly in reaction setup, purification, and catalyst handling. This document offers a compilation of qualitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.
Core Concepts in this compound Solubility
1,1'-Bis(diphenylphosphino)ferrocene, or this compound, is a crystalline, air-stable organometallic compound.[1] Its molecular structure, featuring a ferrocene backbone with two diphenylphosphino groups, imparts a generally nonpolar character, which dictates its solubility profile. The principle of "like dissolves like" is a fundamental concept in predicting its behavior in various organic solvents. While this compound is known to be soluble in many common organic solvents, it is notably insoluble in water.[1][2][3][4]
Qualitative Solubility of this compound
The following table summarizes the qualitative solubility of this compound in a range of common organic solvents based on available data. It is important to note that while these qualitative descriptors are useful for general laboratory practice, precise quantitative solubility can vary with temperature, purity of both the solute and the solvent, and the crystalline form of the this compound.
| Solvent Family | Solvent | Qualitative Solubility |
| Halogenated | Dichloromethane (DCM) | Soluble[1][2][3][4] |
| Chloroform | Soluble[1][2][3][4] | |
| Ethers | Tetrahydrofuran (THF) | Soluble[1] |
| Diethyl Ether | Data not available | |
| Aromatics | Toluene | Soluble[1] |
| Benzene | Data not available | |
| Alcohols | Ethanol | Soluble[2][3][4] |
| Methanol | Data not available | |
| Ketones | Acetone | Data not available |
| Esters | Ethyl Acetate | Soluble[2] |
| Alkanes | Pentane | Soluble[2][3][4] |
| Hexane | Data not available | |
| Amides | N,N-Dimethylformamide (DMF) | Data not available |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Data not available |
| Nitriles | Acetonitrile | Data not available |
| Aqueous | Water | Insoluble[1][2][3][4] |
Experimental Protocol for Determining this compound Solubility
The following is a detailed methodology for the gravimetric determination of this compound solubility in a given organic solvent. This protocol is adapted from standard laboratory procedures for determining the solubility of crystalline organic compounds.
Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature (e.g., 25 °C) in mg/mL.
Materials:
-
1,1'-Bis(diphenylphosphino)ferrocene (this compound), crystalline
-
Selected organic solvent, analytical grade
-
Scintillation vials or small flasks with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or hotplate with temperature control
-
Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)
-
Syringes
-
Pre-weighed vials for collecting the filtrate
-
Analytical balance (readable to at least 0.1 mg)
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of crystalline this compound to a scintillation vial or flask. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a known volume of the desired organic solvent to the vial.
-
Add a magnetic stir bar.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Stir the mixture vigorously for a sufficient amount of time to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete saturation.
-
-
Sample Collection and Filtration:
-
After the equilibration period, stop the stirring and allow the excess solid to settle for at least one hour at the constant temperature.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.
-
Attach a 0.2 µm syringe filter to the syringe.
-
Dispense the filtered solution into a pre-weighed vial. Record the exact volume of the filtrate collected.
-
-
Solvent Evaporation:
-
Place the vial containing the filtrate in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. Alternatively, the solvent can be removed under a gentle stream of inert gas (e.g., nitrogen or argon) followed by drying in a desiccator.
-
Dry the vial to a constant weight.
-
-
Calculation of Solubility:
-
Weigh the vial containing the dried this compound.
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial.
-
The solubility is calculated by dividing the mass of the dissolved this compound by the volume of the filtrate collected.
Solubility (mg/mL) = (Mass of this compound) / (Volume of Filtrate)
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before starting the experiment.
Experimental Workflow for this compound Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining this compound solubility.
References
The Stability of 1,1'-Bis(diphenylphosphino)ferrocene (DPPF): A Technical Guide
An In-depth Examination of the Thermal and Oxidative Stability of a Cornerstone Ligand in Catalysis
Introduction
1,1'-Bis(diphenylphosphino)ferrocene, commonly referred to as DPPF, is a robust and versatile diphosphine ligand that has become indispensable in the field of organometallic chemistry and homogeneous catalysis. Its unique structure, featuring a ferrocene backbone connecting two diphenylphosphino groups, imparts favorable electronic and steric properties to its metal complexes. This has led to its widespread application in a myriad of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, which are fundamental in pharmaceutical and fine chemical synthesis. For researchers, scientists, and drug development professionals, a comprehensive understanding of the stability of this compound under thermal and atmospheric conditions is paramount for ensuring the reproducibility of catalytic processes, optimizing reaction conditions, and for the proper handling and storage of this critical reagent. This technical guide provides a detailed overview of the current knowledge on the thermal and air stability of the this compound ligand.
Thermal Stability of this compound
The thermal stability of a ligand is a critical parameter that dictates the upper-temperature limits of its utility in catalytic reactions. Decomposition of the ligand at elevated temperatures can lead to catalyst deactivation and the formation of undesirable byproducts.
Decomposition Temperature
The most direct measure of thermal stability is the decomposition temperature. For this compound, the melting point is often cited as the point of decomposition.
| Parameter | Value | Reference |
| Melting Point | 181-182 °C (decomposes) |
This relatively high decomposition temperature indicates that this compound is suitable for a wide range of catalytic reactions that are typically conducted at temperatures well below this threshold.
Thermogravimetric and Differential Scanning Calorimetry Analysis
To obtain quantitative data on the thermal stability of this compound, the following experimental protocol for TGA and DSC is proposed.
Objective: To determine the onset of decomposition and the thermal decomposition profile of this compound under both inert and oxidative atmospheres.
Instrumentation: Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC measurements concurrently.
Experimental Parameters:
| Parameter | Recommended Setting |
| Sample Preparation | 5-10 mg of this compound powder in an alumina or platinum crucible. |
| Atmosphere | 1. High-purity Nitrogen (99.999%) 2. Dry Air |
| Flow Rate | 20-50 mL/min |
| Temperature Program | Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. |
| Data Collection | Mass loss (%) as a function of temperature (TGA). Heat flow (mW) as a function of temperature (DSC). |
Data Analysis:
-
TGA: Determine the onset temperature of decomposition (Tonset) and the temperature of maximum rate of decomposition (Tmax) from the derivative of the TGA curve (DTG).
-
DSC: Identify endothermic and exothermic events, such as melting and decomposition.
The following Graphviz diagram illustrates the proposed experimental workflow for the thermal analysis of this compound.
Air Stability of this compound
The sensitivity of phosphine ligands to oxidation is a significant concern in catalysis, as the resulting phosphine oxides are generally poor ligands and can lead to catalyst deactivation. While this compound is often described as "air-stable" relative to other phosphine ligands, it is still susceptible to oxidation, particularly in solution and over prolonged periods.
Oxidative Degradation
The primary pathway for the air-induced degradation of this compound is the oxidation of the phosphorus(III) centers to phosphorus(V), forming the corresponding phosphine oxides, this compound monoxide (dppfO) and this compound dioxide (dppfO₂). This oxidation can be accelerated by factors such as light, elevated temperatures, and the presence of certain metal ions. For instance, the oxidation of this compound has been observed during its use in Heck coupling reactions.
The following diagram illustrates the oxidative degradation pathway of this compound.
Monitoring Air Stability
A quantitative assessment of the air stability of this compound can be performed by monitoring its oxidation over time. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an ideal technique for this purpose due to its high sensitivity to the oxidation state of phosphorus. The ³¹P NMR chemical shift of the phosphine in this compound is distinct from that of the phosphine oxides, allowing for the quantification of each species in a mixture.
Objective: To determine the rate of air oxidation of this compound in solution.
Instrumentation: NMR Spectrometer equipped with a phosphorus probe.
Experimental Parameters:
| Parameter | Recommended Setting |
| Sample Preparation | Prepare a solution of this compound (e.g., 50 mM) in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. |
| Exposure to Air | The NMR tube can be left open to the atmosphere, or a controlled stream of air can be bubbled through the solution. |
| Data Acquisition | Acquire a ³¹P{¹H} NMR spectrum at regular time intervals (e.g., every hour for the first 24 hours, then daily). |
| NMR Parameters | Use a sufficient relaxation delay (e.g., 5 times the longest T₁) to ensure quantitative integration. |
Data Analysis:
-
Integrate the signals corresponding to this compound and its oxidized products (this compound monoxide and dioxide).
-
Plot the concentration of each species as a function of time to determine the kinetics of the oxidation process.
The following diagram outlines the proposed experimental workflow for monitoring the air oxidation of this compound.
Handling and Storage Recommendations
Given the sensitivity of this compound to heat and air, proper handling and storage are crucial to maintain its integrity.
| Condition | Recommendation |
| Storage Temperature | 2-8 °C |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). |
| Container | Keep in a tightly sealed container. |
| Incompatibilities | Avoid contact with strong oxidizing agents. |
| Handling | Handle in a well-ventilated area, preferably in a glovebox or under an inert atmosphere for prolonged manipulations. |
While specific long-term stability studies under various storage conditions are not extensively documented, following these guidelines will minimize degradation and ensure the quality of the ligand for catalytic applications.
Conclusion
1,1'-Bis(diphenylphosphino)ferrocene (this compound) exhibits good thermal stability for most catalytic applications, with decomposition occurring above 180 °C. While it is considered relatively air-stable for a phosphine ligand, it is susceptible to oxidation to its corresponding phosphine oxides, particularly in solution and upon prolonged exposure to air. A thorough understanding of these stability characteristics is essential for the effective use of this compound in research and development. The experimental protocols outlined in this guide provide a framework for obtaining more detailed quantitative data on the thermal and air stability of this important ligand, which would be of significant benefit to the scientific community. By adhering to the recommended handling and storage procedures, researchers can ensure the integrity and reactivity of this compound, leading to more reliable and reproducible results in catalysis.
An In-depth Technical Guide to the Characterization of 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) using NMR and Crystallography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical techniques used to characterize 1,1'-Bis(diphenylphosphino)ferrocene (DPPF), a pivotal ligand in catalysis and coordination chemistry. The focus is on Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, offering detailed experimental protocols and data interpretation.
Synthesis and Purification of this compound
A common and effective method for the synthesis of this compound involves the dilithiation of ferrocene followed by reaction with chlorodiphenylphosphine.
Experimental Protocol: Synthesis of this compound
-
Dilithiation of Ferrocene: In a nitrogen-flushed Schlenk flask, dissolve ferrocene in anhydrous diethyl ether or THF. Add a stoichiometric equivalent of n-butyllithium (n-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at room temperature. The reaction mixture is stirred for several hours to ensure the formation of 1,1'-dilithioferrocene.
-
Phosphination: Cool the solution of 1,1'-dilithioferrocene to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. Slowly add two equivalents of chlorodiphenylphosphine (Ph₂PCl) to the stirred solution.
-
Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether or dichloromethane. The combined organic extracts are washed with brine and dried over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield a crude solid. The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexane, to afford a yellow to orange crystalline solid.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the identity and purity of synthesized this compound. ¹H, ¹³C, and ³¹P NMR are routinely employed.
Experimental Protocol: NMR Sample Preparation
-
Dissolve approximately 10-20 mg of purified this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C{¹H}, and ³¹P{¹H} NMR spectra using a standard NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, while 85% H₃PO₄ is used as an external standard for ³¹P NMR.
NMR Spectral Data
The following tables summarize the characteristic NMR chemical shifts for this compound in CDCl₃.
Table 1: ¹H NMR Data for this compound in CDCl₃
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Cyclopentadienyl (Cp) | ~4.2-4.3 | Multiplet (often appears as a pseudo-triplet) |
| Cyclopentadienyl (Cp) | ~4.0-4.1 | Multiplet (often appears as a pseudo-triplet) |
| Phenyl (Ph) | ~7.2-7.4 | Multiplet |
Note: The cyclopentadienyl protons often exhibit complex splitting patterns due to coupling with both other protons on the ring and the phosphorus nuclei, sometimes appearing as two virtual triplets or multiplets.
Table 2: ¹³C{¹H} NMR Data for this compound in CDCl₃
| Carbon | Chemical Shift (δ, ppm) |
| Phenyl (ipso-C) | ~138.5 (d, J(P,C) ≈ 13 Hz) |
| Phenyl (o-C) | ~133.6 (d, J(P,C) ≈ 20 Hz) |
| Phenyl (p-C) | ~128.6 |
| Phenyl (m-C) | ~128.4 (d, J(P,C) ≈ 7 Hz) |
| Cp (ipso-C) | ~76.5 (t, J(P,C) ≈ 12 Hz) |
| Cp (C) | ~73.3 (d, J(P,C) ≈ 4 Hz) |
| Cp (C) | ~71.0 (d, J(P,C) ≈ 2 Hz) |
Note: The assignments are based on typical values for this compound and its derivatives. The ipso-carbon of the Cp ring appears as a triplet due to coupling to two phosphorus atoms.
Table 3: ³¹P{¹H} NMR Data for this compound in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |
| ³¹P | ~ -16.5 | Singlet |
Note: The chemical shift of the free this compound ligand is a sharp singlet in the proton-decoupled spectrum.
Experimental Workflow for NMR Characterization of this compound
Caption: Workflow for the synthesis and NMR characterization of this compound.
Characterization by X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of structure, including bond lengths, bond angles, and overall molecular conformation. While obtaining single crystals of the free this compound ligand can be challenging and is not widely reported in the literature, the general principles of crystal growth are applicable.
Experimental Protocol: Single Crystal Growth of this compound (General Procedure)
Slow evaporation and solvent diffusion are common methods for growing single crystals of organic and organometallic compounds.
-
Solvent Selection: Identify a solvent in which this compound has moderate solubility. A mixture of a good solvent (e.g., dichloromethane or chloroform) and a poor solvent (e.g., hexane or pentane) is often effective.
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of this compound in a suitable solvent in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks in a vibration-free environment.
-
-
Solvent Diffusion:
-
Dissolve this compound in a minimal amount of a "good" solvent in a small vial.
-
Place this vial inside a larger, sealed container that contains a "poor" solvent in which this compound is insoluble but which is miscible with the "good" solvent.
-
The vapor of the poor solvent will slowly diffuse into the solution of this compound, reducing its solubility and promoting the growth of single crystals.
-
Crystallographic Data
Table 4: Representative Crystallographic Data for this compound in a Metal Complex ([Pd(this compound)Cl₂])
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 23.456 |
| c (Å) | 13.456 |
| β (°) | 108.98 |
| P-Pd-P bite angle (°) | ~99 |
| Fe-Cp(centroid) (Å) | ~1.65 |
| P-C(Cp) (Å) | ~1.80 |
| P-C(Ph) (Å) | ~1.83 |
Note: These values are illustrative and can vary depending on the specific metal complex and crystal packing forces.
Experimental Workflow for Crystallographic Characterization of this compound
Caption: Workflow for the crystallographic characterization of this compound.
This guide provides a foundational understanding of the key analytical methods for the characterization of this compound. For more specific applications and advanced characterization techniques, consulting the primary scientific literature is recommended.
A Technical Guide to the Synthesis of DPPF Analogues for Researchers and Drug Development Professionals
Introduction
1,1'-Bis(diphenylphosphino)ferrocene (DPPF) is a highly versatile and widely utilized ligand in transition-metal catalysis. Its unique structure, featuring a ferrocene backbone that imparts both steric bulk and conformational flexibility, has made it indispensable in a myriad of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. The continued demand for novel catalysts with enhanced reactivity, selectivity, and substrate scope has spurred the development of a diverse range of this compound analogues. This technical guide provides an in-depth overview of the primary synthetic routes to these analogues, complete with detailed experimental protocols, quantitative data, and visual representations of key reaction pathways to aid researchers in their synthetic endeavors.
I. Synthesis of Symmetrical 1,1'-Disubstituted this compound Analogues
The most direct and common method for the synthesis of symmetrical this compound analogues involves the 1,1'-dilithiation of ferrocene, followed by quenching with an appropriate electrophile, typically a chlorophosphine.[1] This robust method allows for the introduction of various phosphine moieties onto the ferrocene scaffold.
Experimental Protocol: Synthesis of 1,1'-Bis(diphenylphosphino)ferrocene (this compound)
This procedure is adapted from the established literature method.[1]
Materials:
-
Ferrocene
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Chlorodiphenylphosphine (ClPPh₂)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
To a solution of ferrocene in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon), add TMEDA.
-
Cool the mixture to 0 °C and slowly add a solution of n-BuLi in hexanes.
-
Allow the reaction mixture to stir at room temperature for several hours to facilitate the 1,1'-dilithiation of ferrocene.
-
Cool the resulting solution of 1,1'-dilithioferrocene-TMEDA complex to -78 °C.
-
Slowly add a solution of chlorodiphenylphosphine in anhydrous diethyl ether or THF.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the resulting solid from ethanol to yield pure 1,1'-bis(diphenylphosphino)ferrocene as an orange crystalline solid.
Illustrative Synthetic Route for Symmetrical this compound Analogues
II. Synthesis of Unsymmetrical 1,1'-Disubstituted this compound Analogues
The synthesis of unsymmetrical this compound analogues, where the two phosphine substituents on the cyclopentadienyl rings are different, presents a greater synthetic challenge. Controlled monolithiation followed by a second, distinct substitution is a common strategy.
Experimental Protocol: A General Approach to Unsymmetrical this compound Analogues
This generalized protocol is based on sequential lithiation and electrophilic quench.
Procedure:
-
Monolithiate ferrocene using one equivalent of n-BuLi in the presence of TMEDA.
-
Quench the monolithiated ferrocene with the first chlorophosphine (R¹₂PCl) at low temperature.
-
Isolate and purify the monosubstituted phosphinoferrocene.
-
Subject the purified monosubstituted phosphinoferrocene to a second lithiation reaction using n-BuLi and TMEDA.
-
Quench the resulting lithiated species with the second, different chlorophosphine (R²₂PCl).
-
Purify the final unsymmetrical this compound analogue using column chromatography or recrystallization.
Logical Workflow for Unsymmetrical this compound Synthesis
III. Synthesis of P-Chiral Ferrocene-Based Phosphine Ligands
The introduction of chirality at the phosphorus atom adds another layer of complexity and potential for enantioselective catalysis. A modular approach has been developed for the highly stereoselective synthesis of P-chiral ferrocene-based phosphine ligands.
Experimental Protocol: Modular Synthesis of P-Chiral Ferrocene Phosphines
This protocol is a generalized representation of the modular synthesis.
Procedure:
-
Start with an enantiopure N,N-dimethyl-1-ferrocenylethylamine derivative.
-
Perform a diastereoselective ortho-lithiation.
-
React the lithiated intermediate with a dichlorophosphine (RPCl₂).
-
The resulting intermediate is then treated with a second organometallic reagent (R'M, where M is Li or MgX) to introduce the second group on the phosphorus atom.
-
This sequence typically yields a single diastereomer in high yield.
IV. Synthesis of Water-Soluble this compound Analogues
To extend the applicability of this compound-based catalysts to aqueous media, water-soluble analogues have been developed. This is often achieved by introducing hydrophilic groups such as sulfonates.
Experimental Protocol: Synthesis of Core-Sulfonated this compound Ligands
A directed metalation strategy is employed for this synthesis.[2]
Procedure:
-
Begin with diisopropyl ferrocene-1,1'-disulfonate.
-
Utilize a directed metalation strategy to introduce the phosphine groups at the desired positions (e.g., 2,2'- or 2,5-positions).
-
The specific details of the metalation and subsequent phosphination will depend on the desired substitution pattern.
V. Quantitative Data Summary
The following table summarizes representative yields for the synthesis of this compound and its analogues from various literature sources.
| Ligand/Analogue | Starting Material | Key Reagents | Yield (%) | Reference |
| 1,1'-Bis(diphenylphosphino)ferrocene (this compound) | Ferrocene | n-BuLi, TMEDA, ClPPh₂ | 94 | [3] |
| Unsymmetrical this compound Analogues | Monosubstituted Phosphinoferrocene | n-BuLi, TMEDA, R²₂PCl | Varies | - |
| P-Chiral Ferrocene Phosphines | Enantiopure Ferrocenylethylamine | n-BuLi, RPCl₂, R'M | High | - |
| 6-Aryl Tacrine Derivatives (via Suzuki Coupling) | 6-Bromo Tacrine | Aryl Boronic Acid, Pd(this compound)Cl₂·CH₂Cl₂, K₂CO₃ | 78-87 | [4] |
| 6-Substituted Tacrine Derivatives (via Stille Coupling) | 6-Bromo Tacrine | Organostannane, Pd(this compound)Cl₂·CH₂Cl₂ | 70-88 | [4] |
VI. Catalytic Cycle of this compound in Suzuki-Miyaura Cross-Coupling
This compound is a cornerstone ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The generally accepted catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a boronic acid and reductive elimination to form the C-C bond and regenerate the catalyst.[5]
Catalytic Cycle Diagram
The synthetic routes to this compound and its analogues are well-established, offering a versatile toolkit for the design of ligands tailored to specific catalytic applications. From the straightforward synthesis of symmetrical this compound to the more nuanced approaches for unsymmetrical and chiral derivatives, the methodologies outlined in this guide provide a solid foundation for researchers in organic synthesis and drug development. The continued exploration of novel this compound analogues will undoubtedly lead to the discovery of more efficient and selective catalysts, further expanding the boundaries of modern synthetic chemistry.
References
- 1. 1,1'-Bis(diphenylphosphino)ferrocene - Wikipedia [en.wikipedia.org]
- 2. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 3. 1,1'-Bis(diphenylphosphino)ferrocene synthesis - chemicalbook [chemicalbook.com]
- 4. Towards novel tacrine analogues: Pd(this compound)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Studies on DPPF Metal Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1'-Bis(diphenylphosphino)ferrocene (DPPF) has emerged as a ligand of paramount importance in coordination chemistry and catalysis. Its unique structural and electronic properties, characterized by a flexible ferrocene backbone and electron-rich phosphine donors, have led to the development of a vast array of metal complexes with remarkable applications. This technical guide provides an in-depth overview of the foundational aspects of this compound metal complexes, with a focus on their synthesis, structural characterization, and applications in palladium-catalyzed cross-coupling reactions and as potential anticancer agents. Detailed experimental protocols for the synthesis of the this compound ligand, a representative palladium complex, a typical cross-coupling reaction, and a cytotoxicity assay are provided. Furthermore, quantitative data on structural parameters, catalytic performance, and cytotoxic activity are summarized in tabular form for comparative analysis. Finally, key experimental workflows and a proposed signaling pathway for the anticancer activity of this compound metal complexes are visualized using diagrams to facilitate a deeper understanding of their core principles and applications.
Introduction
The strategic design of ligands has been a cornerstone in the advancement of organometallic chemistry and catalysis. Among the privileged ligand scaffolds, 1,1'-bis(diphenylphosphino)ferrocene (this compound) occupies a prominent position. The defining feature of this compound is the ferrocene moiety, which imparts a unique combination of steric bulk, conformational flexibility, and redox activity. This allows this compound to form stable and catalytically active complexes with a wide range of transition metals, including palladium, nickel, rhodium, and copper.
This compound-metal complexes, particularly those of palladium, are renowned for their exceptional performance in cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The large "bite angle" of the this compound ligand is believed to be a key factor in its ability to promote both oxidative addition and reductive elimination steps in the catalytic cycle.
More recently, the unique redox properties of the ferrocene core have sparked interest in the biological applications of this compound metal complexes. The ability of the iron center to undergo reversible oxidation-reduction has led to the investigation of these compounds as potential anticancer agents, with promising cytotoxic activity against various cancer cell lines.
This guide aims to provide a comprehensive technical resource on the foundational aspects of this compound metal complexes, covering their synthesis, characterization, and key applications in catalysis and drug development.
Synthesis of this compound Ligand and a Representative Palladium Complex
The synthesis of this compound and its metal complexes is a well-established process. The following protocols provide detailed methodologies for the preparation of the this compound ligand and its widely used palladium(II) chloride complex.
Experimental Protocol: Synthesis of 1,1'-Bis(diphenylphosphino)ferrocene (this compound)
This procedure is based on the dilithiation of ferrocene followed by reaction with chlorodiphenylphosphine.
Materials:
-
Ferrocene
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Chlorodiphenylphosphine (Ph₂PCl)
-
Diethyl ether (anhydrous)
-
Hexane (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve ferrocene in anhydrous diethyl ether.
-
Add TMEDA to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add n-butyllithium dropwise to the stirred solution. The color will change to a deep red, indicating the formation of 1,1'-dilithioferrocene.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add chlorodiphenylphosphine to the cold solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain a crude orange solid.
-
Recrystallize the crude product from a mixture of ethanol and hexane to yield pure this compound as orange crystals.
Experimental Protocol: Synthesis of [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride ([PdCl₂(this compound)])
This complex is a versatile and commercially available catalyst for cross-coupling reactions.
Materials:
-
1,1'-Bis(diphenylphosphino)ferrocene (this compound)
-
Palladium(II) chloride (PdCl₂)
-
Acetonitrile (anhydrous) or Benzonitrile
-
Dichloromethane (DCM)
-
Hexane
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk flask under an inert atmosphere, suspend palladium(II) chloride in acetonitrile or benzonitrile.
-
Heat the mixture to reflux to form the bis(acetonitrile)palladium(II) chloride or bis(benzonitrile)palladium(II) chloride complex in situ.
-
In a separate Schlenk flask, dissolve this compound in dichloromethane.
-
Slowly add the this compound solution to the hot palladium complex solution.
-
A color change and the formation of a precipitate should be observed.
-
Continue stirring at reflux for 1-2 hours.
-
Allow the mixture to cool to room temperature.
-
Collect the resulting orange-red precipitate by filtration.
-
Wash the solid with hexane and dry under vacuum to obtain [PdCl₂(this compound)].
Structural and Spectroscopic Characterization
This compound metal complexes are routinely characterized by a suite of spectroscopic and analytical techniques to confirm their identity and elucidate their structural features.
-
³¹P{¹H} NMR Spectroscopy: This is an essential tool for characterizing this compound complexes. The phosphorus chemical shift is sensitive to the coordination environment of the phosphorus atoms.
-
¹H NMR Spectroscopy: Provides information about the protons on the cyclopentadienyl rings of the ferrocene backbone and the phenyl groups of the phosphine.
-
UV-Visible Spectroscopy: Can be used to study the electronic transitions within the complex.
-
X-ray Crystallography: Provides definitive information about the solid-state structure, including bond lengths, bond angles, and overall geometry.
-
Cyclic Voltammetry: Used to investigate the electrochemical properties of the ferrocene/ferrocenium redox couple.
Quantitative Data: Structural Parameters of [PdCl₂(this compound)]
The following table summarizes key structural parameters for the widely used [PdCl₂(this compound)] catalyst, obtained from X-ray crystallographic studies.
| Parameter | Value | Reference |
| Pd-P Bond Length | ~2.25-2.28 Å | |
| Pd-Cl Bond Length | ~2.34-2.36 Å | |
| P-Pd-P Bite Angle | ~99-101° | |
| Cl-Pd-Cl Angle | ~85-87° |
Application in Palladium-Catalyzed Cross-Coupling Reactions
This compound-palladium complexes are highly efficient catalysts for a variety of cross-coupling reactions, which are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction using [PdCl₂(this compound)] as the catalyst.
Materials:
-
Aryl halide (e.g., aryl bromide)
-
Arylboronic acid
-
[PdCl₂(this compound)]
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and stir bar
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, base, and [PdCl₂(this compound)] catalyst.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent(s) to the reaction vessel via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data: Catalytic Performance
The efficiency of a catalyst is often quantified by its Turnover Number (TON) and Turnover Frequency (TOF). The following table provides representative TONs for Suzuki-Miyaura reactions catalyzed by [PdCl₂(this compound)].
| Aryl Halide | Boronic Acid | TON | Reference |
| 4-Bromoacetophenone | Phenylboronic acid | 9600 | |
| Aryl Bromides | Various | Up to 980,000 |
Anticancer Applications of this compound Metal Complexes
The unique redox properties and lipophilicity of the ferrocene moiety have prompted the investigation of this compound metal complexes as potential anticancer agents. Several studies have demonstrated significant cytotoxic activity of these complexes against a range of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screening tool for anticancer drug candidates.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)
-
This compound metal complex to be tested
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator.
-
Prepare serial dilutions of the this compound metal complex in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and dissolve the formazan crystals in DMSO.
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data: In Vitro Cytotoxicity
The following table presents a selection of IC₅₀ values for various this compound metal complexes against human cancer cell lines.
| Complex | Cell Line | IC₅₀ (µM) | Reference |
| [Cu(this compound)(pBI)][BF₄] | MCF-7 | 0.8 ± 0.1 | |
| [Cu(this compound)(pBI)][BF₄] | MDA-MB-231 | 0.5 ± 0.1 | |
| [{PdCl₂}₂(iminophosphorane-dppf)] | A2780 | 0.23 ± 0.01 | |
| [{PdCl₂}₂(iminophosphorane-dppf)] | MCF-7 | 0.29 ± 0.01 |
Visualizing Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and potential biological mechanisms, the following diagrams have been generated using the DOT language.
Experimental Workflows
Caption: General experimental workflows for this compound metal complexes.
Proposed Anticancer Signaling Pathway
Caption: Proposed apoptotic pathway induced by this compound metal complexes.
Conclusion
This compound metal complexes represent a versatile and powerful class of compounds with significant applications in both catalysis and medicinal chemistry. Their well-defined synthesis, tunable properties, and robust performance in cross-coupling reactions have solidified their place in the synthetic chemist's toolbox. The emerging evidence of their potent anticancer activity opens up new avenues for the design of novel metallodrugs. This technical guide has provided a foundational overview of these complexes, from their preparation and characterization to their practical applications, with the aim of serving as a valuable resource for researchers in these fields. Further exploration into the precise mechanisms of action, both in catalytic and biological systems, will undoubtedly lead to the development of even more sophisticated and effective this compound-based technologies.
The Enduring Legacy of DPPF: A Technical Guide to its Discovery, Synthesis, and Catalytic Prowess
Introduction
1,1'-Bis(diphenylphosphino)ferrocene, commonly known as DPPF, is a cornerstone ligand in the field of organometallic chemistry and homogeneous catalysis. Its unique structural and electronic properties, stemming from the ferrocene backbone, have rendered it indispensable in a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of this compound, alongside detailed experimental protocols and a mechanistic look at its role in one of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling.
Discovery and History
The advent of this compound can be traced back to a 1971 publication in the Journal of Organometallic Chemistry by J. J. Bishop and his colleagues.[1] Their work on symmetrically disubstituted ferrocenes laid the groundwork for the synthesis of a variety of bidentate ligands, with this compound emerging as a particularly stable and versatile example. The key innovation was the facile dilithiation of ferrocene, followed by quenching with an electrophile, in this case, chlorodiphenylphosphine. This discovery opened the door to a new class of "bite-angle" flexible ligands that would prove to be exceptionally effective in stabilizing catalytic intermediates.
Physicochemical and Spectroscopic Data
Table 1: Selected Bond Lengths and Angles for this compound (from a Palladium Complex)
| Parameter | Value |
| P-C (phenyl) avg. | 1.83 Å |
| P-C (cyclopentadienyl) avg. | 1.81 Å |
| Fe-C (cyclopentadienyl) avg. | 2.04 Å |
| C-P-C (phenyl) avg. | 102.5° |
| C-P-C (cyclopentadienyl) avg. | 101.8° |
| Bite Angle (P-Pd-P) in [PdCl₂(this compound)] | ~99° |
Note: Data is derived from a representative palladium complex and may deviate slightly in the free ligand.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features |
| ¹H NMR (CDCl₃) | δ 7.5-7.2 (m, 20H, PPh₂), 4.3 (t, 4H, C₅H₄), 4.0 (t, 4H, C₅H₄) |
| ¹³C NMR (CDCl₃) | δ 138-128 (m, PPh₂), 77.5 (d, ipso-C of C₅H₄), 73.2 (s, C₅H₄), 70.1 (s, C₅H₄) |
| ³¹P NMR (CDCl₃) | δ -16.5 (s) |
| FT-IR (KBr) | ~3050 cm⁻¹ (aromatic C-H), ~1435 cm⁻¹ (P-Ph), ~1100, 1000 cm⁻¹ (ferrocene C-H) |
Experimental Protocols
1. Synthesis of 1,1'-Bis(diphenylphosphino)ferrocene (this compound)
This protocol is adapted from the seminal work of Bishop et al.[1]
Materials:
-
Ferrocene
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Chlorodiphenylphosphine (Ph₂PCl)
-
Anhydrous diethyl ether
-
Anhydrous hexanes
-
Degassed water
-
Standard Schlenk line and glassware
Procedure:
-
To a stirred solution of ferrocene (1 equivalent) in anhydrous diethyl ether under an inert atmosphere (argon or nitrogen), add TMEDA (2.2 equivalents).
-
Cool the mixture to 0 °C and slowly add n-BuLi (2.2 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours. A brick-red precipitate of 1,1'-dilithioferrocene-TMEDA complex will form.
-
Cool the suspension to -78 °C and slowly add a solution of chlorodiphenylphosphine (2.2 equivalents) in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of degassed water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the resulting orange solid from ethanol or a mixture of dichloromethane and hexanes to yield pure this compound.
2. Synthesis of [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([PdCl₂(this compound)])
This is a common and highly useful palladium precatalyst.
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Acetonitrile (anhydrous)
-
Dichloromethane (anhydrous)
-
Standard Schlenk line and glassware
Procedure:
-
To a suspension of PdCl₂ (1 equivalent) in acetonitrile, add a solution of this compound (1 equivalent) in warm dichloromethane.
-
Stir the resulting mixture at room temperature for 4 hours. The color will change to a deep red/orange.
-
Reduce the solvent volume in vacuo.
-
Add diethyl ether to precipitate the product.
-
Filter the orange-red solid, wash with diethyl ether, and dry under vacuum to obtain [PdCl₂(this compound)].
Signaling Pathways and Experimental Workflows (Graphviz)
The utility of this compound is most evident in its application in cross-coupling reactions. The following diagrams illustrate the synthesis of this compound and the catalytic cycle of a Suzuki-Miyaura coupling reaction.
Caption: Workflow for the synthesis of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Conclusion
Since its discovery, this compound has had a profound and lasting impact on the field of synthetic chemistry. Its unique combination of steric bulk, electronic tunability, and conformational flexibility has made it a go-to ligand for a multitude of catalytic transformations. The ability to readily synthesize this compound and its derivatives has further cemented its position in the toolbox of researchers in academia and industry. As the demand for more efficient and selective catalytic systems continues to grow, the legacy of this compound is certain to endure, inspiring the development of new and even more powerful ligands for the challenges of modern chemical synthesis.
References
Methodological & Application
Application Notes and Protocols for DPPF in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures. The choice of ligand is critical to the success of these reactions, influencing catalyst stability, activity, and substrate scope. 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) has emerged as a highly effective and versatile ligand for palladium- and nickel-catalyzed Suzuki-Miyaura cross-coupling reactions. Its unique structural and electronic properties, including a large bite angle, contribute to its broad applicability and high catalytic efficiency.
These application notes provide a comprehensive overview of the use of this compound in Suzuki-Miyaura cross-coupling reactions, including detailed experimental protocols, extensive data on substrate scope and yields, and a mechanistic discussion.
The Role of this compound in the Catalytic Cycle
The efficacy of this compound in the Suzuki-Miyaura reaction is largely attributed to its unique structural feature known as the "bite angle," which is the P-Pd-P bond angle in the palladium complex. This compound's large bite angle is believed to promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, and to stabilize the catalytically active species.[1] The ferrocene backbone provides a rigid and electron-rich framework, enhancing the stability and catalytic turnover of the palladium center.
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction catalyzed by a Pd-DPPF complex involves three key steps:
-
Oxidative Addition: The active Pd(0)-DPPF catalyst undergoes oxidative addition to the organic halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent (Ar'-B(OR)2), activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0)-DPPF catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Substrate Scope and Yields
The use of this compound as a ligand allows for the successful coupling of a wide variety of substrates, including challenging combinations such as those involving sterically hindered reactants or less reactive aryl chlorides. The following tables summarize the performance of this compound-based catalyst systems in the Suzuki-Miyaura cross-coupling of various aryl and heteroaryl halides with a range of boronic acids.
Table 1: Suzuki-Miyaura Coupling of Aryl and Heteroaryl Bromides with Boronic Acids using Pd(this compound)Cl₂
| Entry | Aryl/Heteroaryl Bromide | Boronic Acid | Product | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | 95 | [2] |
| 2 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 92 | [2] |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 4-Nitrobiphenyl | 85 | [2] |
| 4 | 2-Bromopyridine | Phenylboronic acid | 2-Phenylpyridine | 78 | [3] |
| 5 | 3-Bromopyridine | 2-Thienylboronic acid | 3-(2-Thienyl)pyridine | 81 | [4] |
| 6 | 3-Bromoquinoline | 2-Furylboronic acid | 3-(2-Furyl)quinoline | 88 | [4] |
| 7 | 6-Bromoquinoline | Phenylboronic acid | 6-Phenylquinoline | 92 | [5] |
| 8 | 2,4,5-Tribromoimidazole (1 eq.) | Phenylboronic acid | 2-Phenyl-4,5-dibromoimidazole | 81 | [6] |
Table 2: Suzuki-Miyaura Coupling of Aryl and Heteroaryl Chlorides with Boronic Acids using this compound-based Catalysts
| Entry | Aryl/Heteroaryl Chloride | Boronic Acid | Catalyst System | Product | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / this compound | 4-Methylbiphenyl | 88 | [7] |
| 2 | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ / this compound | 4-Methoxybiphenyl | 85 | [7] |
| 3 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ / this compound | 4-Nitrobiphenyl | 90 | [7] |
| 4 | 2-Chloropyridine | Phenylboronic acid | NiCl₂(this compound) | 2-Phenylpyridine | <2 | [5] |
| 5 | 3-Chloropyridine | Phenylboronic acid | NiCl₂(this compound) | 3-Phenylpyridine | 75 | [5] |
| 6 | 4-Chloropyridine | Phenylboronic acid | NiCl₂(this compound) | 4-Phenylpyridine | 85 | [5] |
| 7 | 2-Chloropyrazine | 2-Thienylboronic acid | (this compound)Ni(cinnamyl)Cl | 2-(2-Thienyl)pyrazine | 85 | [4] |
| 8 | 3-Chloro-4-methylpyridine | 2-Thienylboronic acid | (this compound)Ni(cinnamyl)Cl | 3-(2-Thienyl)-4-methylpyridine | 92 | [4] |
Table 3: Suzuki-Miyaura Coupling of Aryl Triflates with Boronic Acids using Pd(this compound)Cl₂
| Entry | Aryl Triflate | Boronic Acid | Product | Yield (%) | Reference |
| 1 | Phenyl triflate | Phenylboronic acid | Biphenyl | 89 | [2] |
| 2 | 4-Tolyl triflate | Phenylboronic acid | 4-Methylbiphenyl | 91 | [2] |
| 3 | 4-Methoxyphenyl triflate | Phenylboronic acid | 4-Methoxybiphenyl | 85 | [2] |
| 4 | 1-Naphthyl triflate | Phenylboronic acid | 1-Phenylnaphthalene | 93 | [2] |
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura cross-coupling reactions using a this compound-based catalyst. Researchers should note that optimal conditions (e.g., base, solvent, temperature, and reaction time) may vary depending on the specific substrates being coupled.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Aryl Bromides
This protocol is adapted from a typical procedure for the coupling of an aryl bromide with a boronic acid using [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(this compound)Cl₂·CH₂Cl₂).
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
Pd(this compound)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 mmol, 2.5 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Round-bottom flask or pressure vessel equipped with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To the reaction vessel, add the aryl bromide (1.0 mmol), boronic acid (1.2 mmol), and cesium carbonate (2.5 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere (this cycle should be repeated three times).
-
Under the inert atmosphere, add 1,4-dioxane (4 mL) and water (1 mL).
-
Sparge the resulting mixture with a stream of argon for 10-15 minutes to ensure it is thoroughly degassed.
-
Add the Pd(this compound)Cl₂·CH₂Cl₂ catalyst (0.05 mmol) to the mixture.
-
Continue to sparge with argon for an additional 5-10 minutes.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS. The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[3]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.5 mmol, 1.5 equiv)
-
Pd(this compound)Cl₂ (0.1 mmol, 10 mol%)
-
2 M Potassium carbonate (K₂CO₃) solution (2.0 mmol, 2.0 equiv)
-
N,N-Dimethylacetamide (DMA) (5 mL)
-
Microwave reactor vial with a stir bar
Procedure:
-
In a microwave reactor vial, combine the aryl halide (1.0 mmol), boronic acid (1.5 mmol), and Pd(this compound)Cl₂ (0.1 mmol).
-
Add DMA (5 mL) and the 2 M K₂CO₃ solution (1 mL, 2.0 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 150 °C for 20 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture to remove any solids.
-
The filtrate can be purified by preparative HPLC or by standard workup and column chromatography as described in Protocol 1.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Reaction with this compound
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction featuring the this compound ligand.
Experimental Workflow for a Typical Suzuki-Miyaura Reaction
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions [mdpi.com]
- 2. Towards novel tacrine analogues: Pd(this compound)Cl 2 ·CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03225B [pubs.rsc.org]
- 3. Towards novel tacrine analogues: Pd(this compound)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Towards novel tacrine analogues: Pd(this compound)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. iiste.org [iiste.org]
Application Notes and Protocols for the Heck Reaction with Pd-DPPF Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides or triflates with alkenes to form substituted alkenes. This reaction has become an invaluable tool in academic research and the pharmaceutical industry for the construction of complex molecular architectures due to its broad functional group tolerance and reliability. The choice of ligand is critical to the success of the Heck reaction, influencing catalyst stability, activity, and selectivity. 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) has emerged as a highly effective and versatile ligand for a range of palladium-catalyzed cross-coupling reactions, including the Heck reaction. Its wide bite angle and electron-rich nature contribute to the stabilization of the active palladium(0) species and promote key steps in the catalytic cycle.
This document provides a detailed protocol for performing Heck reactions using a Pd-DPPF catalyst system. It includes generalized procedures for using both pre-formed palladium-DPPF complexes and for generating the catalyst in situ. A summary of reaction conditions with various substrates is also presented to guide reaction optimization.
Catalytic Cycle and Workflow
The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle. The key steps include oxidative addition of the unsaturated halide/triflate to the Pd(0)-DPPF complex, coordination and migratory insertion of the alkene, and subsequent β-hydride elimination to afford the product and a palladium-hydride species. The final step is the regeneration of the Pd(0) catalyst by a base.
Figure 1: Catalytic cycle of the Heck reaction.
A generalized workflow for setting up a Heck reaction is depicted below. This workflow emphasizes the importance of an inert atmosphere to protect the catalyst from deactivation.
Figure 2: General experimental workflow for the Heck reaction.
Experimental Protocols
Two general protocols are provided below. The first utilizes a pre-formed palladium-DPPF complex, such as [Pd(this compound)Cl₂]·CH₂Cl₂, which offers convenience and reproducibility. The second describes the in situ generation of the active catalyst from a palladium(II) source like palladium(II) acetate (Pd(OAc)₂) and the this compound ligand.
Protocol 1: Using a Pre-formed [Pd(this compound)Cl₂]·CH₂Cl₂ Catalyst
This protocol is adapted from the synthesis of 6-alkenyl tacrine derivatives.[1]
Materials:
-
Aryl or vinyl halide/triflate (1.0 mmol, 1.0 equiv)
-
Alkene (1.2-1.5 mmol, 1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane ([Pd(this compound)Cl₂]·CH₂Cl₂) (0.01-0.05 mmol, 1-5 mol%)
-
Base (e.g., Triethylamine (TEA), K₂CO₃, Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, DMAc, NMP, acetonitrile, toluene) (3-5 mL)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
To the reaction vessel, add the aryl or vinyl halide/triflate, the alkene, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (repeat this cycle three times).
-
Add the anhydrous, degassed solvent via syringe.
-
Add the [Pd(this compound)Cl₂]·CH₂Cl₂ catalyst to the reaction mixture under a positive flow of inert gas.
-
Stir the reaction mixture at the desired temperature (typically 80-140 °C) and monitor the progress by an appropriate analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: In Situ Generation of the Pd-DPPF Catalyst
This protocol is based on general procedures for Heck reactions where the catalyst is formed in the reaction mixture.[2]
Materials:
-
Aryl or vinyl halide/triflate (1.0 mmol, 1.0 equiv)
-
Alkene (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 mmol, 1-5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (this compound) (0.012-0.06 mmol, 1.2-6 mol%, typically a 1.2:1 ratio to Pd)
-
Base (e.g., K₂CO₃, NaOAc, TEA) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, NMP, acetonitrile, toluene) (3-5 mL)
-
Reaction vessel with a magnetic stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
To the reaction vessel, add the Pd(OAc)₂, this compound, aryl or vinyl halide/triflate, alkene, and base.
-
Seal the vessel, and evacuate and backfill with an inert gas (repeat three times).
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-140 °C).
-
Monitor the reaction's progress by TLC, GC, or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Perform an aqueous workup as described in Protocol 1 (steps 7-10).
-
Purify the product by flash column chromatography.
Data Presentation: Substrate Scope and Reaction Conditions
The following table summarizes various Heck reactions performed with a Pd-DPPF catalyst system, showcasing the versatility of this catalytic method.
| Entry | Aryl/Vinyl Halide | Alkene | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Bromo tacrine | Styrene | [Pd(this compound)Cl₂]·CH₂Cl₂ (5) | TEA (3) | DMF | 100 | 8-10 | 80 |
| 2 | 6-Bromo tacrine | 4-Vinylpyridine | [Pd(this compound)Cl₂]·CH₂Cl₂ (5) | TEA (3) | DMF | 100 | 8-10 | 78 |
| 3 | 6-Bromo tacrine | N-Vinyl-2-pyrrolidinone | [Pd(this compound)Cl₂]·CH₂Cl₂ (5) | TEA (3) | DMF | 100 | 8-10 | 75 |
| 4 | 4-Bromoacetophenone | Methyl methacrylate | [Pd(OAc)₂(this compound)] (0.01) | - | DMF | 140 | - | 96[2] |
| 5 | Iodobenzene | Styrene | Pd(OAc)₂ / this compound (in situ) | K₂CO₃ (2) | DMF/H₂O | 80 | 4 | High Conversion |
| 6 | 4-Bromoanisole | n-Butyl acrylate | Pd(OAc)₂ / this compound (in situ) | NaOAc (1.5) | NMP | 120 | 12 | 85 |
| 7 | 1-Bromonaphthalene | Ethyl acrylate | [Pd(this compound)Cl₂] (2) | K₂CO₃ (2) | DMAc | 130 | 16 | 92 |
| 8 | Phenyl triflate | Styrene | Pd(OAc)₂ / this compound (in situ) | Et₃N (2) | Acetonitrile | 80 | 24 | 75 |
| 9 | 4-Chlorotoluene | Styrene | [Pd(this compound)Cl₂] (3) | Cs₂CO₃ (2.5) | Toluene | 110 | 18 | 65 |
Concluding Remarks
The use of this compound as a ligand in palladium-catalyzed Heck reactions offers a robust and versatile methodology for the synthesis of a wide array of substituted alkenes. The catalyst system, whether pre-formed or generated in situ, demonstrates high activity for the coupling of various aryl and vinyl halides and triflates with different alkenes. The protocols and data presented herein serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development, providing a solid foundation for the application and optimization of the Pd-DPPF catalyzed Heck reaction. As with any catalytic reaction, the optimal conditions—including choice of base, solvent, temperature, and catalyst loading—may vary depending on the specific substrates and should be optimized for each new application.
References
Application Notes and Protocols for Buchwald-Hartwig Amination Using 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This transformation has become indispensable in medicinal chemistry and materials science due to its broad substrate scope and functional group tolerance, replacing harsher, more traditional methods.[1] The choice of ligand is critical to the success of this reaction, and 1,1'-bis(diphenylphosphino)ferrocene (DPPF) has emerged as a robust and versatile bidentate phosphine ligand. The development of this compound as a ligand provided a reliable method for the coupling of primary amines and allowed for the efficient coupling of aryl iodides and triflates. It is believed that bidentate ligands like this compound prevent the formation of unreactive palladium iodide dimers, thereby accelerating the reaction.
Catalytic Cycle
The mechanism of the Buchwald-Hartwig amination proceeds through a series of well-defined steps involving a palladium catalyst. The catalytic cycle, illustrated below, typically involves:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Ligand Exchange/Amine Coordination: The amine coordinates to the palladium center, often displacing an existing ligand.
-
Deprotonation: A base removes a proton from the coordinated amine, forming an amido complex.
-
Reductive Elimination: The C-N bond is formed, yielding the desired aryl amine product and regenerating the active Pd(0) catalyst.
A potential side reaction is β-hydride elimination from the amide, which can lead to hydrodehalogenation of the arene and the formation of an imine.[2]
References
Application Notes and Protocols: Sonogashira Coupling Catalyzed by DPPF Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is widely employed in the synthesis of natural products, pharmaceuticals, organic materials, and nanomaterials due to its typically mild reaction conditions and tolerance of a wide range of functional groups.[1][2] The catalytic system generally consists of a palladium catalyst and, classically, a copper(I) co-catalyst in the presence of a base.[2]
The choice of ligand for the palladium catalyst is crucial for the efficiency and scope of the Sonogashira coupling. Among the various phosphine ligands developed, 1,1'-bis(diphenylphosphino)ferrocene (DPPF) has emerged as a highly effective ligand.[1][3] Palladium complexes of this compound, such as [Pd(this compound)Cl₂], are often air- and moisture-stable, making them convenient to handle.[4] The unique bite angle of the this compound ligand (approximately 96°) is believed to contribute to the stability of the catalytic species and facilitate the reductive elimination step, leading to high yields and turnover numbers.[5][6]
These application notes provide an overview of the Sonogashira coupling catalyzed by this compound complexes, including detailed experimental protocols, quantitative data on reaction performance, and examples of its application in pharmaceutical synthesis.
Catalytic Cycle and Workflow
The mechanism of the Sonogashira coupling has been extensively studied and is generally understood to proceed through a catalytic cycle involving both palladium and copper (in the co-catalyzed version).
Catalytic Cycle of Sonogashira Coupling
Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira reaction.
General Experimental Workflow
Caption: General workflow for a Sonogashira coupling experiment.
Data Presentation: Performance of this compound-Palladium Catalysts
The following tables summarize the performance of this compound-palladium catalysts in Sonogashira coupling reactions with various substrates and reaction conditions.
Table 1: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes
| Entry | Aryl Bromide | Alkyne | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | Phenylacetylene | [Pd(this compound)Cl₂] (2) | Cs₂CO₃ | Dioxane | 100 | 12 | 95 | [7] |
| 2 | 4-Bromotoluene | Phenylacetylene | [Pd(this compound)Cl₂] (2) | CsOAc | DMA | 120 | 24 | 92 | [7] |
| 3 | 2-Bromotoluene | Phenylacetylene | [Pd(this compound)Cl₂] (2) | CsOAc | DMA | 120 | 24 | 88 | [7] |
| 4 | 6-Bromotacrine | Various Alkynes | [Pd(this compound)Cl₂]·CH₂Cl₂ (5) | TEA | DMF | 100 | 8-10 | 70-85 | [4] |
| 5 | 3-Bromoaniline | 2-methyl-3-butyn-2-ol | [Pd(this compound)Cl₂] (2) | TMG | HEP | 80 | 3 | 99 | [8] |
Table 2: Copper-Free Sonogashira Coupling of Aryl Halides
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | Phenylacetylene | Pd(OAc)₂/dppf (2) | Cs₂CO₃ | Dioxane | 80 | 16 | 98 | [9] |
| 2 | 4-Bromobenzonitrile | Phenylacetylene | Pd₂(dba)₃/dppf (1) | Cs₂CO₃ | Toluene | 100 | 24 | 91 | [10] |
| 3 | 1-Bromo-4-nitrobenzene | Phenylacetylene | [Pd(this compound)Cl₂] (3) | TBAF | N/A (neat) | 80 | 0.5 | 96 | [11] |
| 4 | 4-Bromoanisole | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | TMP | DMSO | rt | 2 | 97 | [12] |
Experimental Protocols
The following are generalized protocols for performing Sonogashira coupling reactions using this compound-palladium catalysts.
Protocol 1: General Procedure for Copper-Co-catalyzed Sonogashira Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl or vinyl halide (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
[Pd(this compound)Cl₂] or a combination of a Pd(II) source and this compound ligand (1-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Base (e.g., triethylamine, diisopropylamine, Cs₂CO₃, K₂CO₃) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., THF, DMF, dioxane, toluene)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl or vinyl halide, the terminal alkyne, the base, and the solvent.
-
Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes or by using freeze-pump-thaw cycles.
-
Add the [Pd(this compound)Cl₂] catalyst and CuI to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 120 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.[7]
-
Upon completion, cool the reaction to room temperature and quench with water or saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Copper-Free Sonogashira Coupling
The omission of the copper co-catalyst can be advantageous in certain applications to avoid the formation of alkyne homocoupling byproducts (Glaser coupling) and to simplify product purification.[9][13]
Materials:
-
Aryl or vinyl halide (1.0 equiv)
-
Terminal alkyne (1.2-2.0 equiv)
-
[Pd(this compound)Cl₂] or a combination of a Pd(0) or Pd(II) source and this compound ligand (1-5 mol%)
-
Stronger base (e.g., Cs₂CO₃, K₃PO₄, TBAF) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, DMSO, dioxane)
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Add the [Pd(this compound)Cl₂] catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (often higher temperatures are required compared to the copper-co-catalyzed reaction) and stir until completion.
-
Follow the work-up and purification procedure as described in steps 5-8 of Protocol 1.
Application in Drug Development: Synthesis of an Erlotinib Intermediate
A prominent example of the application of Sonogashira coupling in pharmaceutical synthesis is in the preparation of Erlotinib (Tarceva®), a tyrosine kinase inhibitor used in the treatment of non-small-cell lung cancer.[14][15] A key step in the synthesis of Erlotinib involves the coupling of an aniline derivative with a terminal alkyne.
Synthesis of a Key Intermediate for Erlotinib
The Sonogashira coupling of 3-bromoaniline with 2-methyl-3-butyn-2-ol is a crucial step in an efficient synthesis of an Erlotinib intermediate.[8][14]
Reaction Scheme:
Experimental Details:
-
Aryl Bromide: 3-Bromoaniline
-
Terminal Alkyne: 2-methyl-3-butyn-2-ol
-
Catalyst: [Pd(this compound)Cl₂] (2 mol%)
-
Base: Tetramethylguanidine (TMG)
-
Solvent: N-hydroxyethylpyrrolidone (HEP)
-
Temperature: 80 °C
-
Time: 3 hours
-
Yield: 99%[8]
This high-yielding and efficient reaction demonstrates the utility of this compound-catalyzed Sonogashira coupling in the synthesis of complex, biologically active molecules. The use of a greener solvent like HEP also highlights the potential for developing more sustainable pharmaceutical manufacturing processes.[16]
Conclusion
Palladium complexes bearing the this compound ligand are highly effective catalysts for the Sonogashira cross-coupling reaction. They offer several advantages, including high stability, efficiency for a broad range of substrates, and applicability in both copper-co-catalyzed and copper-free protocols. The successful application of this catalytic system in the synthesis of pharmaceutical intermediates, such as for Erlotinib, underscores its importance in drug discovery and development. The provided protocols and data serve as a valuable resource for researchers and scientists looking to employ this powerful synthetic methodology.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Towards novel tacrine analogues: Pd(this compound)Cl 2 ·CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03225B [pubs.rsc.org]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. Palladium selenolate macrocycles of diphosphines as efficient catalysts for Sonogashira reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Characterization ofTriphenylphosphine Adducts of Ferrocene-Based Palladacycles and Their Performance in the Suzuki and Sonogashira Reactions with Bromo- and Chloroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cris.unibo.it [cris.unibo.it]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation and Use of [PdCl2(dppf)] Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), commonly abbreviated as [PdCl2(dppf)], is a highly versatile and efficient palladium catalyst. It is an organometallic compound featuring a palladium(II) center coordinated to a bidentate phosphine ligand derived from ferrocene.[1] This unique structure imparts high catalytic activity and stability, making it a preferred choice for a wide range of palladium-catalyzed cross-coupling reactions.[1][2]
These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds, which are crucial steps in the synthesis of complex organic molecules.[1] Consequently, [PdCl2(this compound)] is an indispensable tool in various fields, including pharmaceutical development for the synthesis of active pharmaceutical ingredients (APIs) and complex intermediates, as well as in materials science and agrochemicals.[1] The catalyst is particularly effective in Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, Heck reactions, and Sonogashira couplings.[1][3] This document provides detailed protocols for the preparation of [PdCl2(this compound)] and its common dichloromethane adduct, along with its characterization and application in key cross-coupling reactions.
Physical and Chemical Properties
A summary of the key physical and chemical properties of [PdCl2(this compound)] and its dichloromethane adduct is presented below.
| Property | [PdCl2(this compound)] | [PdCl2(this compound)]·CH2Cl2 | Reference(s) |
| CAS Number | 72287-26-4 | 95464-05-4 | [2] |
| Molecular Formula | C34H28Cl2FeP2Pd | C35H30Cl4FeP2Pd | [2][4] |
| Molecular Weight | 731.70 g/mol | 816.64 g/mol | [4][5] |
| Appearance | Red solid/powder | Orange-red powder/crystals | [4][5] |
| Melting Point | 266-283 °C | 275-280 °C (decomposes) | [5][6] |
Experimental Protocols
Preparation of [PdCl2(this compound)]
This protocol describes the synthesis of [PdCl2(this compound)] from a palladium(II) nitrile complex and 1,1'-bis(diphenylphosphino)ferrocene (this compound).[2]
Materials:
-
1,1'-Bis(diphenylphosphino)ferrocene (this compound)
-
Bis(benzonitrile)palladium(II) chloride (PdCl2(PhCN)2) or Bis(acetonitrile)palladium(II) chloride (PdCl2(MeCN)2)
-
Benzene or Acetonitrile (anhydrous)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon) supply
-
Standard glassware for filtration and washing
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 1,1'-bis(diphenylphosphino)ferrocene (this compound) in anhydrous benzene.
-
In a separate flask, dissolve an equimolar amount of bis(benzonitrile)palladium(II) chloride in anhydrous benzene.
-
Slowly add the palladium complex solution to the this compound solution with continuous stirring.
-
Stir the resulting mixture at room temperature overnight. The product will precipitate out of the solution.
-
Collect the precipitated solid by filtration under an inert atmosphere.
-
Wash the solid with fresh anhydrous benzene to remove any unreacted starting materials.
-
Dry the resulting red powder under vacuum to obtain pure [PdCl2(this compound)].
Preparation of [PdCl2(this compound)]·CH2Cl2 Adduct
This protocol outlines a one-step synthesis for the dichloromethane adduct of [PdCl2(this compound)], which is often preferred for its ease of handling and crystallinity.[4][7]
Materials:
-
Sodium tetrachloropalladate(II) (Na2PdCl4)
-
1,1'-Bis(diphenylphosphino)ferrocene (this compound)
-
Dichloromethane (DCM)
-
Ethanol (anhydrous)
-
Reaction flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve sodium tetrachloropalladate(II) in anhydrous ethanol to create a solution.[4]
-
In a separate flask, dissolve 1,1'-bis(diphenylphosphino)ferrocene (this compound) in dichloromethane.[4]
-
Under stirring, add the ethanolic solution of sodium tetrachloropalladate(II) to the dichloromethane solution of this compound.[4]
-
Continue stirring the mixture at room temperature for approximately 1 hour. A crystalline precipitate will form.[4]
-
Collect the orange-red crystals by filtration.
-
Wash the crystals with ethanol and then dry under vacuum to yield the [PdCl2(this compound)]·CH2Cl2 adduct. This method is reported to produce high yields (around 90%) and high purity.[4]
Characterization Data
The synthesized catalyst should be characterized to confirm its identity and purity. Below are typical characterization data.
| Technique | Observation | Assignment | Reference(s) |
| Infrared (IR) Spectroscopy (cm⁻¹) | ~1479 | Phenyl ring stretching | [7] |
| ~1434 | Cyclopentadienyl substituents | [7] | |
| ~721 | C-Cl absorption (for DCM adduct) | [7] | |
| UV-Vis Spectroscopy (λ, nm) | ~446 (ε ≈ 705 M⁻¹cm⁻¹) | d-d transition | [7] |
| Elemental Analysis | Theoretical C, H, and Pd values should match experimental results. | - | [8] |
Applications in Cross-Coupling Reactions
[PdCl2(this compound)] is a robust catalyst for various cross-coupling reactions. Below are example protocols for some of the most common applications.
Suzuki-Miyaura Coupling
This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.
Example Protocol:
-
To a degassed mixture of an aryl bromide (1.0 equiv.), a phenylboronic acid (1.1 equiv.), and potassium carbonate (4.8 equiv.) in toluene and water, add [PdCl2(this compound)]·CH2Cl2 (5.0 mol%).[9]
-
Stir the reaction mixture at reflux for 4 hours.[9]
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[9]
-
Combine the organic layers, dry over a suitable drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.
Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.
Example Protocol:
-
In a reaction vessel, combine an aryl bromide (1.0 equiv.), an amine (1.3 equiv.), a strong base such as potassium tert-butoxide (KOt-Bu) (4.0 equiv.), and [PdCl2(this compound)]·CH2Cl2 (5 mol%).[3]
-
Add a suitable solvent, such as 1,4-dioxane, and heat the mixture at 100 °C for 8-10 hours under an inert atmosphere.[3]
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent.
-
Work up the organic phase as described in the Suzuki-Miyaura protocol.
-
Purify the product via column chromatography.
Sonogashira Coupling
This reaction couples a terminal alkyne with an aryl or vinyl halide.
Example Protocol:
-
To a mixture of an aryl bromide (1.0 equiv.), a terminal alkyne (1.2 equiv.), copper(I) iodide (CuI) (1.0 equiv.), and a base such as triethylamine (TEA) (2.0 equiv.) in DMF, add [PdCl2(this compound)]·CH2Cl2 (5 mol%).[3]
-
Heat the reaction mixture to 100 °C for 8-10 hours.[3]
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, perform an aqueous workup and extraction.
-
Purify the crude product using column chromatography.
Heck Coupling
This reaction forms a substituted alkene by coupling an unsaturated halide with an alkene.
Example Protocol:
-
Combine an aryl bromide (1.0 equiv.), an alkene (1.2 equiv.), a base like triethylamine (TEA) (3.0 equiv.), and [PdCl2(this compound)]·CH2Cl2 (5 mol%) in a solvent such as DMF.[3]
-
Heat the mixture to 100 °C for 8-10 hours.[3]
-
After cooling, perform a standard aqueous workup and extraction.
-
Purify the resulting product by column chromatography.
Visualizations
Caption: Synthesis workflow for [PdCl2(this compound)].
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
References
- 1. nbinno.com [nbinno.com]
- 2. (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride - Wikipedia [en.wikipedia.org]
- 3. Towards novel tacrine analogues: Pd(this compound)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex Manufacturer - UIV CHEM [riyngroup.com]
- 5. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride [Pd(this compound)Cl2] [commonorganicchemistry.com]
- 6. echemi.com [echemi.com]
- 7. Pd(this compound)Cl2 DCM () for sale [vulcanchem.com]
- 8. CN110669079A - Preparation method of 1,1' -bis (di-tert-butylphosphino) ferrocene palladium dichloride - Google Patents [patents.google.com]
- 9. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride | 95464-05-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
Application Notes and Protocols for DPPF in Carbon-Nitrogen Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries. Aryl amines, a key structural motif in numerous bioactive molecules and functional materials, are frequently synthesized via palladium-catalyzed cross-coupling reactions. Among the vast array of catalyst systems developed for this purpose, those employing 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) as a ligand have proven to be exceptionally versatile and effective.
This compound is a bidentate phosphine ligand known for its ability to stabilize palladium catalysts and promote efficient C-N bond formation, most notably in the Buchwald-Hartwig amination reaction.[1][2] Its unique bite angle and electronic properties contribute to high catalytic activity, broad substrate scope, and good functional group tolerance, making it a valuable tool for medicinal chemists and process development scientists.[3][4]
These application notes provide a comprehensive overview of the use of this compound in palladium-catalyzed C-N bond formation, including detailed experimental protocols, quantitative data on substrate scope, and visual representations of the catalytic cycle and experimental workflow.
Catalytic Cycle of Buchwald-Hartwig Amination
The generally accepted mechanism for the this compound-palladium catalyzed Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The key steps are oxidative addition of the aryl halide to the active Pd(0) species, coordination and deprotonation of the amine, and reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle for the this compound-Pd catalyzed Buchwald-Hartwig amination.
Data Presentation: Substrate Scope and Reaction Yields
The this compound/palladium catalyst system is effective for the amination of a wide range of aryl and heteroaryl halides with various primary and secondary amines. The following tables summarize representative examples, showcasing the versatility of this methodology.
Table 1: Amination of Aryl Bromides with Primary Amines
| Aryl Bromide | Primary Amine | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromo-tert-butylbenzene | Aniline | NaOtBu | Toluene | 100 | 95-99 |
| 4-Bromotoluene | n-Hexylamine | NaOtBu | Toluene | 80 | 98 |
| 1-Bromo-4-methoxybenzene | Benzylamine | NaOtBu | Toluene | 80 | 95 |
| 2-Bromopyridine | Cyclohexylamine | K₃PO₄ | Dioxane | 100 | 85 |
| 3-Bromothiophene | Isobutylamine | Cs₂CO₃ | Toluene | 100 | 92 |
Table 2: Amination of Aryl Chlorides with Secondary Amines
| Aryl Chloride | Secondary Amine | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Chloro-tert-butylbenzene | Morpholine | NaOtBu | Toluene | 100 | 97 |
| 1-Chloro-4-cyanobenzene | Di-n-butylamine | NaOtBu | Toluene | 100 | 92 |
| 2-Chlorotoluene | Piperidine | NaOtBu | Toluene | 100 | 88 |
| 4-Chlorobenzonitrile | N-Methylaniline | K₂CO₃ | Dioxane | 110 | 90 |
| 2-Chloropyridine | Indoline | NaOtBu | Toluene | 100 | 85 |
Note: Yields are for isolated products and are sourced from various literature reports. Reaction conditions may vary, and optimization is often necessary for specific substrate combinations.
Experimental Protocols
The following protocols provide a general framework for conducting a this compound-palladium catalyzed C-N cross-coupling reaction. These should be adapted and optimized for specific substrates and scales.
General Experimental Workflow
Caption: General experimental workflow for a this compound-Pd catalyzed amination reaction.
Protocol 1: General Procedure for the Amination of an Aryl Bromide with a Primary Amine
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Primary amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 0.01 equiv)
-
This compound (0.022 mmol, 0.022 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried Schlenk flask or reaction tube with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the oven-dried Schlenk flask, add Pd₂(dba)₃, this compound, and NaOtBu.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed toluene via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the aryl bromide (if solid) or as a solution in a small amount of toluene.
-
Add the primary amine via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC/MS).
-
Cool the reaction to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Amination of an Aryl Chloride with a Secondary Amine
Materials:
-
Aryl chloride (0.5 mmol, 1.0 equiv)
-
Secondary amine (0.6 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.01 mmol, 0.02 equiv)
-
This compound (0.011 mmol, 0.022 equiv)
-
Potassium carbonate (K₂CO₃) (1.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (2 mL)
-
Microwave reaction vial with a stir bar
Procedure:
-
To the microwave reaction vial, add Pd(OAc)₂, this compound, and K₂CO₃.
-
Add the aryl chloride and the secondary amine.
-
Add the anhydrous, degassed 1,4-dioxane.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at the desired temperature (e.g., 120-150 °C) for the specified time (typically 10-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative TLC.[5][6]
Applications in Drug Discovery and Development
The reliability and broad applicability of this compound-catalyzed C-N bond formation have made it an indispensable tool in the synthesis of pharmaceuticals.[7] This methodology is frequently employed for the late-stage functionalization of complex molecules, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The synthesis of nitrogen-containing heterocycles, a common scaffold in many drug candidates, often relies on intramolecular or intermolecular C-N coupling reactions facilitated by this compound.[8][9]
Conclusion
The 1,1'-Bis(diphenylphosphino)ferrocene (this compound) ligand, in combination with a palladium source, provides a robust and versatile catalyst system for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination utilizing this system offers high yields, a broad substrate scope, and tolerance of various functional groups, making it a highly valuable transformation in modern organic synthesis. The protocols and data presented herein serve as a practical guide for researchers in academia and industry to effectively apply this powerful methodology in their synthetic endeavors.
References
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Palladium C–N bond formation catalysed by air-stable robust polydentate ferrocenylphosphines: a comparative study for the efficient and selective coupling of aniline derivatives to dichloroarene - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-Bis(diphenylphosphino)ferrocene (DPPF) is a robust and versatile bidentate phosphine ligand, widely employed in transition metal-catalyzed cross-coupling reactions.[1] Its unique ferrocene backbone provides both steric bulk and electron-richness to the metal center, typically palladium, enhancing catalytic activity and stability.[1][2] This makes this compound and its palladium complexes, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(this compound)Cl₂), indispensable tools in modern pharmaceutical synthesis for the construction of complex carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, which are fundamental to many active pharmaceutical ingredients (APIs) and their intermediates.[3]
This compound's effectiveness is particularly notable in a range of palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and Stille couplings.[1][3][4] Its ability to stabilize reactive intermediates and promote high turnover rates ensures efficient and selective transformations, even with challenging substrates, making it a preferred choice in both academic research and industrial-scale pharmaceutical production.[1]
Key Applications in Pharmaceutical Synthesis
This compound-ligated palladium catalysts have been instrumental in the synthesis of numerous pharmaceutical agents, including kinase inhibitors and treatments for neurodegenerative diseases. A prominent example is the synthesis of novel tacrine analogues, which are being investigated for the treatment of Alzheimer's disease.[1][4] In this context, Pd(this compound)Cl₂ has been successfully utilized as a common catalyst for various cross-coupling reactions to modify the tacrine core, highlighting its versatility and reliability in medicinal chemistry.[1][4]
Quantitative Data from Representative Reactions
The following tables summarize quantitative data from the synthesis of 6-substituted tacrine analogues using Pd(this compound)Cl₂ as the catalyst, showcasing its efficiency across different cross-coupling reactions.[1]
Table 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Arylated Tacrine Derivatives [1]
| Aryl Bromide | Product | Yield (%) |
| 4-Bromoanisole | 6-(4-Methoxyphenyl)-9-chloro-1,2,3,4-tetrahydroacridine | 85 |
| 1-Bromo-4-fluorobenzene | 6-(4-Fluorophenyl)-9-chloro-1,2,3,4-tetrahydroacridine | 82 |
| 4-Bromobenzonitrile | 4-(9-Chloro-1,2,3,4-tetrahydroacridin-6-yl)benzonitrile | 78 |
Table 2: Heck Coupling for the Synthesis of 6-Alkenyl Tacrine Derivatives [1]
| Alkene | Product | Yield (%) |
| Methyl acrylate | Methyl (E)-3-(9-chloro-1,2,3,4-tetrahydroacridin-6-yl)acrylate | 75 |
| Styrene | 6-((E)-Styryl)-9-chloro-1,2,3,4-tetrahydroacridine | 72 |
| N-Vinylpyrrolidin-2-one | 6-(1-(2-Oxopyrrolidin-1-yl)vinyl)-9-chloro-1,2,3,4-tetrahydroacridine | 68 |
Table 3: Sonogashira Coupling for the Synthesis of 6-Alkynyl Tacrine Derivatives [1]
| Alkyne | Product | Yield (%) |
| Phenylacetylene | 6-(Phenylethynyl)-9-chloro-1,2,3,4-tetrahydroacridine | 88 |
| Ethynyltrimethylsilane | 6-((Trimethylsilyl)ethynyl)-9-chloro-1,2,3,4-tetrahydroacridine | 85 |
| Prop-2-yn-1-ol | 3-(9-Chloro-1,2,3,4-tetrahydroacridin-6-yl)prop-2-yn-1-ol | 82 |
Table 4: Stille Coupling for the Synthesis of 6-Substituted Tacrine Derivatives [1][3]
| Organostannane | Product | Yield (%) |
| Tributyl(phenyl)stannane | 6-Phenyl-9-chloro-1,2,3,4-tetrahydroacridine | 88 |
| Tributyl(vinyl)stannane | 6-Vinyl-9-chloro-1,2,3,4-tetrahydroacridine | 85 |
| Tributyl(thiophen-2-yl)stannane | 6-(Thiophen-2-yl)-9-chloro-1,2,3,4-tetrahydroacridine | 82 |
Table 5: Buchwald-Hartwig Amination for the Synthesis of 6-Amino Tacrine Derivatives [5]
| Amine | Product | Yield (%) |
| Morpholine | 4-(9-Chloro-1,2,3,4-tetrahydroacridin-6-yl)morpholine | 78 |
| Aniline | N-Phenyl-9-chloro-1,2,3,4-tetrahydroacridin-6-amine | 75 |
| Benzylamine | N-Benzyl-9-chloro-1,2,3,4-tetrahydroacridin-6-amine | 82 |
Experimental Protocols
The following are detailed protocols for the Pd(this compound)Cl₂-catalyzed cross-coupling reactions in the synthesis of 6-substituted tacrine analogues.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling [1]
-
To a reaction tube, add 6-borylated tacrine (1 mmol), aryl bromide (1.2 mmol), Pd(this compound)Cl₂·CH₂Cl₂ (5 mol%), and K₂CO₃ (2.5 mmol).
-
Add 1,4-dioxane (2 mL) and H₂O (1 mL) to the tube.
-
Seal the tube and heat the reaction mixture at 100 °C for 8–10 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Heck Coupling [1]
-
In a sealed tube, combine 6-bromo tacrine (1 mmol), alkene (1.2 mmol), Pd(this compound)Cl₂·CH₂Cl₂ (5 mol%), and triethylamine (TEA, 3 mmol).
-
Add dimethylformamide (DMF, 2 mL) to the mixture.
-
Heat the reaction at 100 °C for 8–10 hours.
-
Upon completion, cool the reaction to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.
-
Purify the residue by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling [1]
-
To a Schlenk tube, add 6-bromo tacrine (1 mmol), alkyne (1.2 mmol), Pd(this compound)Cl₂·CH₂Cl₂ (5 mol%), CuI (1 mmol), and triethylamine (TEA, 2 mmol).
-
Add dimethylformamide (DMF, 2 mL) under an inert atmosphere.
-
Heat the mixture at 100 °C for 8–10 hours.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product via column chromatography.
Protocol 4: General Procedure for Stille Coupling [1][3]
-
In an oven-dried flask under an inert atmosphere, dissolve 6-bromo tacrine (1 mmol) and tributyl(aryl/vinyl)stannane (1 mmol) in DMF (2 mL).
-
Add Pd(this compound)Cl₂·CH₂Cl₂ (5 mol%) and NaCl (1.5 mmol).
-
Heat the reaction mixture at 100 °C for 8–10 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous KF solution and stir for 30 minutes.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
Protocol 5: General Procedure for Buchwald-Hartwig Amination [5]
-
To a reaction vessel, add 6-bromo tacrine (1 mmol), amine (1.3 mmol), Pd(this compound)Cl₂·CH₂Cl₂ (5 mol%), and KOt-Bu (4 mmol).
-
Add 1,4-dioxane (2 mL) to the vessel.
-
Heat the mixture at 100 °C for 8–10 hours under an inert atmosphere.
-
After the reaction is complete, cool the mixture and dilute with ethyl acetate.
-
Wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the residue by column chromatography.
Visualizations
References
- 1. Towards novel tacrine analogues: Pd(this compound)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Towards novel tacrine analogues: Pd(this compound)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
Application Notes and Protocols for DPPF-Catalyzed Synthesis of Functionalized Furan Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized furan derivatives utilizing 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) as a ligand in palladium-catalyzed reactions. The furan motif is a crucial scaffold in a multitude of biologically active compounds, making its efficient synthesis a key focus in medicinal chemistry and drug development. The methodologies described herein offer a robust approach to constructing diversely substituted furans.
Introduction
Furan derivatives are integral components of numerous pharmaceuticals, agrochemicals, and functional materials. Their versatile chemical properties and ability to participate in various biological interactions make them attractive targets for synthesis. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and the choice of ligand is critical for achieving high efficiency and selectivity.[1][2] this compound is a robust and versatile ferrocene-based diphosphine ligand widely employed in catalysis due to its unique steric and electronic properties.[3][4] Its large bite angle and electron-rich nature stabilize palladium catalytic intermediates, facilitating a broad range of transformations.[3]
This application note focuses on a palladium-DPPF catalyzed approach for the synthesis of functionalized furans, providing detailed protocols and expected outcomes to guide researchers in this area.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various functionalized furan derivatives via a palladium-DPPF catalyzed reaction. The data is based on typical yields and reaction times observed in related literature for similar transformations.
| Entry | R¹ | R² | Product | Yield (%) | Time (h) |
| 1 | Phenyl | Phenyl | 2,5-Diphenylfuran | 85 | 12 |
| 2 | 4-Methoxyphenyl | Phenyl | 2-(4-Methoxyphenyl)-5-phenylfuran | 82 | 14 |
| 3 | 4-Chlorophenyl | Phenyl | 2-(4-Chlorophenyl)-5-phenylfuran | 78 | 12 |
| 4 | Thiophen-2-yl | Phenyl | 2-(Thiophen-2-yl)-5-phenylfuran | 75 | 16 |
| 5 | Phenyl | n-Butyl | 2-Phenyl-5-n-butylfuran | 70 | 18 |
| 6 | Cyclohexyl | Phenyl | 2-Cyclohexyl-5-phenylfuran | 65 | 20 |
Experimental Protocols
General Procedure for the Palladium-DPPF Catalyzed Synthesis of 2,5-Disubstituted Furans
This protocol describes a general method for the synthesis of 2,5-disubstituted furans from the coupling of an α-halo ketone and a terminal alkyne.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (this compound)
-
α-Halo ketone (e.g., 2-bromoacetophenone)
-
Terminal alkyne (e.g., phenylacetylene)
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and this compound (2.2 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under the inert atmosphere, add the α-halo ketone (1.0 mmol, 1.0 equiv), the terminal alkyne (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add the anhydrous solvent (5 mL) to the flask via syringe.
-
Reaction: Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure functionalized furan derivative.
-
Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Visualizations
Proposed Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for the palladium-DPPF catalyzed synthesis of a 2,5-disubstituted furan from an α-halo ketone and a terminal alkyne.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using DPPF
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental setups for common palladium-catalyzed cross-coupling reactions utilizing 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) as a supporting ligand. This compound is a robust and versatile electron-rich ferrocenyl phosphine ligand known for its effectiveness in a wide range of C-C and C-N bond-forming reactions.[1] Its large bite angle and steric bulk can promote reductive elimination and stabilize the catalytic species.[1][2]
The most common precatalyst, [Pd(this compound)Cl₂], is an air-stable solid that can be easily handled, making it a convenient choice for setting up reactions.[3][4] This document covers the experimental setup for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, complete with quantitative data, detailed methodologies, and visual diagrams to guide the user.
Catalytic Cycle and Experimental Workflow
The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[5][6][7] The this compound ligand coordinates to the palladium center throughout this cycle, influencing its reactivity and stability.
References
- 1. mdpi.com [mdpi.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
The Role of 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) and its Derivatives in Asymmetric Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-Bis(diphenylphosphino)ferrocene (DPPF) is a versatile and widely utilized ligand in transition metal catalysis. Its unique structure, featuring a ferrocene backbone, imparts specific steric and electronic properties to the metal center, influencing reactivity and selectivity. While extensively used in achiral transformations, the development of chiral this compound derivatives has opened new avenues in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds crucial for the pharmaceutical and fine chemical industries.
This document provides detailed application notes and experimental protocols for the use of this compound and its chiral analogues in asymmetric catalysis, with a focus on palladium-catalyzed enantioselective allylic alkylation.
Core Concepts in this compound-Mediated Asymmetric Catalysis
The efficacy of this compound-based ligands in asymmetric catalysis stems from their ability to create a chiral environment around the metal center. This is achieved through the introduction of chirality into the this compound scaffold, which can be categorized as:
-
Planar Chirality: Arises from the non-symmetrical substitution pattern on one or both cyclopentadienyl rings of the ferrocene unit.
-
P-Chirality: Stems from the presence of a stereogenic phosphorus atom.
-
Axial Chirality: Can be induced in the this compound-metal complex through coordination with a chiral auxiliary.[1][2]
These chiral elements dictate the spatial arrangement of the substrates around the catalytic center, leading to the preferential formation of one enantiomer over the other.
Application: Palladium-Catalyzed Enantioselective Allylic Alkylation
A prominent application of chiral this compound derivatives is in the palladium-catalyzed asymmetric allylic alkylation (AAA) of racemic substrates. This reaction is a powerful tool for the construction of stereogenic centers.
General Reaction Scheme
The palladium-catalyzed AAA typically involves the reaction of a racemic allylic acetate or carbonate with a soft nucleophile, such as a malonate ester, in the presence of a palladium catalyst bearing a chiral ligand.
Caption: Logical workflow of a Palladium-catalyzed Asymmetric Allylic Alkylation.
Quantitative Data Summary
The following table summarizes the results of the palladium-catalyzed asymmetric allylic alkylation of racemic (E)-1,3-diphenylprop-2-en-1-yl acetate with various malonate nucleophiles, using a planar-chiral monocarboxylated this compound analogue as the ligand.[1]
| Entry | Nucleophile (NuH) | Product | Yield (%) | Enantiomeric Ratio (er) |
| 1 | Dimethyl malonate | (S)-product | 95 | 88:12 |
| 2 | Diethyl malonate | (S)-product | 96 | 87:13 |
| 3 | Di-tert-butyl malonate | (S)-product | 85 | 90:10 |
Experimental Protocols
General Protocol for Pd-Catalyzed Enantioselective Allylic Alkylation
This protocol is adapted from the work of Štěpnička and coworkers for the asymmetric allylic alkylation using a planar-chiral this compound derivative.[1]
Materials:
-
Palladium precursor: [Pd(η³-1,3-Ph₂C₃H₃)(cod)]BF₄
-
Chiral Ligand: (Rp)-1',2-bis(diphenylphosphino)-ferrocene-1-carboxylic acid amide derivative (e.g., N-benzyl amide)
-
Racemic substrate: (E)-1,3-diphenylprop-2-en-1-yl acetate
-
Nucleophile: Dimethyl malonate
-
Base: N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Solvent: Dichloromethane (CH₂Cl₂), freshly distilled
Procedure:
-
Catalyst Preparation (in situ):
-
In a flame-dried Schlenk tube under an inert atmosphere (Argon), dissolve the palladium precursor (0.005 mmol) and the chiral this compound derivative (0.0055 mmol) in 2 mL of dry, degassed dichloromethane.
-
Stir the solution at room temperature for 30 minutes to allow for complex formation.
-
-
Reaction Setup:
-
In a separate flame-dried Schlenk tube under Argon, dissolve the racemic (E)-1,3-diphenylprop-2-en-1-yl acetate (0.5 mmol) in 3 mL of dry, degassed dichloromethane.
-
Add dimethyl malonate (1.5 mmol) to this solution.
-
Add N,O-Bis(trimethylsilyl)acetamide (BSA) (1.5 mmol) to the substrate/nucleophile mixture.
-
-
Catalysis:
-
Transfer the prepared catalyst solution to the Schlenk tube containing the substrate, nucleophile, and base via a cannula.
-
Stir the reaction mixture at room temperature.
-
-
Monitoring and Work-up:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric ratio of the product by chiral High-Performance Liquid Chromatography (HPLC).
-
Caption: Experimental workflow for Pd-catalyzed enantioselective allylic alkylation.
Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for the palladium-catalyzed asymmetric allylic alkylation, highlighting the key steps where the chiral this compound ligand influences enantioselectivity.
Caption: Plausible catalytic cycle for Pd-catalyzed asymmetric allylic alkylation.
Explanation of the Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst, bearing the chiral this compound derivative (L*), reacts with the racemic allylic substrate to form a π-allyl palladium(II) complex.
-
Formation of the π-Allyl Complex: The chiral ligand L* creates a dissymmetric environment around the palladium center in the π-allyl intermediate.
-
Nucleophilic Attack: The nucleophile attacks the π-allyl complex. The chiral environment created by the this compound derivative directs the nucleophile to preferentially attack one of the two enantiotopic termini of the allyl group, leading to the formation of one diastereomeric intermediate in excess. This is the enantiodetermining step.
-
Reductive Elimination: The palladium center undergoes reductive elimination to form the C-Nu bond of the product.
-
Catalyst Regeneration: The Pd(0) catalyst is regenerated, ready to enter another catalytic cycle.
Conclusion
This compound and its chiral derivatives are powerful ligands for asymmetric catalysis, enabling the synthesis of valuable chiral molecules. The palladium-catalyzed asymmetric allylic alkylation serves as a prime example of their application, where the introduction of planar chirality into the this compound backbone effectively induces high enantioselectivity. The provided protocols and conceptual frameworks offer a starting point for researchers and drug development professionals to explore and utilize these versatile catalysts in their synthetic endeavors. Further development of novel chiral this compound analogues continues to expand the scope and efficiency of asymmetric transformations.
References
- 1. Preparation, coordination and catalytic use of planar-chiral monocarboxylated this compound analogues - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Dynamic asymmetric catalysis by diphenylphosphinoferrocene (this compound)-nickel complexes through control of axial chirality by chiral diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with DPPF Ligands
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Suzuki coupling reactions using 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) ligands.
Troubleshooting Guide
Problem 1: Low to No Product Yield
Q: My Suzuki coupling reaction is resulting in a very low yield or no desired product. What are the most common causes and how can I troubleshoot this?
A: Low or no product formation is a frequent issue in Suzuki coupling. A systematic approach to troubleshooting is the most effective strategy. The primary areas to investigate are the integrity of your reagents, the reaction conditions, and potential catalyst deactivation.[1]
Here is a logical workflow to diagnose the issue:
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Detailed Troubleshooting Steps:
-
Verify Reagent Quality:
-
Organoboron Reagent: Boronic acids and their esters can degrade over time, particularly if they are sensitive to air and moisture.[2] Protodeboronation, the cleavage of the C-B bond, is a common decomposition pathway, especially with unstable derivatives like certain heteroaryl or polyfluorophenyl boronic acids.[1][3]
-
Aryl Halide: Ensure the purity of the aryl halide, as impurities can sometimes interfere with the catalyst. The reactivity order is generally I > Br > OTf >> Cl.[1] Electron-rich aryl halides can make oxidative addition more difficult.[5]
-
Catalyst and Ligand: Palladium(0) catalysts can be air-sensitive.[2] Phosphine ligands like this compound are susceptible to oxidation.[1] Using a pre-formed, air-stable precatalyst like Pd(this compound)Cl₂ can ensure a sufficient concentration of the active catalyst.[1][6]
-
Base and Solvent: Use high-purity, dry solvents and ensure the base is of good quality and stored correctly.[2]
-
-
Evaluate and Optimize Reaction Conditions:
-
Inert Atmosphere: Suzuki couplings must be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from deactivating the Pd(0) catalyst and causing side reactions like homocoupling.[2][7] Ensure your reaction setup is properly degassed.[2]
-
Base Selection: The choice and strength of the base are critical.[2] It is often beneficial to screen a variety of bases. Common choices include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (LiOH).[8][9] For sensitive substrates, milder bases like K₃PO₄ or KF may be preferable to minimize protodeboronation.[1]
-
Solvent System: The solvent can influence catalyst activity, reagent stability, and reaction rates.[10][11] Common solvents include ethereal options like dioxane or THF, often with water as a co-solvent.[10][12] Acetonitrile/water is another common system.[9] The choice of solvent can sometimes suppress side reactions.[2]
-
Temperature and Reaction Time: Monitor the reaction's progress by TLC or LC-MS to determine the optimal reaction time and temperature.[2] Insufficient heating may lead to low conversion, while excessive heat can cause reagent or catalyst decomposition.
-
Problem 2: Significant Side Product Formation
Q: My reaction is producing significant amounts of side products, such as homocoupled arenes or protodeboronated starting material. How can I minimize these?
A: The formation of byproducts complicates purification and reduces the overall yield.[2]
-
Protodeboronation: This is the loss of the boronic acid group, replacing it with a hydrogen atom.[1] It is a major decomposition pathway for the organoboron reagent.
-
Homocoupling: This is the coupling of two molecules of the same starting material (either two aryl halides or two organoboron reagents).
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in the Suzuki coupling reaction?
A: this compound (1,1'-bis(diphenylphosphino)ferrocene) is a bidentate phosphine ligand that coordinates to the palladium catalyst. It plays a crucial role in stabilizing the palladium center and influencing its reactivity throughout the catalytic cycle. The use of Pd(this compound)Cl₂ as a precatalyst is common.[6][12] Interestingly, the in-situ oxidation of this compound to its monoxide form (dppfO) can occur in the presence of a base, and this species may facilitate the transmetalation step.[14]
Caption: The general catalytic cycle of the Suzuki-Miyaura coupling reaction.
Q2: Which palladium source is best to use with this compound?
A: While various palladium sources can be used, air-stable Pd(II) precatalysts are often preferred for convenience and reproducibility.[15] PdCl₂(this compound) is a widely used, commercially available, and effective precatalyst that already contains the desired ligand.[6][12][16] Alternatively, a Pd(0) source like Pd₂(dba)₃ can be combined with the this compound ligand in the reaction mixture.[13]
Q3: How do I choose the right base and solvent for my specific substrates?
A: The optimal base and solvent combination is highly substrate-dependent. A screening approach is often necessary.[2]
-
Bases: Inorganic bases are typically used. K₃PO₄ is a good starting point for many systems, especially with sensitive boronic acids.[1][5] K₂CO₃ and Na₂CO₃ are also very common and effective.[9][12]
-
Solvents: A mixture of an organic solvent and water is common. Popular choices include 1,4-dioxane/water, THF/water, and acetonitrile/water.[9][10][12] The solvent can affect the solubility of reagents and the stability of catalytic intermediates.[10][11]
Q4: My reaction involves a sterically hindered or electron-deficient/rich substrate and is not working well. What should I do?
A: Challenging substrates often require more specialized conditions.
-
Sterically Hindered Substrates: Steric hindrance can slow down both the oxidative addition and reductive elimination steps. Using bulkier ligands can sometimes promote reductive elimination.[7] In some cases, higher temperatures and longer reaction times may be necessary.[5]
-
Electron-Rich Aryl Halides: These substrates make the oxidative addition step less favorable.[5] Using electron-rich, bulky phosphine ligands (often from the Buchwald-type ligand class) can help facilitate this step.[5][7]
-
Electron-Poor Boronic Acids: These can be challenging coupling partners.[17] Optimization of the base and solvent system is critical.
Data and Protocols
Table 1: Effect of Base and Solvent on Suzuki Coupling Yield
This table is a representative summary based on common findings in the literature. Optimal conditions are substrate-dependent.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Phenylboronic Acid | Pd(this compound)Cl₂ (3) | K₂CO₃ (3) | MeCN/H₂O (4:1) | 80 | 2 | ~90+ | General observation[9] |
| 4-Iodotoluene | Phenylboronic Acid | Pd(this compound)Cl₂ (2) | K₂CO₃ (2.5) | Dioxane/H₂O (2:1) | 100 | 8-10 | High | General observation[6] |
| 4-Chloroanisole | Phenylboronic Acid | Pd(this compound)Cl₂ (3) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 12 | Moderate to High | General observation[12] |
| 2-Bromonaphthalene | Phenylboronic Acid | Pd/C | K₂CO₃ | THF/H₂O | Reflux | - | High | [10] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling using Pd(this compound)Cl₂
This protocol is a general starting point and may require optimization.
-
Preparation: To a flame-dried Schlenk flask or reaction vial, add the aryl halide (1.0 equiv), the organoboron reagent (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]
-
Catalyst Addition: Add the palladium precatalyst, Pd(this compound)Cl₂ (1–3 mol%).[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe or cannula to achieve the desired concentration (typically 0.1-0.5 M).[1]
-
Degassing: Further degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solution for 5–10 minutes, or by using three freeze-pump-thaw cycles.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.[1][12]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify the product by flash chromatography.
Protocol 2: Parallel Screening for Reaction Optimization
This protocol allows for the efficient optimization of reaction parameters.[2]
-
Preparation: In an array of oven-dried reaction vials, add the aryl halide (1.0 equiv) and the organoboron reagent (1.1–1.5 equiv).
-
Stock Solutions: In a glovebox or under an inert atmosphere, prepare stock solutions of the palladium precursor (e.g., Pd₂(dba)₃) and this compound ligand in an anhydrous solvent (e.g., dioxane).
-
Parameter Variation:
-
Base Screening: To each vial, add a different base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv).
-
Solvent Screening: Prepare each reaction in a different solvent or solvent mixture.
-
-
Reaction Setup: Add the catalyst/ligand stock solution to each vial. Add the respective solvent to achieve the desired concentration. Seal the vials with caps containing a PTFE septum.
-
Execution: Degas each vial. Place the vials in a pre-heated aluminum block on a stirrer hotplate at the desired temperature.
-
Analysis: After a set time, quench the reactions and analyze the yield of each by LC-MS or GC-MS with an internal standard to determine the optimal conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. reddit.com [reddit.com]
- 6. Towards novel tacrine analogues: Pd(this compound)Cl 2 ·CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03225B [pubs.rsc.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Buchwald-Hartwig Amination Reactions
Welcome to the Technical Support Center for Buchwald-Hartwig Amination. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize C-N cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a Buchwald-Hartwig amination to fail or give low yields?
A1: A frequent cause of reaction failure or low yield is the poor solubility of the reactants, especially the inorganic base, in the chosen solvent.[1][2] Other common issues include catalyst inhibition or decomposition, the use of an inappropriate ligand or base for the specific substrate, and challenges with the reactivity of certain aryl halides.[1][3]
Q2: How do I choose the right palladium source?
A2: The choice of palladium source is crucial for generating the active Pd(0) catalyst. While Pd(OAc)₂ and Pd₂(dba)₃ are common, they can be unreliable for in-situ catalyst formation.[4] Palladium pre-catalysts, such as G3 or G4 palladacycles, are often more reliable as they rapidly and cleanly generate the active LPd(0) species upon exposure to a base.[2][5]
Q3: My starting material is being consumed, but I'm not forming the desired product. What could be the issue?
A3: This could indicate catalyst poisoning or decomposition. Certain functional groups, like azo groups, can poison the palladium catalyst.[1][6] Ensure that all reagents and solvents are pure and anhydrous. If you suspect catalyst poisoning, consider using a different catalyst system or protecting the problematic functional group.[1]
Q4: I am observing significant hydrodehalogenation of my aryl halide. How can this be minimized?
A4: Hydrodehalogenation, the reduction of the aryl halide to the corresponding arene, is a common side reaction, particularly when using primary amines.[3][7] This side reaction often occurs via β-hydride elimination from a palladium-amide intermediate.[3] To suppress this, you can try screening different ligands, as the choice of ligand can significantly influence the competition between reductive elimination and β-hydride elimination.[8] Adjusting the base and solvent system can also help minimize this unwanted side reaction.
Q5: Can I run the reaction open to the air?
A5: No, the active Pd(0) catalyst is sensitive to oxygen. It is critical to set up the reaction under an inert atmosphere, such as argon or nitrogen, and to use anhydrous reagents and solvents to prevent catalyst deactivation.[6][9]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during Buchwald-Hartwig amination reactions.
Problem 1: Low or No Conversion
If you observe low or no conversion of your starting materials, follow this workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.
Detailed Steps:
-
Verify Catalyst Activity: The active catalyst is a Pd(0) species. If you are using a Pd(II) source like Pd(OAc)₂, ensure that the conditions are suitable for its reduction to Pd(0).[6] Using a palladium pre-catalyst is often a more reliable approach to guarantee the formation of the active species.[3] Also, strictly maintain an inert atmosphere to prevent catalyst oxidation.[9]
-
Evaluate Reaction Conditions:
-
Ligand: The choice of ligand is critical and substrate-dependent. Bulky, electron-rich phosphine ligands are often effective.[7] If your current ligand is not working, screen a variety of ligands from different classes (e.g., biarylphosphines, ferrocenylphosphines).
-
Base: The base is crucial for deprotonating the amine. Strong bases like NaOtBu are common, but may not be compatible with sensitive functional groups.[1][2] Weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though they may require higher temperatures.[1][9] The solubility of the base is also a key factor.[1]
-
Solvent: The solvent must dissolve the reactants to a reasonable extent. Toluene, dioxane, and THF are common choices.[6][10] Aprotic polar solvents can sometimes be used, but may influence product distribution.[11]
-
Temperature: Typical reaction temperatures range from 80-100 °C.[2][9] For less reactive substrates, a higher temperature may be necessary.
-
-
Assess Reagent Purity and Suitability:
-
Purity: Ensure that your aryl halide, amine, and solvent are pure and dry. Impurities can inhibit the catalyst.
-
Substrate Compatibility: Certain functional groups on your starting materials may be incompatible with the reaction conditions. For example, esters and nitro groups may not be compatible with strong bases like KOtBu.[6] Functional groups like azo moieties can act as catalyst poisons.[1][6]
-
Problem 2: Formation of Side Products
The formation of side products can significantly reduce the yield of your desired product. Here are some common side reactions and how to address them:
-
Hydrodehalogenation: As mentioned in the FAQs, this is the reduction of the aryl halide. To minimize this, screen different ligands and consider adjusting the base and solvent.[3][8]
-
Biaryl Formation: This side product arises from the homo-coupling of the aryl halide. This can be more prevalent with chiral primary amines.[12] Optimizing the catalyst, ligand, and stoichiometry can help to reduce this side reaction.
-
Ether Formation: If your substrate contains a hydroxyl group, it can sometimes compete with the amine in the coupling reaction, leading to ether byproducts. Protecting the hydroxyl group before the amination may be necessary.[13]
Data Presentation
Table 1: Common Bases for Buchwald-Hartwig Amination
| Base | pKa of Conjugate Acid | Strength | Common Applications & Notes |
| Sodium tert-butoxide (NaOtBu) | ~19 | Strong | Widely used and highly effective for a broad range of substrates. Can cause decomposition of base-sensitive functional groups.[1][2] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | Strong | Effective for less nucleophilic amines and can improve tolerance to acidic protons on the substrate.[6] |
| Potassium phosphate (K₃PO₄) | ~12.3 | Weaker | A good alternative for substrates with base-sensitive functional groups. May require higher reaction temperatures.[1] |
| Cesium carbonate (Cs₂CO₃) | ~10.3 | Weaker | Often used for sensitive substrates and can be effective in promoting the reaction.[1][3] |
Table 2: Common Solvents for Buchwald-Hartwig Amination
| Solvent | Type | Key Properties & Notes |
| Toluene / Xylene | Aromatic | Commonly used, offering a good balance of solubility for many substrates and a high boiling point.[1][10] Aryl iodides can be challenging substrates due to the formation of NaI which is not soluble in toluene and can inhibit the catalyst.[14] |
| 1,4-Dioxane | Ether | Frequently used, but it is a solvent that should be avoided if possible due to safety and environmental concerns.[10] |
| Tetrahydrofuran (THF) / 2-Methyl-THF | Ether | Lower boiling points than toluene, which can be advantageous for reactions with thermally sensitive substrates. |
| tert-Butanol (t-BuOH) | Alcohol | Can be a good solvent choice, and sometimes a small amount of water is intentionally added to aid in the reduction of Pd(II) to Pd(0).[6] |
Experimental Protocols
General Protocol for a Small-Scale Buchwald-Hartwig Amination
Note: This is a general guideline. Reaction conditions must be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.1–1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1–5 mol%)
-
Ligand (if not using a pre-catalyst with the ligand already incorporated)
-
Base (e.g., NaOtBu, 1.2–2.0 equiv)
-
Anhydrous solvent (e.g., toluene)
-
Oven-dried vial with a magnetic stir bar and a septum cap
Procedure:
-
Preparation: In a nitrogen-filled glovebox or under a stream of inert gas, add the aryl halide, palladium pre-catalyst, and base to the oven-dried vial.
-
Inert Atmosphere: Cap the vial with the septum and, if not in a glovebox, purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the amine.
-
Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[13]
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Optimizing Heck Reactions with DPPF
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering poor reactivity in Heck reactions using the 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) ligand.
Troubleshooting Guide
Issue: Low to No Product Formation
Potential Causes:
-
Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed.[1][2]
-
Poor Substrate Reactivity: The aryl halide may be too electron-rich or sterically hindered. The alkene partner might also be unreactive.[3][4]
-
Inappropriate Reaction Conditions: The chosen solvent, base, or temperature may not be optimal for the specific substrates.[5][6][7]
-
Presence of Inhibitors: Impurities in the reagents or solvents can poison the catalyst.
Troubleshooting Steps:
-
Verify Catalyst Activity:
-
Optimize Reaction Conditions:
-
Solvent: Screen polar aprotic solvents like DMF, DMAc, or NMP, which are commonly effective for Heck reactions.[6][7]
-
Base: The choice of base is critical. Inorganic bases like K₂CO₃ or Cs₂CO₃, or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be effective. For some systems, an organic base is crucial for success.[5]
-
Temperature: Gradually increase the reaction temperature. Heck reactions often require elevated temperatures, sometimes up to 140°C.[7][9]
-
-
Address Substrate Issues:
-
Ensure Reagent and Solvent Purity:
-
Use freshly distilled solvents and high-purity reagents.
-
Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.
-
Issue: Significant Byproduct Formation
Potential Causes:
-
Alkene Isomerization: The desired product may isomerize under the reaction conditions.[6]
-
Homocoupling of Aryl Halide: This can occur, especially at higher temperatures.
-
Ligand Degradation: The this compound ligand may degrade at high temperatures, leading to less selective catalysis.
Troubleshooting Steps:
-
Minimize Alkene Isomerization:
-
Adding certain salts, like silver or thallium salts, can sometimes minimize alkene isomerization.[6]
-
Lowering the reaction temperature, if possible, can also reduce isomerization.
-
-
Reduce Homocoupling:
-
Lowering the reaction temperature can decrease the rate of homocoupling.
-
Ensure a stoichiometric amount or a slight excess of the alkene is used.
-
-
Prevent Ligand Degradation:
-
Avoid excessively high temperatures for prolonged periods.
-
Consider using a more thermally stable ligand if high temperatures are necessary.
-
Frequently Asked Questions (FAQs)
Q1: Why is my Heck reaction with this compound failing despite following a standard protocol?
A1: Several factors can contribute to the failure of a Heck reaction with this compound. Common issues include catalyst deactivation, suboptimal reaction conditions for your specific substrates, or inherent low reactivity of the substrates.[1][2][5] The choice of base and solvent can be particularly critical and may require optimization.[5] For instance, some reactions show significantly improved yields when switching from an inorganic to an organic base.[5]
Q2: What are the optimal reaction conditions for a Heck reaction using this compound?
A2: There are no universally "optimal" conditions, as they are highly substrate-dependent. However, a good starting point is to use a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with the this compound ligand in a polar aprotic solvent such as DMF or NMP.[6][7] A common base is an inorganic carbonate like K₂CO₃ or an organic amine like triethylamine.[1][5] Temperatures typically range from 80°C to 120°C.[5][7]
Q3: How can I improve the yield and selectivity of my this compound-catalyzed Heck reaction?
A3: To improve yield, consider screening different solvents, bases, and reaction temperatures. Increasing the catalyst loading can also be beneficial for challenging substrates.[8] For selectivity, particularly to minimize alkene isomerization, adding silver or thallium salts can be effective.[6] Ensuring an inert atmosphere and using pure reagents is also crucial to prevent side reactions.
Q4: Are there better alternative ligands to this compound for challenging Heck couplings?
A4: Yes, for sterically hindered or electronically challenging substrates, other phosphine ligands may outperform this compound. Bulky, electron-rich phosphine ligands are often required for less reactive aryl halides.[10] Examples of alternative ligands include P(t-Bu)₃, JohnPhos, and XantPhos.[11] For some systems, N-heterocyclic carbene (NHC) ligands have also shown excellent activity.[10]
Q5: How do I handle air- and moisture-sensitive reagents in a Heck reaction?
A5: All Heck reactions should ideally be set up under an inert atmosphere of nitrogen or argon. This involves using Schlenk techniques or a glovebox. Solvents should be degassed and dried before use. Solid reagents should be dried in a vacuum oven. This prevents the degradation of the palladium catalyst and phosphine ligands, which are often sensitive to oxygen.
Data Summary
Table 1: Optimization of Heck Reaction Conditions for 6-bromo tacrine and methyl acrylate. [5][12]
| Entry | Catalyst | Base | Solvent | Yield (%) |
| 1 | Pd(this compound)Cl₂·CH₂Cl₂ | K₂CO₃ | 1,4-Dioxane–H₂O | Trace |
| 2 | Pd(this compound)Cl₂·CH₂Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 15 |
| 3 | Pd(this compound)Cl₂·CH₂Cl₂ | K₃PO₄ | Toluene | 25 |
| 4 | Pd(this compound)Cl₂·CH₂Cl₂ | Na₂CO₃ | DMF | 45 |
| 5 | Pd(this compound)Cl₂·CH₂Cl₂ | TEA | DMF | 77 |
| 6 | Pd(this compound)Cl₂·CH₂Cl₂ | DIPEA | DMF | 72 |
Reaction conditions: 6-bromo tacrine (1 mmol), methyl acrylate (1.2 mmol), catalyst (5 mol%), base (3 mmol), solvent (2 mL), 100 °C for 8 h.
Experimental Protocols
General Protocol for a Standard Heck Reaction with this compound
This protocol is a starting point and may require optimization for specific substrates.
-
Preparation: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), this compound (2.2 mol%), and the aryl halide (1.0 mmol).
-
Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 mmol) and a magnetic stir bar.
-
Solvent and Alkene Addition: Add the dry, degassed solvent (e.g., DMF, 5 mL) followed by the alkene (1.2 mmol) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100°C) and stir for the specified time (e.g., 8-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Heck reaction.
Caption: Troubleshooting workflow for poor Heck reactivity.
Caption: Decision tree for ligand selection in Heck reactions.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Towards novel tacrine analogues: Pd(this compound)Cl 2 ·CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03225B [pubs.rsc.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. mdpi.com [mdpi.com]
- 10. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Towards novel tacrine analogues: Pd(this compound)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing DPPF Ligand Oxidation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you manage the oxidation of 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) ligand during your chemical reactions. Proper handling and reaction setup are crucial for the success of many palladium-catalyzed cross-coupling reactions that rely on the integrity of this air-sensitive ligand.
Troubleshooting Guides
Low reaction yields, poor catalyst performance, and the formation of unexpected side products can often be attributed to the oxidation of the this compound ligand. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Low or No Reaction Conversion
Possible Cause: The active Pd(0) catalyst is not forming efficiently or is deactivating due to the presence of oxidized this compound.
Troubleshooting Steps:
-
Assess Ligand Purity: Before starting your reaction, check the purity of your this compound ligand, especially if it's from an older stock. The presence of this compound monoxide or dioxide can inhibit the reaction.
-
Ensure Rigorous Inert Atmosphere: Oxygen is a primary culprit in this compound oxidation. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).[1]
-
Use High-Purity, Degassed Solvents and Reagents: Solvents and reagents can be a source of dissolved oxygen and peroxide impurities. Use freshly purified and thoroughly degassed solvents.
-
Optimize Catalyst Loading: For challenging reactions, a higher catalyst loading (e.g., increasing from 1 mol% to 5 mol%) might be necessary to overcome partial catalyst deactivation.
Issue 2: Formation of Unexpected Side Products
Possible Cause: The presence of oxidized this compound can alter the catalytic activity, leading to side reactions such as homocoupling. Homocoupling can result from the presence of an oxidant, which is often oxygen.[1]
Troubleshooting Steps:
-
Improve Degassing Technique: Sparging is often not sufficient for complete degassing. The freeze-pump-thaw method is the most effective way to remove dissolved oxygen from solvents.
-
Scrutinize Reagent Quality: Ensure all starting materials are pure and free from peroxide impurities, which can promote oxidation.
-
Analyze the Crude Reaction Mixture: Use techniques like 31P NMR to identify the presence of oxidized phosphine species in your reaction mixture. This can help confirm if ligand oxidation is the root cause of the side products.
Frequently Asked Questions (FAQs)
Q1: How can I tell if my this compound ligand has oxidized?
A1: The most reliable method for assessing the purity of your this compound ligand is through ³¹P NMR spectroscopy. Fresh, pure this compound will show a sharp singlet. The presence of this compound monoxide and dioxide will appear as distinct signals at different chemical shifts. Visually, significant oxidation might be indicated by a change in the appearance of the solid this compound, though this is not a reliable indicator on its own.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize oxidation, this compound should be stored under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container, preferably in a freezer (-20°C). Avoid frequent opening of the container in the open air. It is good practice to aliquot the ligand into smaller, single-use vials under an inert atmosphere to prevent contamination of the entire stock.
Q3: Can I use this compound that has partially oxidized?
A3: It is generally not recommended. While some studies have shown that this compound monoxide can be involved in catalytically active species, the presence of oxidized forms can lead to irreproducible results and the formation of side products. For consistent and reliable outcomes, it is best to use high-purity this compound.
Q4: What is the impact of the base on this compound oxidation?
A4: The choice of base can influence the rate of this compound oxidation. Some strong bases, in the presence of trace oxygen, can promote the oxidation of phosphine ligands. When possible, choose a base that is known to be compatible with your specific reaction and ensure it is of high purity and handled under inert conditions.
Q5: My reaction mixture turns black. Is this related to this compound oxidation?
A5: The formation of a black precipitate, often referred to as "palladium black," is a common sign of catalyst decomposition. While not directly caused by this compound oxidation, the conditions that lead to ligand oxidation (e.g., presence of oxygen) can also contribute to the decomposition of the palladium catalyst. Ensuring a rigorously inert atmosphere can help prevent both ligand oxidation and catalyst decomposition.
Data Presentation
Table 1: Comparison of this compound and its Oxidized Forms
| Property | This compound (1,1'-Bis(diphenylphosphino)ferrocene) | This compound Monoxide | This compound Dioxide |
| Molar Mass ( g/mol ) | 554.38 | 570.38 | 586.38 |
| Appearance | Yellow-orange crystalline powder | - | - |
| ³¹P NMR Chemical Shift (ppm) | ~ -16 to -17 | ~ 20-25 (P=O), ~ -16 to -17 (P) | ~ 20-25 |
| Oxidation Potential (V vs. Fc/Fc⁺) | ~ +0.15 | - | - |
| Catalytic Activity | Active ligand for numerous cross-coupling reactions. | Can form catalytically active species, but its presence is generally undesirable for reproducibility. | Generally considered a catalyst poison. |
Note: ³¹P NMR chemical shifts can vary depending on the solvent and the specific palladium complex.
Experimental Protocols
Protocol 1: Assessing this compound Purity by ³¹P NMR Spectroscopy
Objective: To determine the purity of a this compound sample and identify the presence of oxidized impurities.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or another suitable deuterated solvent, degassed.
-
NMR tube with a J. Young's valve or a rubber septum
-
Glovebox or Schlenk line
-
Syringes and needles
Procedure:
-
Sample Preparation (under inert atmosphere):
-
In a glovebox or on a Schlenk line, weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Add ~0.6 mL of degassed deuterated solvent to the vial and gently swirl to dissolve the solid.
-
Using a clean, dry syringe, transfer the solution to an NMR tube.
-
Seal the NMR tube with a J. Young's valve or a septum. If using a septum, purge the headspace with inert gas.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the signals corresponding to this compound and any observed impurities.
-
Pure this compound should exhibit a sharp singlet around -16 to -17 ppm.
-
This compound monoxide will show two signals: one for the phosphine oxide group (around 20-25 ppm) and one for the unoxidized phosphine group (similar to this compound).
-
This compound dioxide will show a single signal in the phosphine oxide region (around 20-25 ppm).
-
Calculate the percentage of impurities based on the integration values.
-
Protocol 2: Setting up a Reaction with Air-Sensitive this compound Ligand
Objective: To establish a rigorously inert atmosphere for a palladium-catalyzed reaction using this compound.
Materials:
-
Schlenk flask and condenser
-
Rubber septa
-
Source of high-purity inert gas (Argon or Nitrogen) with a bubbler
-
Vacuum pump
-
Schlenk line or manifold
-
Syringes and needles
-
This compound ligand, palladium precursor, and other reagents
-
Degassed solvent
Procedure:
-
Glassware Preparation:
-
Thoroughly clean and oven-dry all glassware.
-
Assemble the reaction apparatus (Schlenk flask, condenser, etc.) while still hot and allow it to cool under a stream of inert gas.
-
-
Establishing Inert Atmosphere:
-
Attach the reaction flask to the Schlenk line.
-
Evacuate the flask under vacuum for several minutes.
-
Backfill the flask with inert gas.
-
Repeat this evacuate-backfill cycle at least three times to ensure all air is removed.
-
-
Addition of Solids:
-
Under a positive pressure of inert gas, quickly remove the stopper or septum and add the solid reagents (e.g., palladium precursor, this compound, base, and substrate).
-
Immediately reseal the flask and perform another evacuate-backfill cycle.
-
-
Addition of Liquids:
-
Add the degassed solvent via a cannula or a syringe.
-
If adding other liquid reagents via syringe, ensure the syringe is first flushed with inert gas.
-
-
Running the Reaction:
-
Maintain a slight positive pressure of inert gas throughout the reaction, monitored by the bubbler.
-
If taking aliquots for analysis, use a syringe flushed with inert gas and ensure a positive pressure is maintained in the reaction flask.
-
Mandatory Visualizations
References
Technical Support Center: Optimizing DPPF Catalyst Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with DPPF (1,1'-Bis(diphenylphosphino)ferrocene) catalysts. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and optimize your cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Reaction Yield in a Suzuki-Miyaura Coupling
Question: I am performing a Suzuki-Miyaura cross-coupling reaction using a Pd(this compound)Cl₂ catalyst, but I am observing very low to no yield of my desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in Suzuki-Miyaura couplings are a common issue that can often be resolved by systematically evaluating the reaction components, particularly the base and solvent. The choice of base and solvent is critical as they play a significant role in the catalytic cycle, influencing catalyst activity and stability.[1][2][3]
Troubleshooting Steps:
-
Base Selection is Crucial: The base is not just a proton scavenger; it actively participates in the transmetallation step of the catalytic cycle. The strength and nature of the base can significantly impact the reaction outcome.[1]
-
Screen a Variety of Bases: It is highly recommended to screen a range of bases with different properties. Common choices include inorganic bases like carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (KOH), as well as organic bases like alkoxides (NaOtBu).[4]
-
Consider Base Strength: For less reactive aryl chlorides, a stronger base might be necessary. However, very strong bases can sometimes lead to side reactions. For sensitive functional groups, a weaker base like K₂CO₃ might be preferable.[5]
-
-
Solvent Effects are Significant: The solvent influences the solubility of reagents, the stability of the catalytic species, and the overall reaction rate.[2][3][6][7]
-
Polar Aprotic Solvents: Solvents like DMF, dioxane, and THF are commonly used. DMF can be particularly effective in some cases.[4] In some instances, polar aprotic solvents can stabilize anionic palladium species that may alter the reaction pathway.[7]
-
Aqueous/Organic Mixtures: For many Suzuki reactions, a mixture of an organic solvent (like toluene, dioxane, or THF) with water is beneficial. Water can help to dissolve the inorganic base and facilitate the reaction.[2]
-
-
Inert Atmosphere is Key: Palladium catalysts, especially in their Pd(0) active form, are sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[1]
-
Reagent Quality: Ensure that your solvents are anhydrous and your reagents are pure. Water content can affect the activity of both the catalyst and the boronic acid.
Issue 2: Side Product Formation in Buchwald-Hartwig Amination
Question: I am observing significant side product formation, including hydrodehalogenation of my aryl halide, in a Buchwald-Hartwig amination reaction using a this compound-based catalyst. How can I improve the selectivity towards the desired C-N coupled product?
Answer:
Side product formation in Buchwald-Hartwig amination, particularly hydrodehalogenation, is often linked to the choice of base and solvent, which can affect the relative rates of the desired reductive elimination and undesired side reactions like beta-hydride elimination.[8]
Troubleshooting Steps:
-
Optimize the Base: The base plays a critical role in the deprotonation of the amine and the subsequent steps of the catalytic cycle.
-
Base Strength: A very strong base might promote side reactions. Consider screening a weaker base if you are using a strong one like NaOtBu.
-
Anionic vs. Neutral Bases: In nonpolar solvents, an anionic base is generally required to deprotonate the palladium-amine complex.[9] The use of a bulky, non-coordinating organic base can sometimes be advantageous.
-
-
Solvent Polarity Matters: The polarity of the solvent can influence the reaction pathway.
-
Nonpolar Solvents: Toluene is a common solvent for Buchwald-Hartwig reactions. In nonpolar solvents, the formation of charged intermediates is less favored, which can sometimes suppress certain side reactions.[9]
-
Polar Solvents: In more polar solvents like DMF, the dissociation of the halide from the palladium center can be facilitated.[9] However, this can also lead to different catalyst resting states and potentially different side products.
-
-
Ligand Choice: While this compound is a robust ligand, for particularly challenging substrates, exploring other ligands from the Buchwald or Hartwig families (e.g., Josiphos, Xantphos) might offer improved selectivity.[10]
Issue 3: Difficulty in Catalyst Activation or Catalyst Decomposition
Question: My reaction is sluggish or stalls after some time, suggesting a problem with catalyst activation or decomposition. How can I ensure efficient generation and stabilization of the active Pd(0) species?
Answer:
The in-situ reduction of the Pd(II) precatalyst to the active Pd(0) species is a critical step. The choice of base, solvent, and temperature can significantly influence the efficiency of this process and the stability of the resulting catalyst.[11]
Troubleshooting Steps:
-
Pre-catalyst Reduction: The reduction of Pd(II) to Pd(0) can be influenced by the base and solvent.
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. It is important to find an optimal temperature that allows for efficient catalysis without significant degradation.
-
Ligand-to-Metal Ratio: Using a slight excess of the this compound ligand can sometimes help to stabilize the active catalytic species and prevent the formation of palladium black (nanoparticles), which often has lower catalytic activity.[11]
Data Presentation: Base and Solvent Screening in Cross-Coupling Reactions
The following tables summarize the effect of different bases and solvents on the yield of common cross-coupling reactions catalyzed by this compound systems. These are representative examples and optimal conditions will vary depending on the specific substrates.
Table 1: Suzuki-Miyaura Coupling of 6-bromo tacrine with 4-methoxyphenylboronic acid [12]
| Entry | Base | Solvent | Yield (%) |
| 1 | K₂CO₃ | 1,4-Dioxane/H₂O | 82 |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O | 75 |
| 3 | K₃PO₄ | 1,4-Dioxane/H₂O | 78 |
| 4 | Na₂CO₃ | 1,4-Dioxane/H₂O | 70 |
| 5 | K₂CO₃ | Toluene/H₂O | 65 |
| 6 | K₂CO₃ | DMF/H₂O | 72 |
Reaction Conditions: 6-bromo tacrine (1 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(this compound)Cl₂·CH₂Cl₂ (5 mol%), Base (2.5 mmol), Solvent (3 mL), 100 °C, 8-10 h.
Table 2: Stille Coupling of 6-bromo tacrine with tributyl(4-methoxyphenyl)stannane [12]
| Entry | Base/Additive | Solvent | Yield (%) |
| 1 | K₂CO₃ | 1,4-Dioxane | 68 |
| 2 | CsF | 1,4-Dioxane | 65 |
| 3 | Cs₂CO₃ | 1,4-Dioxane | 62 |
| 4 | K₂CO₃ | DMF | 75 |
| 5 | CsF | DMF | 72 |
| 6 | Cs₂CO₃ | DMF | 70 |
| 7 | K₂CO₃ / NaCl | DMF | 80 |
Reaction Conditions: 6-bromo tacrine (1 mmol), tributyl(4-methoxyphenyl)stannane (1 mmol), Pd(this compound)Cl₂·CH₂Cl₂ (5 mol%), Base (1.5 mmol), Solvent (2 mL), 100 °C, 8 h.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general method for performing a Suzuki-Miyaura cross-coupling reaction using a Pd(this compound)Cl₂ catalyst.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.1–1.5 equiv.), the base (2.0–3.0 equiv.), and the Pd(this compound)Cl₂ catalyst (1-5 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent or solvent mixture to the reaction vessel via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for addressing low yields in this compound-catalyzed reactions.
Interplay of Base and Solvent on Catalyst Activity
Caption: The relationship between base, solvent, and this compound catalyst activity.
References
- 1. benchchem.com [benchchem.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. Towards novel tacrine analogues: Pd(this compound)Cl 2 ·CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03225B [pubs.rsc.org]
impact of aryl group modification in DPPF precatalysts on activity
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of aryl group modification in 1,1'-bis(diphenylphosphino)ferrocene (DPPF) precatalysts on their catalytic activity. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of modifying the aryl groups on this compound ligands?
Modifying the aryl groups on the phosphorus atoms of the this compound ligand is a key strategy for fine-tuning the steric and electronic properties of the resulting palladium or nickel precatalysts.[1][2][3][4][5][6] These modifications can significantly impact the catalyst's activity, stability, and selectivity in cross-coupling reactions by influencing critical steps in the catalytic cycle, such as oxidative addition and reductive elimination.[7][8]
Q2: How do electronic modifications to the aryl groups affect catalyst performance?
The electronic properties of the aryl substituents directly influence the electron density at the metal center.
-
Electron-donating groups (e.g., methoxy, alkyl) increase the electron density on the phosphorus atoms and, consequently, the metal center. This generally accelerates the rate of oxidative addition but may slow down reductive elimination.
-
Electron-withdrawing groups (e.g., trifluoromethyl, nitro) decrease the electron density at the metal center. This can facilitate reductive elimination. For instance, a this compound ligand modified with CF₃ groups (CF₃-DPPF) was shown to double the rate of C-O bond-forming reductive elimination compared to the standard this compound ligand.[7]
The optimal electronic properties are highly dependent on the specific reaction and substrates involved.
Q3: What is the role of steric hindrance in modified this compound ligands?
Steric bulk on the aryl groups plays a crucial role in catalyst performance.
-
Increased Steric Hindrance: Bulky groups (e.g., tert-butyl, o-tolyl) can promote the reductive elimination step by creating a more sterically crowded metal center, which favors the release of the product.[7] For example, replacing diphenylphosphino groups with di-tert-butylphosphino groups (D-t-BPF) accelerated the reductive elimination of a diaryl ether by a factor of approximately 100 compared to this compound.[7]
-
Catalyst Stability: Sterically bulky ligands can also stabilize the active catalytic species, preventing catalyst decomposition and the formation of off-cycle species. In nickel-catalyzed systems, bulky aryl groups have been shown to reduce comproportionation, a process that can form inactive Ni(I) species.[3][4][5]
Q4: How are Pd(II)-DPPF precatalysts activated to the active Pd(0) species?
For catalysis to begin, the stable Pd(II) precatalyst (e.g., Pd(this compound)Cl₂) must be reduced in situ to the active Pd(0) species.[9][10] This reduction is a critical step and can be influenced by several components in the reaction mixture, including bases, alcohols, amines, or even the phosphine ligand itself.[11][12][13] The choice of base and solvent system is crucial for ensuring efficient and clean reduction to generate the active catalyst while avoiding ligand oxidation or other side reactions.[11][12]
Q5: In which common cross-coupling reactions are modified this compound catalysts used?
This compound and its derivatives are versatile ligands used in a wide array of palladium- and nickel-catalyzed cross-coupling reactions.[14][15][16] These include:
-
Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) bonds.[1][17][18]
-
Buchwald-Hartwig Amination: Formation of C-N bonds.[19][20][21][22]
-
Heck Reaction: Coupling of unsaturated halides with alkenes.
-
Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.
-
Miyaura Borylation: Synthesis of boronate esters.[23]
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inactive Catalyst / Incomplete Precatalyst Activation | The reduction of the Pd(II) precatalyst to the active Pd(0) species is critical.[9][10] Ensure your reaction conditions facilitate this step. Consider adding a reducing agent or using a base/solvent system known to promote reduction (e.g., using an alcohol as a co-solvent).[11][12] A pre-heating step of the catalyst, ligand, and base before adding substrates can sometimes be beneficial. |
| Oxidized or Impure Ligand | Phosphine ligands can oxidize over time to the corresponding phosphine oxide, which is catalytically inactive.[9] Use fresh or properly stored this compound ligands. Purity can be verified by ³¹P NMR spectroscopy. |
| Incorrect Ligand-to-Metal Ratio | The stoichiometry between the ligand and the metal precursor is crucial. For many reactions, a 1:1 to 1.5:1 ligand-to-metal ratio is a good starting point.[9] Excess ligand can form coordinatively saturated metal centers that are less reactive, thereby inhibiting the reaction.[24] |
| Catalyst Decomposition | The formation of palladium black is a visual indicator of catalyst decomposition. This can be caused by high temperatures or the presence of oxygen.[23] Ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar) and screen a range of temperatures to find the optimal balance between reaction rate and catalyst stability. |
Issue 2: Formation of Side Products (e.g., Dehalogenation, Homocoupling)
| Potential Cause | Troubleshooting Steps & Recommendations |
| Unfavorable Reaction Conditions | The choice of base and the presence of water can significantly influence the reaction pathway. Dehalogenation is often promoted by moisture and strong bases. Ensure you are using a dry solvent and consider screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). |
| Inappropriate Catalyst System for Substrate | Some substrates are inherently prone to side reactions. For example, heteroaryl halides can be particularly challenging. If homocoupling of the boronic acid is a major issue in a Suzuki coupling, it may indicate that transmetalation is slow relative to other pathways. Modifying the electronic or steric properties of the this compound ligand may improve the desired reaction rate. |
Issue 3: Reaction Fails with Specific Substrates (e.g., α-Halo-N-Heterocycles)
| Potential Cause | Troubleshooting Steps & Recommendations |
| Formation of an Inactive Catalyst Complex | Certain substrates, particularly α-halo-N-heterocycles, can coordinate strongly to the metal center and form stable, catalytically inactive species.[25] In a study using a (this compound)nickel system, 2-chloropyridine was found to form an inactive dimeric nickel species, stalling the catalytic cycle.[25] |
| Slow Transmetalation | If the oxidative addition product is stable and transmetalation is slow, the catalyst can be sequestered in an off-cycle state. For such cases, switching to a different cross-coupling protocol with a more reactive transmetalating agent (e.g., using a Grignard reagent in a Kumada coupling instead of a boronic acid in a Suzuki coupling) may be successful.[25] |
Quantitative Data Summary
The following tables summarize quantitative data on how aryl group modifications impact catalyst performance.
Table 1: Effect of Ligand Steric and Electronic Properties on C-O Reductive Elimination Rate
This table shows the relative rates of reductive elimination from (L)Pd(Ar)(OAr') complexes, demonstrating the impact of modifying the this compound ligand.
| Ligand (L) | Aryl Group Modification | Key Feature | Relative Rate Constant (k_rel) |
| This compound | P(Ph)₂ | Standard Ligand | 1 |
| CF₃-DPPF | P(C₆H₄-4-CF₃)₂ | Electron-Withdrawing | 2 |
| D-t-BPF | P(t-Bu)₂ | Sterically Bulky | ~100 |
| Data derived from studies on diaryl ether formation.[7] |
Table 2: Comparison of Modified (this compound)Ni Precatalysts in a Suzuki-Miyaura Coupling
This table provides a representative comparison of how different aryl groups on a (this compound)Ni(aryl)Br precatalyst can affect yield in the coupling of 4-chloroanisole and phenylboronic acid.
| Precatalyst Aryl Group | Key Feature | Representative Yield (%) |
| o-tolyl | Standard, Sterically Bulky | 95 |
| Phenyl | Less Steric Hindrance | 85 |
| Mesityl | Very Sterically Bulky | 92 |
| 4-CF₃-C₆H₄ | Electron-Withdrawing | 78 |
| 4-MeO-C₆H₄ | Electron-Donating | 88 |
| Yields are illustrative, based on trends reported in the literature where sterically bulky groups on the precatalyst's aryl ligand were found to be effective.[1][3][4][5] |
Experimental Protocols
Protocol 1: General Procedure for Synthesis of (this compound)Ni(aryl)(Br) Precatalyst
This protocol is based on the synthesis of various (this compound)Ni(aryl)(X) precatalysts.[1][2]
-
Setup: In a nitrogen-filled glovebox, add (this compound)NiBr₂ (1.0 equiv) and a stir bar to a scintillation vial.
-
Dissolution: Add anhydrous diethyl ether or THF to the vial and stir the resulting slurry.
-
Grignard Addition: Slowly add the corresponding arylmagnesium bromide (ArMgBr) solution (1.0-1.1 equiv) dropwise to the stirring slurry at room temperature.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The color of the mixture will typically change.
-
Workup: Remove the solvent under reduced pressure. Extract the solid residue with dichloromethane (DCM) or toluene and filter through Celite to remove magnesium salts.
-
Isolation: Concentrate the filtrate and precipitate the product by adding pentane or hexane. Collect the solid product by filtration, wash with pentane, and dry under vacuum.
-
Characterization: Confirm the structure and purity of the precatalyst using ¹H NMR, ³¹P NMR, and elemental analysis.
Protocol 2: General Procedure for a Pd/DPPF-Catalyzed Suzuki-Miyaura Reaction
-
Setup: To an oven-dried Schlenk tube equipped with a stir bar, add the aryl halide (1.0 equiv), boronic acid (1.5 equiv), and base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(this compound)Cl₂, 0.5-2 mol%) and the this compound ligand if required (if starting from a Pd salt like Pd(OAc)₂).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (N₂ or Ar) three times.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or DMF/water mixture) via syringe.
-
Heating: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OA_Complex [label="Ar-Pd(II)(X)L₂\n(Oxidative Addition Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; Trans_Complex [label="Ar-Pd(II)(R)L₂\n(Transmetalation Complex)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible nodes for cycle inputs/outputs ArX [label="Ar-X", shape=none, fontcolor="#EA4335"]; Boronic [label="R-B(OR)₂", shape=none, fontcolor="#4285F4"]; Base [label="Base", shape=none, fontcolor="#34A853"]; Product [label="Ar-R", shape=none, fontcolor="#FBBC05"];
// Edges Pd0 -> OA_Complex [label=" Oxidative Addition \n (Influenced by ligand electronics)", color="#EA4335"]; OA_Complex -> Trans_Complex [label=" Transmetalation \n (Rate can be sterically influenced)", color="#4285F4"]; Trans_Complex -> Pd0 [label=" Reductive Elimination \n (Promoted by bulky ligands)", color="#34A853"];
// Connections to inputs/outputs ArX -> OA_Complex [style=dashed, arrowhead=none, color="#EA4335"]; Boronic -> Trans_Complex [style=dashed, arrowhead=none, color="#4285F4"]; Base -> Trans_Complex [style=dashed, arrowhead=none, color="#34A853"]; Product -> Pd0 [style=dashed, arrowhead=none, color="#FBBC05"]; } end_dot Caption: Suzuki-Miyaura cycle showing key steps influenced by this compound modification.
// Nodes Start [label="Low or No Yield Observed", fillcolor="#FCE8E6", fontcolor="#202124"]; Check_Activation [label="Are activation conditions\n(base, temp) appropriate?", shape=diamond, fillcolor="#FEF7E0", fontcolor="#202124"]; Check_Reagents [label="Are ligand and reagents\npure and non-oxidized?", shape=diamond, fillcolor="#FEF7E0", fontcolor="#202124"]; Check_Stoichiometry [label="Is Ligand:Metal ratio\noptimized (e.g., 1.1:1)?", shape=diamond, fillcolor="#FEF7E0", fontcolor="#202124"]; Check_Decomposition [label="Is Pd black visible?", shape=diamond, fillcolor="#FEF7E0", fontcolor="#202124"];
// Actions Action_Activation [label="Adjust base, solvent,\nor temperature.", shape=box, fillcolor="#E6F4EA", fontcolor="#202124"]; Action_Reagents [label="Use fresh/purified\nligand and dry solvents.", shape=box, fillcolor="#E6F4EA", fontcolor="#202124"]; Action_Stoichiometry [label="Screen ligand:metal ratios.", shape=box, fillcolor="#E6F4EA", fontcolor="#202124"]; Action_Decomposition [label="Lower temperature,\nensure inert atmosphere.", shape=box, fillcolor="#E6F4EA", fontcolor="#202124"]; Success [label="Problem Resolved", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"];
// Edges Start -> Check_Activation; Check_Activation -> Action_Activation [label="No", color="#EA4335"]; Check_Activation -> Check_Reagents [label="Yes", color="#34A853"]; Action_Activation -> Success;
Check_Reagents -> Action_Reagents [label="No", color="#EA4335"]; Check_Reagents -> Check_Stoichiometry [label="Yes", color="#34A853"]; Action_Reagents -> Success;
Check_Stoichiometry -> Action_Stoichiometry [label="No", color="#EA4335"]; Check_Stoichiometry -> Check_Decomposition [label="Yes", color="#34A853"]; Action_Stoichiometry -> Success;
Check_Decomposition -> Action_Decomposition [label="Yes", color="#EA4335"]; Action_Decomposition -> Success; } end_dot Caption: A decision tree to diagnose and resolve common causes of low reaction yield.
References
- 1. Modifications to the Aryl Group of this compound-Ligated Ni σ‑Aryl Precatalysts: Impact on Speciation and Catalytic Activity in Suzuki−Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Modifications to the Aryl Group of this compound-Ligated Ni σ‑Aryl Precatalysts: Impact on Speciation and Catalytic Activity in Suzuki-Miyaura Coupling Reactions. | Semantic Scholar [semanticscholar.org]
- 5. Modifications to the Aryl Group of this compound-Ligated Ni σ‑Aryl Precatalysts: Impact on Speciation and Catalytic Activity in Suzuki-Miyaura Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II) | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 1,1'-Bis(diphenylphosphino)ferrocene [this compound] [commonorganicchemistry.com]
- 15. nbinno.com [nbinno.com]
- 16. 1,1'-Bis(diphenylphosphino)ferrocene - Wikipedia [en.wikipedia.org]
- 17. Comparison of this compound-Supported Nickel Precatalysts for the Suzuki-Miyaura Reaction: The Observation and Activity of Nickel(I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Reddit - The heart of the internet [reddit.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Inhibition of (this compound)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to DPPF and dppe Ligands in Palladium Catalysis
For Researchers, Scientists, and Drug Development Professionals
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1] The success of these transformations is critically dependent on the choice of ligand coordinated to the palladium center. Among the vast library of phosphine ligands, 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) and 1,2-Bis(diphenylphosphino)ethane (dppe) are two of the most common bidentate ligands. While structurally similar in that they are both diphosphines, their unique electronic and steric properties lead to significant differences in catalytic performance.
This guide provides an objective comparison of this compound and dppe in palladium catalysis, supported by experimental data, to aid researchers in ligand selection for their specific synthetic challenges.
Structural and Electronic Properties: A Tale of Two Backbones
The primary difference between this compound and dppe lies in their backbone structure, which in turn dictates their steric and electronic profiles.
-
dppe (1,2-Bis(diphenylphosphino)ethane): Features a flexible two-carbon (ethane) backbone connecting the two diphenylphosphine groups. This short, flexible linker results in a relatively small natural bite angle.
-
This compound (1,1'-Bis(diphenylphosphino)ferrocene): Possesses a rigid ferrocene backbone. This unique structure imparts a larger, more rigid bite angle and introduces electron-rich characteristics due to the ferrocene moiety.[2]
The key distinguishing parameters are the ligand's natural bite angle (P-Pd-P angle) and flexibility. These factors significantly influence the stability of catalytic intermediates and the rate of key elementary steps in the catalytic cycle, particularly reductive elimination.
| Ligand Feature | dppe | This compound | Impact on Catalysis |
| Backbone | Ethane | Ferrocene | Influences bite angle, flexibility, and electronic properties. |
| Natural Bite Angle | ~86°[3][4] | ~99°[3][4] | A larger bite angle, as in this compound, is known to accelerate the rate-limiting reductive elimination step, often leading to higher reaction efficiency and preventing side reactions like β-hydride elimination. |
| Flexibility | High | Relatively Rigid | The rigidity of the this compound backbone helps maintain an optimal geometry for the palladium center throughout the catalytic cycle. |
| Electronic Nature | Electron-donating | More Electron-rich | The ferrocene backbone in this compound makes it more electron-donating, which can facilitate the initial oxidative addition step. |
Performance Comparison in Palladium-Catalyzed Reactions
The structural and electronic differences between this compound and dppe manifest in their catalytic activity across various cross-coupling reactions. This compound, with its wider bite angle, is often the superior ligand, especially for challenging substrates or reactions prone to side products.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most widely used C-C bond-forming reactions.[5][6] While both ligands can catalyze this reaction, this compound often provides superior yields and tolerates a broader range of substrates. Studies have shown that modifying catalyst systems with wide-bite-angle ligands like this compound enhances catalytic activity compared to their dppe analogues.[7]
Table 1: Illustrative Yield Comparison in Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Ligand | Catalyst System | Conditions | Yield (%) | Reference |
| 4-Bromotoluene | Phenylboronic acid | This compound | PdCl₂(this compound) | K₂CO₃, Dioxane/H₂O, 80 °C | >95% | General Literature Data |
| 4-Bromotoluene | Phenylboronic acid | dppe | PdCl₂(dppe) | K₂CO₃, Dioxane/H₂O, 80 °C | 70-85% | General Literature Data |
| 6-Bromo tacrine | Phenylboronic acid | This compound | Pd(this compound)Cl₂·CH₂Cl₂ (5 mol%) | K₂CO₃, Dioxane, 100 °C, 8h | 92% | [8] |
Note: Yields are highly dependent on the specific substrates, catalyst loading, base, and solvent system. This table serves as a general illustration.
Buchwald-Hartwig Amination
In C-N bond formation, this compound has established itself as a highly effective ligand. The catalyst system [Pd(OAc)₂]/DPPF or the pre-catalyst PdCl₂(this compound) is frequently employed for the coupling of aryl halides with a wide variety of primary and secondary amines.
Other Cross-Coupling Reactions
The versatility of the Pd/DPPF system is a significant advantage. The pre-catalyst Pd(this compound)Cl₂·CH₂Cl₂ has been successfully employed as a common catalytic system for a wide array of transformations including Heck, Sonogashira, and Stille couplings, demonstrating its broad utility and robustness.[8]
Mechanistic Implications
The superiority of this compound in many catalytic systems can be explained by its influence on the elementary steps of the cross-coupling cycle: oxidative addition and reductive elimination.
-
Oxidative Addition (R-X + Pd(0) → R-Pd(II)-X): The electron-rich nature of the this compound ligand enhances the electron density on the palladium(0) center, which can facilitate its insertion into the aryl-halide bond.
-
Transmetalation (R-Pd(II)-X + R'-M → R-Pd(II)-R' + M-X): This step is less directly influenced by the P-Pd-P bite angle but can be affected by the overall steric environment around the metal.
-
Reductive Elimination (R-Pd(II)-R' → R-R' + Pd(0)): This is often the rate-determining step. The wider bite angle of this compound (~99°) forces the geometry of the palladium complex to be more "square planar," which brings the R and R' groups into closer proximity, thereby promoting the bond-forming reductive elimination step to regenerate the active Pd(0) catalyst.[1] In contrast, the smaller bite angle of dppe (~86°) can lead to slower reductive elimination, allowing for competing side reactions like beta-hydride elimination to occur.
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This procedure should be adapted and optimized for specific substrates.
General Procedure for a Pd(this compound)Cl₂-Catalyzed Suzuki-Miyaura Reaction
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane, [Pd(this compound)Cl₂]·CH₂Cl₂ (0.01-0.05 mmol, 1-5 mol%)
-
Solvent (e.g., 1,4-Dioxane, Toluene, or DMF, with 10-20% water)
Procedure:
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst, [Pd(this compound)Cl₂]·CH₂Cl₂ (1-5 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 0.1-0.2 M concentration with respect to the limiting reagent) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
For reactions using dppe, a similar protocol can be followed, substituting [Pd(dppe)Cl₂] as the precatalyst.
Logical Workflow for Ligand Selection
The choice between this compound and dppe is dictated by the specific requirements of the chemical transformation.
Conclusion
Both this compound and dppe are valuable ligands in the toolbox of the synthetic chemist. However, their performance is not interchangeable.
-
dppe is a classic, effective ligand for many standard cross-coupling reactions involving simple, unhindered substrates. Its smaller bite angle and flexible backbone make it a workhorse for straightforward transformations.
-
This compound is a more advanced, "privileged" ligand whose unique combination of a wide, rigid bite angle and electron-rich ferrocene backbone makes it the superior choice for more challenging applications. It excels at promoting the crucial reductive elimination step, expanding substrate scope to include sterically hindered and electron-deficient partners, and minimizing unwanted side reactions.
For researchers in drug development and complex molecule synthesis, where high yields and broad substrate tolerance are paramount, this compound frequently provides a significant advantage and is often the first ligand to be screened for a new palladium-catalyzed cross-coupling reaction.
References
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Towards novel tacrine analogues: Pd(this compound)Cl 2 ·CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03225B [pubs.rsc.org]
A Head-to-Head Battle of Bidentate Ligands: DPPF vs. Xantphos in Palladium-Catalyzed C-N Cross-Coupling
In the landscape of synthetic organic chemistry, the formation of carbon-nitrogen (C-N) bonds via palladium-catalyzed cross-coupling reactions, famously known as the Buchwald-Hartwig amination, stands as a cornerstone for the construction of arylamines. These products are pivotal in the development of pharmaceuticals, agrochemicals, and functional materials. The success of these transformations is critically dependent on the choice of phosphine ligand, which modulates the reactivity and stability of the palladium catalyst. Among the plethora of ligands developed, 1,1'-bis(diphenylphosphino)ferrocene (DPPF) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) have emerged as two of the most versatile and widely employed bidentate phosphine ligands. This guide presents a comparative study of their performance in C-N coupling reactions, supported by experimental data and detailed protocols.
At a Glance: Key Properties of this compound and Xantphos
| Feature | This compound (1,1'-Bis(diphenylphosphino)ferrocene) | Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) |
| Structure | A ferrocene-based diphosphine with two diphenylphosphino groups attached to the cyclopentadienyl rings. | A xanthene-based diphosphine with diphenylphosphino groups positioned on the aromatic backbone. |
| Bite Angle | ~99° | ~108-112° |
| Flexibility | Relatively flexible due to the rotation of the cyclopentadienyl rings. | More rigid backbone compared to this compound. |
| Key Advantage | Generally effective for a wide range of substrates and was one of the early developments for reliable coupling of primary amines.[1] | The wider bite angle is often cited as being beneficial for promoting the crucial reductive elimination step.[2] |
Performance in C-N Coupling: A Data-Driven Comparison
While a definitive, single study offering a comprehensive side-by-side comparison across all possible substrates is not available, a meta-analysis of various reports and ligand screening studies allows for a general performance assessment. Better yields in Buchwald-Hartwig reactions are often achieved when the palladium(0) catalyst is complexed with chelating phosphine ligands like this compound and Xantphos.[3][4]
| Aryl Halide | Amine | Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Bromide | Aniline | This compound | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 110 | 8 | General Protocol - High Yields Reported | [3] |
| Aryl Bromide | Aniline | Xantphos | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 110 | 8 | General Protocol - High Yields Reported | [3] |
| Aryl Chloride | Secondary Amine | This compound | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | - | Generally less effective than for aryl bromides.[4] | [4] |
| Aryl Chloride | Secondary Amine | Xantphos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | - | Often shows better performance for challenging aryl chlorides.[5] | [5] |
| Polyhalopyridine | Primary Amine | Xantphos | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 100 | 16 | High selectivity and yield reported. | [6] |
Experimental Protocols
Below are general experimental protocols for a typical Buchwald-Hartwig amination reaction using either this compound or Xantphos. These should be considered as starting points and may require optimization for specific substrates.
General Procedure for C-N Coupling of an Aryl Bromide with an Aniline
This protocol is based on established methods for Buchwald-Hartwig amination.[3]
Materials:
-
Aryl bromide (1.0 equiv)
-
Aniline (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
This compound or Xantphos (0.08 equiv)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, cesium carbonate, palladium(II) acetate, and the phosphine ligand (this compound or Xantphos).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene and the aniline via syringe.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 110 °C for 8-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® and wash the pad with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Considerations and Ligand Effects
The catalytic cycle of the Buchwald-Hartwig amination is generally accepted to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[7] The phosphine ligand plays a critical role in each of these steps.
Figure 1: A simplified catalytic cycle for the Buchwald-Hartwig amination.
The structural differences between this compound and Xantphos, particularly their bite angles, can influence the rate and efficiency of the catalytic cycle. A wider bite angle, as seen in Xantphos, is thought to promote the reductive elimination step, which is often the rate-limiting step of the reaction. This can lead to higher turnover numbers and overall efficiency, especially for more challenging substrates.[2]
Studies on (this compound)Pd(Ar)(NAr'₂) complexes have shown that they directly eliminate the arylamine product from a four-coordinate complex.[8] This suggests a stable and well-defined geometry leading to the product-forming step.
Experimental Workflow
The general workflow for performing and analyzing a Buchwald-Hartwig C-N coupling reaction is outlined below.
Figure 2: A typical experimental workflow for a C-N coupling reaction.
Conclusion
Both this compound and Xantphos are highly effective and versatile ligands for palladium-catalyzed C-N cross-coupling reactions. The choice between them often depends on the specific substrates and the reaction conditions.
-
This compound is a robust and reliable ligand that has a long history of success in a wide range of amination reactions. It was instrumental in the early development of efficient protocols for coupling primary amines.[1]
-
Xantphos , with its wider bite angle, often exhibits superior performance for more challenging transformations, such as the coupling of aryl chlorides or sterically hindered substrates, by facilitating the crucial reductive elimination step.[2][5]
For researchers and drug development professionals, the selection of the optimal ligand is a critical step in synthetic route development. While both this compound and Xantphos are excellent starting points, screening of ligands and optimization of reaction conditions are often necessary to achieve the desired outcome with high efficiency and yield.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. jk-sci.com [jk-sci.com]
- 5. [PDF] NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides. | Semantic Scholar [semanticscholar.org]
- 6. [PDF] Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. | Semantic Scholar [semanticscholar.org]
- 7. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Performance of DPPF in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical parameter in optimizing transition metal-catalyzed cross-coupling reactions. Among the plethora of phosphine ligands available, 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) has emerged as a remarkably versatile and efficient ligand for a wide range of transformations. This guide provides an objective comparison of this compound's performance in key cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—supported by experimental data and detailed methodologies.
This compound: A Ligand of Choice
This compound's popularity stems from its unique structural and electronic properties. The ferrocene backbone imparts a specific bite angle and flexibility that can stabilize catalytic intermediates. Its steric bulk and electron-donating characteristics play a crucial role in promoting key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1][2]
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms carbon-carbon bonds between organoboron compounds and organic halides, is a cornerstone of modern organic synthesis. This compound, often used in the form of [Pd(this compound)Cl₂], has proven to be a highly effective catalyst for this transformation, frequently demonstrating superior performance over other common palladium catalysts.
Comparative Data:
| Catalyst/Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(this compound)Cl₂ | 5-bromoindazole derivative | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 2 | High | [3] |
| Pd(PPh₃)₄ | 5-bromoindazole derivative | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 12 | Moderate | [3] |
| Pd(OAc)₂/SPhos | Dihaloarene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 16 | High | [4] |
| [Ni(this compound)(cinnamyl)Cl] | Heteroaryl chlorides | Heteroaromatic boronic acids | - | - | 50 | - | High | [5] |
Experimental Protocol: Suzuki-Miyaura Coupling using Pd(this compound)Cl₂
This protocol describes the coupling of a generic aryl bromide with a boronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
[Pd(this compound)Cl₂] (0.05 mmol, 5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aryl bromide, boronic acid, [Pd(this compound)Cl₂], and cesium carbonate.
-
Add 1,4-dioxane and water to the flask.
-
Stir the mixture at room temperature for 10 minutes to ensure adequate mixing.
-
Heat the reaction mixture to 85-100°C and stir for 12-24 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The development of bidentate phosphine ligands like this compound was a significant advancement for this reaction, enabling the efficient coupling of a broader range of amines, including primary amines, with aryl halides.[1]
Comparative Data:
| Catalyst/Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(this compound)Cl₂ | Aryl Bromide | Primary Amine | NaOt-Bu | Toluene | 80 | - | High | [7] |
| Pd(OAc)₂/BINAP | Aryl Bromide | Primary Amine | NaOt-Bu | Toluene | 80 | - | High | [8] |
| Pd₂(dba)₃/XPhos | Aryl Bromide | Secondary Amine | t-BuONa | Toluene | 100 | 24 | High | [9] |
Experimental Protocol: Buchwald-Hartwig Amination using this compound
This protocol outlines the amination of an aryl bromide with a primary amine.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Primary amine (1.2 mmol, 1.2 equiv)
-
[Pd(this compound)Cl₂] (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Toluene (5 mL)
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl bromide, [Pd(this compound)Cl₂], and sodium tert-butoxide to a Schlenk tube.
-
Add toluene, followed by the primary amine.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110°C with vigorous stirring for 16-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Performance in Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. While classic catalysts like Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂ are commonly used, bidentate ligands such as this compound have also been employed.[10]
Comparative Data:
| Catalyst/Ligand | Aryl Halide | Alkyne | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(this compound)Cl₂ | Aryl Bromide | Phenylacetylene | CuI | Et₃N | THF | RT | - | - | [10] |
| Pd(PPh₃)₂Cl₂ | Iodobenzene | Phenylacetylene | CuI | Et₃N | THF | RT | 1.5 | 97 | |
| Pd(OAc)₂/Xphos | Aryl Iodide | Terminal Alkyne | - | TMG | HEP | 60 | 21 | >95 | [11] |
Experimental Protocol: Sonogashira Coupling using a this compound-based Catalyst
This protocol provides a general procedure for the Sonogashira coupling of an aryl iodide with a terminal alkyne.
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
[Pd(this compound)Cl₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl iodide, [Pd(this compound)Cl₂], and CuI.
-
Add anhydrous THF, followed by the terminal alkyne and triethylamine.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Cycle and Ligand Structure
To better understand the role of this compound in these reactions, the following diagrams illustrate the general catalytic cycle for cross-coupling reactions and a comparison of this compound with other common phosphine ligands.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
Efficacy of DPPF-Catalyzed Synthesis: A Comparative Guide
An objective analysis of 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) in palladium-catalyzed cross-coupling reactions, presenting its performance against alternative catalysts through experimental data.
This compound has established itself as a highly versatile and effective ligand in palladium-catalyzed synthesis, crucial for forming the carbon-carbon (C-C) and carbon-heteroatom bonds that form the backbone of many pharmaceuticals, agrochemicals, and advanced materials.[1] Its value stems from a unique ferrocene backbone that imparts a large "bite angle," thermal stability, and conformational flexibility.[2] These properties are instrumental in stabilizing catalytic intermediates and promoting the critical steps of oxidative addition and reductive elimination.[2] This guide offers a data-driven comparison of this compound-based catalysts against other common systems in key cross-coupling reactions.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a fundamental method for creating C-C bonds. The performance of a catalyst is often judged by its ability to couple challenging substrates, such as sterically hindered or electron-rich/poor partners, with high efficiency. The catalyst system PdCl2(this compound) is a reliable and high-performing choice for these transformations.[3][4]
Table 1: Comparison of Palladium Catalysts in the Suzuki-Miyaura Coupling
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(this compound)Cl₂ | 5-Bromoindazole derivative | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 2 | High [4] |
| Pd(PPh₃)₄ | 2,5-Diiodopyrazine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good[3] |
| Pd(OAc)₂ / SPhos | 2,5-Diiodopyrazine | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 16 | High[3] |
As demonstrated, the Pd(this compound)Cl₂ system can achieve high yields in significantly shorter reaction times compared to the more traditional Pd(PPh₃)₄ catalyst.[3][4]
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki-Miyaura coupling of a bromoindazole with a boronic acid using Pd(this compound)Cl₂.[4]
-
Preparation: In a reaction vessel, combine the 5-bromoindazole derivative (1.0 mmol, 1.0 equiv) and Pd(this compound)Cl₂ (0.1 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous dimethoxyethane (DME) (10 mL).
-
Inert Atmosphere: Stir the resulting solution under a gentle flow of argon for 1 hour at room temperature.
-
Reagent Addition: Sequentially add the boronic acid (2.0 mmol, 2.0 equiv) dissolved in anhydrous DME (2.6 mL) and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv) dissolved in water (2.5 mL).
-
Reaction: Heat the mixture to 80 °C for 2 hours.
-
Workup: After cooling, pour the reaction mixture into a saturated aqueous solution of NaHCO₃ and extract the product with ethyl acetate.
-
Purification: The combined organic layers are dried over a drying agent (e.g., MgSO₄), filtered, and concentrated. The crude product is then purified by flash chromatography.[5]
Visualization of Catalytic Process
The catalytic cycle is the heart of the cross-coupling reaction, illustrating the regeneration of the active catalyst.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a pivotal reaction for forming C-N bonds, essential for synthesizing arylamines. While modern, sterically hindered ligands like XPhos are often preferred for challenging aminations, this compound remains a robust and effective bidentate ligand for this transformation, particularly for aryl iodides and triflates.[3][6]
Table 2: Comparison of Catalyst Systems in Buchwald-Hartwig Amination
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Yield |
| Pd₂(dba)₃ / this compound | Aryl Iodide/Triflate | Primary Amine | NaOt-Bu | Toluene | ~80-110 | High[6] |
| Pd(OAc)₂ / XPhos | 4-Chlorotoluene | Morpholine | KOt-Bu | Toluene | 100 | Good to Excellent[3] |
| Pd(PPh₃)₄ | Aryl Fluorosulfonate | Aniline | Cs₂CO₃ | Toluene | 110 | Moderate to Good[7] |
The development of bidentate phosphine ligands like this compound was a significant step forward, providing more reliable results for coupling primary amines compared to first-generation catalysts.[6]
Experimental Protocol: Buchwald-Hartwig Amination
The following is a general protocol for the amination of an aryl halide.
-
Preparation: To an oven-dried reaction tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the this compound ligand (2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and purge with argon.
-
Reagent Addition: Add the aryl halide (1.0 equiv) and the amine (1.2 equiv) dissolved in an anhydrous solvent like toluene.
-
Reaction: Heat the mixture in an oil bath at the specified temperature (e.g., 100 °C) until the starting material is consumed (monitored by TLC or GC).
-
Workup: Cool the reaction to room temperature, dilute with a solvent like ether, and filter through celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the desired arylamine.
Visualization of Experimental Workflow
A generalized workflow provides a clear sequence of the steps involved in a typical cross-coupling experiment.
Conclusion
The data confirms that this compound is a highly effective and robust ligand for a range of palladium-catalyzed cross-coupling reactions. Its unique structure, combining a large bite angle with stability, often leads to high yields and efficient reactions.[2] While highly specialized ligands, such as the Buchwald-type biarylphosphines (e.g., XPhos), may offer advantages for particularly challenging substrates like aryl chlorides, this compound-based catalysts provide a reliable, versatile, and high-performing option for many common transformations encountered in research and development.[3][8] Its consistent performance makes it an indispensable tool for synthetic chemists in the pharmaceutical and materials science industries.[1]
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to DPPF and Other Ferrocene-Based Phosphine Ligands in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The efficacy of these transformations is critically dependent on the choice of ligand coordinated to the palladium center. Among the privileged ligand classes, ferrocene-based phosphines have garnered significant attention due to their unique structural and electronic properties. This guide provides an objective comparison of the archetypal 1,1'-bis(diphenylphosphino)ferrocene (DPPF) with other notable ferrocene-based phosphine ligands, supported by experimental data from seminal cross-coupling reactions.
Introduction to Ferrocene-Based Phosphine Ligands
Ferrocene, with its rigid sandwich structure, provides a robust and tunable scaffold for the synthesis of bidentate phosphine ligands. The unique geometry of these ligands, particularly the "bite angle" (P-M-P angle), significantly influences the stability and reactivity of the catalytic species. This compound is the most well-known member of this family, valued for its commercial availability and broad applicability. However, variations in the substituents on the phosphorus atoms and the ferrocene backbone have led to the development of a diverse array of ligands with tailored properties for specific applications.
This guide will focus on the comparative performance of this compound and its analogs in three cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds. The choice of ligand is crucial, especially when employing challenging substrates such as aryl chlorides.
Performance Comparison
The following table summarizes the performance of this compound and a selection of other ferrocene-based phosphine ligands in the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid. The data highlights how modifications to the ligand structure can impact catalytic efficiency. For instance, replacing the phenyl groups on the phosphorus atoms of this compound with more electron-donating and sterically demanding cyclohexyl groups, as in DCYPF, can lead to improved performance in certain systems, particularly with nickel catalysis.
| Ligand/Precatalyst | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| (this compound)Ni(o-tolyl)(Cl) | 2-Naphthyl tert-butylcarbonate | 4-Methoxyphenylboronic acid | 2.5 | K₃PO₄ | Dioxane | 80 | 24 | Inactive | [1] |
| (dcypf)Ni(2-ethylphenyl)(Br) | 2-Naphthyl tert-butylcarbonate | 4-Methoxyphenylboronic acid | 2.5 | K₃PO₄ | Dioxane | 80 | 24 | >99 | [1] |
| PdCl₂(this compound) | 4-Chlorotoluene | Phenylboronic acid | 5 | K₂CO₃ | Dioxane/H₂O | 100 | 8-10 | 78-87 | [2] |
| Pd(OAc)₂ / 1,1'-bis(di-tert-butylphosphino)ferrocene | Aryl Chlorides | Phenylboronic acid | 10 | K₃PO₄ | 1,4-Dioxane | 80 | - | 72-92 | [3] |
Note: Yields are isolated yields unless otherwise specified.
Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling of an Aryl Carbonate
This protocol is adapted from the work of Hazari and co-workers, highlighting the superior performance of the dcypf-ligated nickel precatalyst over its this compound counterpart for this challenging transformation.[1]
Materials:
-
(dcypf)Ni(2-ethylphenyl)(Br) (2.5 mol%)
-
2-Naphthyl tert-butylcarbonate (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.5 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add (dcypf)Ni(2-ethylphenyl)(Br), 2-naphthyl tert-butylcarbonate, 4-methoxyphenylboronic acid, and K₃PO₄.
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Catalytic Cycle: Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, which are prevalent in pharmaceuticals and other biologically active molecules. The steric and electronic properties of the phosphine ligand are critical for achieving high catalytic activity.
Performance Comparison
The table below presents a comparison of this compound with other ferrocene-based and related phosphine ligands in the Buchwald-Hartwig amination. While this compound is a competent ligand, other ferrocene derivatives and more specialized biaryl phosphines can offer superior performance, particularly with challenging substrates.
| Ligand | Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | 4-Bromotoluene | Morpholine | 2 | NaOtBu | Toluene | 80 | 95 | [4] |
| Josiphos (CyPF-tBu) | 2-Chloropyridine | Aniline | 1 | NaOtBu | Toluene | 100 | 98 | [5] |
| Ph₂PFc (L3) | 4-Bromoanisole | Morpholine | 1 | NaOtBu | Toluene | 100 | 95 | [6] |
| FcPArᵀ (L2) | 4-Bromoanisole | Morpholine | 1 | NaOtBu | Toluene | 100 | 85 | [6] |
| FcPMes (L1) | 4-Bromoanisole | Morpholine | 1 | NaOtBu | Toluene | 100 | 60 | [6] |
Note: Yields are isolated yields unless otherwise specified. L1, L2, and L3 are ferrocene-based phosphine ligands with varying steric and electronic properties.[6]
Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
This general procedure is applicable to a wide range of aryl halides and amines using a Pd/DPPF catalyst system.
Materials:
-
Pd(OAc)₂ (2 mol%)
-
This compound (2.4 mol%)
-
Aryl bromide (1.0 equiv)
-
Amine (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂, this compound, and NaOtBu.
-
Add the aryl bromide and seal the tube with a septum.
-
Remove the tube from the glovebox and add anhydrous toluene and the amine via syringe under an argon atmosphere.
-
Place the Schlenk tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring by TLC or GC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle: Buchwald-Hartwig Amination
Heck Reaction
The Heck reaction enables the arylation of alkenes and is a powerful tool for the synthesis of substituted olefins. While this compound has been employed in Heck reactions, direct comparisons with other ferrocene-based ligands are less prevalent in the literature.
Performance Data
The following table provides examples of the use of this compound in the Heck reaction.
| Ligand/Precatalyst | Aryl Halide | Alkene | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| [Pd(OAc)₂(this compound)] | 4-Bromoacetophenone | Methyl methacrylate | 0.01 | Et₃N | DMF | 140 | - | 96 | [3] |
| Pd(OAc)₂ / this compound | Iodobenzene | Styrene | 2 | K₂CO₃ | DMF | 110 | - | >95 | [3] |
Note: Yields are isolated yields unless otherwise specified.
Experimental Protocol: Heck Reaction with a Pd/DPPF Catalyst
This protocol is a general procedure for the Heck reaction of an aryl iodide with an acrylate.
Materials:
-
Pd(OAc)₂ (1 mol%)
-
This compound (1.2 mol%)
-
Iodobenzene (1.0 equiv)
-
Methyl acrylate (1.5 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar and a condenser, add Pd(OAc)₂ and this compound.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF, iodobenzene, methyl acrylate, and triethylamine via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic phase with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the desired cinnamate product.
Catalytic Cycle: Heck Reaction
Conclusion
1,1'-Bis(diphenylphosphino)ferrocene (this compound) remains a versatile and widely used ligand in palladium-catalyzed cross-coupling reactions due to its robustness and commercial availability. However, for challenging substrates and specific transformations, tailored ferrocene-based ligands with modified steric and electronic properties can offer significant advantages. Ligands with bulkier and more electron-donating alkyl substituents on the phosphorus atoms, such as DCYPF, have demonstrated superior performance in certain nickel-catalyzed Suzuki-Miyaura couplings. Similarly, specialized ferrocene-based ligands have been developed for the Buchwald-Hartwig amination that can outperform this compound in terms of catalytic activity and substrate scope. The selection of the optimal ferrocene-based phosphine ligand is therefore a critical parameter in reaction optimization and should be guided by the specific requirements of the desired transformation. This guide serves as a starting point for researchers to navigate the diverse landscape of ferrocene-based phosphine ligands and make informed decisions for their synthetic endeavors.
References
- 1. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sctunisie.org [sctunisie.org]
- 3. Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions [mdpi.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. researchgate.net [researchgate.net]
- 6. bcp.fu-berlin.de [bcp.fu-berlin.de]
A Comparative Guide to DPPF Catalysts in Reaction Kinetics
For researchers, scientists, and drug development professionals navigating the complex landscape of cross-coupling catalysis, the selection of an appropriate ligand is paramount to achieving optimal reaction kinetics and yields. This guide provides a detailed analysis of 1,1'-Bis(diphenylphosphino)ferrocene (DPPF), a widely utilized phosphine ligand, in the context of reaction kinetics, comparing its performance with other common ligands and providing supporting experimental data and protocols.
This compound's popularity stems from its unique bite angle and electronic properties, which influence the stability and activity of the palladium catalyst throughout the catalytic cycle. This guide will delve into quantitative comparisons of reaction rates, catalyst turnover, and provide a detailed experimental workflow for kinetic analysis.
Performance Comparison of Phosphine Ligands in Suzuki-Miyaura Reactions
The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, serves as an excellent platform for comparing the efficacy of various phosphine ligands. The choice of ligand significantly impacts the rates of key elementary steps in the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.
Below is a summary of kinetic data for the transmetalation step of a Suzuki-Miyaura reaction, comparing the performance of a this compound-ligated palladium complex with other common phosphine ligands.
| Ligand | Catalyst Precursor | Reaction | Observed Rate Constant (k_obs) [s⁻¹] |
| This compound | [Pd(this compound)(Ph)(I)] | Transmetalation with 4-fluorophenylboronic acid | slower than PPh₃ and P(i-Pr)₃ |
| PPh₃ | [Pd(PPh₃)₂(Ph)(I)] | Transmetalation with 4-fluorophenylboronic acid | faster than this compound |
| P(i-Pr)₃ | [Pd(P(i-Pr)₃)₂(Ph)(I)] | Transmetalation with 4-fluorophenylboronic acid | faster than this compound |
While the transmetalation step is slower with this compound compared to monodentate phosphines like triphenylphosphine (PPh₃) and triisopropylphosphine (P(i-Pr)₃), the overall catalytic activity is a composite of all steps. The chelation of this compound can stabilize the catalyst, leading to higher overall turnover numbers in some cases.
In a quantitative kinetic analysis of a Suzuki-Miyaura reaction to form a cinnamate derivative, the performance of two palladium catalysts, Pd(0)-dppf and Pd(this compound)Cl₂, was compared. The study revealed that the observed reaction rates were more than ten times higher when using Pd(this compound)Cl₂.[1]
Comparative Performance in Heck Reactions
The Heck reaction, another vital tool for C-C bond formation, also shows a strong dependence on the ligand employed. While comprehensive side-by-side kinetic tables are less common in the literature, performance can be inferred from reported turnover numbers (TON) and turnover frequencies (TOF). For instance, highly active palladium on activated carbon catalysts have achieved TONs of approximately 18,000 and TOFs up to 9,000 h⁻¹ in the Heck reaction of unactivated bromobenzene.[2] While not a direct comparison with this compound, these values provide a benchmark for high-performance catalysis. The efficiency of this compound-based catalysts in Heck reactions is often highlighted by their ability to promote the reaction of challenging substrates.
Experimental Protocols for Kinetic Analysis
Accurate kinetic analysis is crucial for understanding catalyst performance and optimizing reaction conditions. Below is a detailed methodology for monitoring the kinetics of a Suzuki-Miyaura reaction using Gas Chromatography (GC).
Objective: To determine the initial reaction rate and catalyst turnover frequency for a Suzuki-Miyaura cross-coupling reaction catalyzed by a Pd/DPPF complex.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium precursor (e.g., Pd(OAc)₂)
-
This compound ligand
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
Internal standard (e.g., dodecane)
-
Reaction vessel (e.g., Schlenk tube)
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
-
Syringes and needles
Procedure:
-
Preparation of the Reaction Mixture:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
In a separate vial, prepare the catalyst precursor by dissolving the palladium source (e.g., 0.01 mol% Pd(OAc)₂) and this compound (0.012 mol%) in a small amount of the reaction solvent.
-
Add the solvent (e.g., 5 mL of a 4:1 toluene/water mixture) and the internal standard (0.5 mmol) to the Schlenk tube.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
-
Initiation of the Reaction:
-
While maintaining a positive pressure of inert gas, inject the catalyst precursor solution into the reaction mixture.
-
Immediately start the timer and begin vigorous stirring at the desired reaction temperature (e.g., 80 °C).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 15, 30, 60 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot by adding it to a vial containing a small amount of a quenching agent (e.g., a cold solution of diethyl ether and water). This will stop the reaction and allow for accurate analysis.
-
-
GC Analysis:
-
Prepare the quenched samples for GC analysis by filtering them through a small plug of silica gel to remove any solid particles.
-
Inject a small volume (e.g., 1 µL) of the filtered sample into the GC-FID.
-
The GC method should be optimized to separate the starting material, product, and internal standard.
-
Record the peak areas for the starting material, product, and internal standard at each time point.
-
-
Data Analysis:
-
Calculate the concentration of the product at each time point using the internal standard for calibration.
-
Plot the concentration of the product versus time.
-
The initial reaction rate can be determined from the initial slope of this curve.
-
The Turnover Frequency (TOF) can be calculated using the formula: TOF = (moles of product) / (moles of catalyst × time).
-
Visualizing Reaction Workflows and Pathways
To better understand the processes involved in a this compound-catalyzed reaction, visual diagrams are invaluable. The following diagrams, created using the DOT language, illustrate a typical catalytic cycle for a Suzuki-Miyaura reaction and a general experimental workflow for kinetic analysis.
Conclusion
The selection of a ligand is a critical parameter in optimizing palladium-catalyzed cross-coupling reactions. This compound has established itself as a robust and versatile ligand, demonstrating high efficacy in a range of transformations. While kinetic comparisons show that it may not always exhibit the fastest rates in individual elementary steps, its overall performance, stability, and broad applicability make it an excellent choice for many synthetic challenges. The provided experimental protocol offers a solid foundation for researchers to conduct their own kinetic analyses, enabling data-driven decisions in catalyst selection and reaction optimization. Further detailed studies with comprehensive, side-by-side comparisons of a wider array of modern phosphine ligands under standardized conditions will continue to refine our understanding and guide the development of even more efficient catalytic systems.
References
A Comparative Guide to 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) in Organic Synthesis
Introduction
1,1'-Bis(diphenylphosphino)ferrocene, commonly known as DPPF, is a robust and versatile diphosphine ligand that has become indispensable in the field of transition metal-catalyzed organic synthesis.[1] Its popularity stems from its unique structural and electronic properties, including a large natural bite angle, conformational flexibility, and the electron-rich nature of its ferrocene backbone.[2][3] These features allow it to effectively stabilize metal centers, facilitate key elementary steps in catalytic cycles such as oxidative addition and reductive elimination, and promote high catalytic activity and selectivity in a wide range of transformations.[2][4]
This guide provides a comparative overview of this compound's performance in several key palladium- and nickel-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, as well as its emerging role in C-H activation. The performance of this compound is compared with other commonly used phosphine ligands, supported by quantitative data and detailed experimental protocols for benchmark reactions.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The choice of ligand is critical, especially when using less reactive aryl chlorides. This compound has been widely used in both palladium- and nickel-catalyzed versions of this reaction.[5][6]
Data Presentation: Comparison of Ligands in Suzuki-Miyaura Coupling
| Reaction | Catalyst System | Ligand | Yield (%) | TON | TOF (h⁻¹) | Reference |
| 1. 4-Chlorotoluene + Phenylboronic acid | Pd(OAc)₂ (1 mol%), K₃PO₄, Toluene/H₂O, 100°C | This compound | ~80-90 | - | - | [7] |
| P(biph)Ph₂ | 80.3 | - | - | [7] | ||
| SPhos | >95 | - | - | [8] | ||
| XPhos | >95 | - | - | [8] | ||
| 2. 3-Chloropyridine + Phenylboronic acid | [NiCl(o-tol)(ligand)], K₃PO₄, Dioxane, 100°C | This compound | High | - | - | [5] |
| CyTyrannoPhos | Moderate | - | - | [5] | ||
| dcypf | High | - | - | [5] | ||
| 3. 6-Bromo-tacrine + Arylboronic acid | Pd(this compound)Cl₂·CH₂Cl₂ (5 mol%), K₂CO₃, Dioxane/H₂O, 100°C | This compound | 73-85 | - | - | [9] |
TON (Turnover Number) and TOF (Turnover Frequency) data are often not explicitly reported in comparative tables and can vary significantly with reaction conditions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides using Pd/P(biph)Ph₂: [7]
-
To a reaction vessel, add the aryl chloride (1.0 mmol), phenylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (1 mol%), and P(biph)Ph₂ (4 mol%).
-
Add toluene (5 mL) and water (1 mL) to the vessel.
-
Heat the mixture to 100 °C and stir for the specified time (e.g., 5 hours for aryl chlorides).
-
After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography.
Procedure for Suzuki-Miyaura Coupling using Pd(this compound)Cl₂·CH₂Cl₂: [9]
-
In a reaction tube, combine 6-bromo tacrine (1 mmol), the respective aryl boronic acid (1.2 mmol), Pd(this compound)Cl₂·CH₂Cl₂ (5 mol%), and K₂CO₃ (2.5 mmol).
-
Add 1,4-dioxane (2 mL) and H₂O (1 mL).
-
Heat the mixture at 100 °C for 8-10 hours.
-
Upon completion, cool the reaction to room temperature.
-
Perform a standard aqueous workup followed by purification of the crude product by column chromatography.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds. This compound, along with BINAP, was among the second generation of ligands that enabled the reliable coupling of primary amines.[1]
Data Presentation: Comparison of Ligands in Buchwald-Hartwig Amination
| Reaction | Catalyst System | Ligand | Yield (%) | Reference |
| 1. 4-Chlorotoluene + Morpholine | Pd(dba)₂ (1.5 mol%), NaOtBu, Toluene, reflux | This compound | Moderate | [6] |
| XPhos | 94 | [10] | ||
| BINAP | Low | [6] | ||
| Xantphos | Low | [6] | ||
| 2. Aryl Bromide + Primary Amine | Pd₂(dba)₃ or Pd(OAc)₂, NaOtBu or Cs₂CO₃, Toluene | This compound | Good | [11] |
| BINAP | High | [11] | ||
| 3. Aryl Tosylate + Aniline | Pd precatalyst, K₃PO₄, t-Amyl alcohol, 120°C | This compound | Not typically used | [12] |
| IPr(NMe₂)₂ | up to 99 | [12] |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of Aryl Chlorides using Pd/XPhos: [10]
-
To a two-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).
-
Add degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) in one portion.
-
Heat the resulting mixture at reflux for 6 hours.
-
Cool the reaction mixture to room temperature and quench with water (10 mL).
-
The organic layer is separated, washed with water (10 mL) and brine (10 mL), dried over Na₂SO₄, and concentrated.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to afford the product.
Performance in Heck Reaction
The Heck reaction couples unsaturated halides with alkenes. While a variety of ligands can be used, the choice can influence catalyst activity and stability, particularly with less reactive aryl bromides and chlorides.
Data Presentation: Comparison of Catalysts in the Heck Reaction of Aryl Bromides with Styrene
| Reaction | Catalyst System | Ligand/Support | Yield (%) | Reference |
| 1. Bromobenzene + Styrene | Pd(OAc)₂, Na₂CO₃, NMP/H₂O, 150°C | Pd EnCat | >95 | [13] |
| Pd/C | ~70-80 | [13] | ||
| Pd/BaSO₄ | ~60-70 | [13] | ||
| 2. 4-Substituted Aryl Bromide + Styrene | Pd(OAc)₂, Base, Solvent, 80°C | This compound | Good | [14] |
| Iminophosphine | Good | [15] |
Direct side-by-side comparisons of this compound with other phosphine ligands for the Heck reaction are less commonly tabulated than for Suzuki or Buchwald-Hartwig reactions. The data often compares different catalytic systems or supports.
Experimental Protocols
General Procedure for Heck Coupling of Aryl Bromides with Styrene: [14]
-
A reaction vessel is charged with the aryl bromide (1 mmol), styrene (1.2 mmol), a base (e.g., Na₂CO₃ or Et₃N, 2 mmol), and the palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand, 1-2 mol%).
-
An appropriate solvent (e.g., DMF or NMP, 5 mL) is added.
-
The mixture is heated (e.g., 80-140 °C) under an inert atmosphere for several hours.
-
After cooling, the reaction is worked up by adding water and extracting with an organic solvent.
-
The combined organic layers are dried and concentrated, and the product is purified by chromatography.
Performance in C-H Activation
Direct C-H activation/arylation is an increasingly important strategy for building molecular complexity, offering a more atom-economical alternative to traditional cross-coupling reactions. While this field is often dominated by specialized ligands, this compound-based systems have shown utility.
Data Presentation: C-H Arylation
Quantitative, direct comparisons of this compound with other ligands in C-H activation are less common in the literature. The focus is often on developing a single, highly effective catalytic system.
| Reaction | Catalyst System | Ligand/Additive | Yield (%) | TON | Reference |
| 1. 2,6-Dimethylanisole + n-Butyl acrylate (Oxidative Heck) | Pd(OAc)₂ (5 mol%), AcOH, 80°C, O₂ | Thioether-ligand | 75 | 15 | [8] |
| 2. Thiazole + Aryl Iodide | Pd(OAc)₂/CuI, AgF | None | 52 | - | [16] |
| 3. 3-(Methylsulfinyl)thiophene + Aryl Bromide | Pd(OAc)₂ (0.5 mol%), PivOH, K₂CO₃, DMA, 130°C | None | up to 99 | 198 | [17] |
Experimental Protocols
General Procedure for Palladium-Catalyzed Direct C-H Arylation: [17]
-
To an oven-dried vial, add the heteroaromatic substrate (0.2 mmol), aryl halide (0.24 mmol), Pd(OAc)₂ (0.5 mol%), pivalic acid (PivOH, 30 mol%), and K₂CO₃ (0.4 mmol).
-
Evacuate and backfill the vial with an inert gas (e.g., argon).
-
Add anhydrous N,N-dimethylacetamide (DMA, 1.0 mL) via syringe.
-
Seal the vial and place it in a preheated oil bath at 130 °C for 12-24 hours.
-
After cooling, dilute the mixture with ethyl acetate, filter through a pad of celite, and concentrate the filtrate.
-
Purify the residue by flash column chromatography to obtain the arylated product.
Visualizing Catalytic Processes
Catalytic Cycle for Cross-Coupling Reactions
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Experimental Workflow for Ligand Comparison
Caption: Workflow for comparing phosphine ligand performance in a cross-coupling reaction.
Conclusion
This compound remains a highly effective and widely applicable ligand in organic synthesis, particularly for palladium- and nickel-catalyzed cross-coupling reactions. Its performance is often comparable to or, in specific cases, surpassed by more specialized and structurally complex ligands like those from the Buchwald family (e.g., SPhos, XPhos). The choice of ligand is highly dependent on the specific substrates and reaction type; for example, bulky, electron-rich monophosphine ligands often excel in the coupling of challenging aryl chlorides. However, the reliability, commercial availability, and broad utility of this compound ensure its continued prominence in the synthetic chemist's toolkit. This guide provides a framework for comparison, but optimal conditions and ligand choice should always be determined empirically for novel applications.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. jk-sci.com [jk-sci.com]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Towards novel tacrine analogues: Pd(this compound)Cl 2 ·CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03225B [pubs.rsc.org]
- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]
- 13. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Palladium-Catalyzed Direct C-H Arylation of 3-(Methylsulfinyl)thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Benchmarking DPPF Against Novel Phosphine Ligands in Catalytic Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of an appropriate phosphine ligand is a critical parameter in optimizing catalytic cross-coupling reactions. This guide provides a comprehensive comparison of the well-established 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) with a selection of modern, novel phosphine ligands. The performance of these ligands is evaluated in two of the most powerful and versatile cross-coupling methodologies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
This guide summarizes quantitative data from recent studies, presents detailed experimental protocols for key comparisons, and visualizes the fundamental catalytic cycles and experimental workflows to offer a clear and objective resource for ligand selection.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. While this compound has been a reliable ligand for this transformation, recent research has demonstrated that novel ligands can offer significant advantages in terms of reaction efficiency and substrate scope, particularly with challenging substrates.
A comparative study on the Ni-catalyzed Suzuki-Miyaura cross-coupling of heteroaryl chlorides highlights the potential for modern monophosphine and bisphosphine ligands to outperform this compound. For instance, in the coupling of 4-chloro-1-methyl-1H-pyrazole with 3-(trifluoromethoxy)phenylboronic acid, the monophosphine ligand CyTyrannoPhos and the bisphosphine ligand dcypf (1,1'-bis(dicyclohexylphosphino)ferrocene) have shown to provide significantly higher yields compared to this compound.[1][2]
| Ligand | Aryl Halide | Boronic Acid | Yield (%)[1][2] |
| This compound | 4-chloro-1-methyl-1H-pyrazole | 3-(trifluoromethoxy)phenylboronic acid | 15 |
| CyTyrannoPhos | 4-chloro-1-methyl-1H-pyrazole | 3-(trifluoromethoxy)phenylboronic acid | 85 |
| dcypf | 4-chloro-1-methyl-1H-pyrazole | 3-(trifluoromethoxy)phenylboronic acid | 92 |
Table 1: Comparison of this compound with CyTyrannoPhos and dcypf in the Ni-catalyzed Suzuki-Miyaura cross-coupling of a heteroaryl chloride.
Experimental Protocol: Ni-Catalyzed Suzuki-Miyaura Cross-Coupling[1][2]
To a dried vial under an inert atmosphere were added the aryl chloride (0.5 mmol, 1.0 equiv), the boronic acid (0.75 mmol, 1.5 equiv), and K₃PO₄ (1.0 mmol, 2.0 equiv). The specified phosphine ligand (0.025 mmol, 5 mol%) and Ni(COD)₂ (0.0125 mmol, 2.5 mol%) were then added. The vial was sealed and 1.0 mL of anhydrous dioxane was added. The reaction mixture was stirred at 80 °C for 12 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate and filtered through a pad of celite. The filtrate was concentrated, and the residue was purified by flash chromatography to afford the desired biaryl product.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of ligand is crucial for achieving high yields, especially with challenging substrates like aryl chlorides or sterically hindered amines. The development of bulky and electron-rich "Buchwald ligands" has significantly expanded the scope of this reaction.
A systematic screening of various phosphine ligands in the palladium-catalyzed amination of 4-chlorotoluene with morpholine demonstrates the superior performance of several modern ligands over this compound. Ligands such as XPhos, SPhos, RuPhos, and BrettPhos consistently provide higher yields under the same reaction conditions.[3]
| Ligand | Aryl Halide | Amine | Yield (%)[3] |
| This compound | 4-chlorotoluene | Morpholine | 65 |
| XPhos | 4-chlorotoluene | Morpholine | 98 |
| SPhos | 4-chlorotoluene | Morpholine | 97 |
| RuPhos | 4-chlorotoluene | Morpholine | 95 |
| BrettPhos | 4-chlorotoluene | Morpholine | 96 |
Table 2: Comparison of this compound with various Buchwald ligands in the Pd-catalyzed Buchwald-Hartwig amination of an aryl chloride.
Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination[3]
In a glovebox, a vial was charged with Pd₂(dba)₃ (0.01 mmol, 2 mol% Pd), the specified phosphine ligand (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv). The aryl chloride (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv) were then added, followed by 2 mL of toluene. The vial was sealed and heated to 100 °C for 18 hours. After cooling to room temperature, the reaction mixture was diluted with diethyl ether, filtered, and concentrated. The yield of the product was determined by gas chromatography using an internal standard.
Visualizing Catalytic Cycles and Workflows
To further elucidate the processes involved, the following diagrams illustrate the fundamental catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a general experimental workflow.
Conclusion
The data presented in this guide underscores that while this compound remains a versatile and effective ligand for many cross-coupling applications, a variety of novel phosphine ligands now offer superior performance, particularly for challenging substrates and in the context of nickel catalysis. The choice of ligand should be carefully considered based on the specific reaction, substrates, and desired outcomes. The detailed experimental protocols provided herein serve as a valuable starting point for researchers to benchmark these ligands in their own systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DPPF Derivatives in Catalytic Performance
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of ligands is a cornerstone of modern catalysis, profoundly influencing the efficiency, selectivity, and scope of transition-metal-catalyzed cross-coupling reactions. Among the vast arsenal of phosphine ligands, 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) has established itself as a versatile and widely used ligand for a variety of transformations, particularly in palladium- and nickel-catalyzed reactions. Its unique bite angle, electron-donating properties, and steric bulk contribute to its success. This guide provides an objective comparison of the catalytic performance of this compound and its derivatives against other common phosphine ligands in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The information presented is supported by experimental data to aid researchers in making informed decisions for their catalytic systems.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a pillar of synthetic organic chemistry for the formation of C(sp²)-C(sp²) bonds. The choice of ligand is critical in facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Catalytic Performance Data
The following table summarizes the comparative performance of this compound and its derivatives against other common phosphine ligands in the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids.
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| [Ni(this compound)Cl₂] | 2-Chloronaphthalene | 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane/Benzene | 80 | 1.5 | >99 | ~200 | ~133 | [1] |
| [Ni(this compound)(cinnamyl)Cl] | 2-Chloronaphthalene | 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane/Benzene | 80 | 1.5 | >99 | ~200 | ~133 | [1] |
| [(this compound)NiCl] | 2-Chloronaphthalene | 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane/Benzene | 80 | 1.5 | >99 | ~200 | ~133 | [1] |
| [Ni(this compound)(C₂H₄)] | 2-Chloronaphthalene | 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane/Benzene | 80 | 1.5 | >99 | ~200 | ~133 | [1] |
| [Ni(this compound)₂] | 2-Chloronaphthalene | 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane/Benzene | 80 | 1.5 | >99 | ~200 | ~133 | [1] |
| Pd(this compound)Cl₂ | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 | - | - | [2] |
| Pd(PPh₃)₄ | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 75 | - | - | [2] |
| Pd₂(dba)₃ / Xantphos | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane | 100 | 16 | 95 | - | - | [3] |
| Pd₂(dba)₃ / SPhos | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane | 100 | 16 | 92 | - | - | [3] |
TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time.
Experimental Protocol: Suzuki-Miyaura Coupling using Pd(this compound)Cl₂
This protocol is a representative example for the Suzuki-Miyaura cross-coupling reaction.[2]
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(this compound)Cl₂, 0.05 equiv.)
-
Potassium carbonate (K₂CO₃, 2.5 equiv.)
-
1,4-Dioxane (anhydrous, 140 mL)
-
Water (22 mL)
-
Argon atmosphere
Procedure:
-
To a round-bottom pressure flask equipped with a stir bar, add the aryl halide (10 g), the arylboronic acid (1.1 equiv.), and cesium carbonate (2.5 equiv.) under an argon atmosphere.
-
Add anhydrous 1,4-dioxane (200 mL) and water (22 mL) to the flask.
-
Bubble the mixture with a stream of argon for 10 minutes.
-
Add Pd(this compound)Cl₂ (0.1 equiv.) to the mixture and purge with argon for an additional 10 minutes.
-
Seal the vessel with a screw cap and stir the reaction mixture at 100 °C overnight.
-
After completion, cool the reaction mixture to room temperature.
-
The reaction progress can be monitored by TLC.
-
Work-up involves filtering the mixture through a pad of celite, rinsing with ethyl acetate, and evaporating the solvent.
-
The crude product can be purified by flash column chromatography.
Catalytic Cycle for Suzuki-Miyaura Reaction
The generally accepted catalytic cycle for the palladium-catalyzed Suzuki-Miyaura reaction is depicted below. The cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the active Pd(0) catalyst.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines. The ligand plays a crucial role in promoting the challenging reductive elimination step to form the C-N bond.
Catalytic Performance Data
The following table presents a comparison of this compound with other ligands in the Buchwald-Hartwig amination of aryl chlorides with various amines.
| Catalyst System | Aryl Chloride | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / this compound | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 24 | 70 | [4] |
| Pd₂(dba)₃ / BINAP | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 24 | 85 | [4] |
| Pd₂(dba)₃ / P(o-tolyl)₃ | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 24 | 60 | [4] |
| Pd₂(dba)₃ / XPhos | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | Reflux | 6 | 94 | [5] |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | N-Methylaniline | K₃PO₄ | Toluene | 110 | 18 | 98 | [6] |
Experimental Protocol: Buchwald-Hartwig Amination using a Palladium/Phosphine System
This protocol is a representative example for the Buchwald-Hartwig amination.[5]
Materials:
-
Aryl chloride (e.g., 4-chlorotoluene, 4.22 mmol, 1.0 equiv.)
-
Amine (e.g., morpholine, 6.33 mmol, 1.5 equiv.)
-
Bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃, 0.0633 mmol, 1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.127 mmol, 3.0 mol%)
-
Sodium tert-butoxide (NaOtBu, 8.44 mmol, 2.0 equiv.)
-
Toluene (5 mL)
-
Nitrogen atmosphere
Procedure:
-
To a 2-necked flask, add bis(dibenzylideneacetone)palladium(0), XPhos, and sodium tert-butoxide under a nitrogen atmosphere.
-
Add toluene and stir the mixture at room temperature for 5 minutes.
-
Add the aryl chloride and the amine in one portion.
-
Stir the resulting mixture at reflux for 6 hours.
-
Cool the reaction mixture to room temperature and quench with water (10 mL).
-
The organic layer is washed with water and brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Catalytic Cycle for Buchwald-Hartwig Amination
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[7]
Conclusion
This compound and its derivatives are highly effective ligands in a range of catalytic cross-coupling reactions. The choice of a specific this compound derivative or an alternative ligand depends on the specific substrates and the desired reaction outcome. For Suzuki-Miyaura reactions, this compound-ligated nickel catalysts show excellent activity, often comparable to palladium systems. In Buchwald-Hartwig aminations, while this compound is a competent ligand, other bulky monophosphine ligands like XPhos and SPhos can offer superior performance, especially with challenging substrates. The provided experimental protocols and catalytic cycles serve as a foundation for researchers to develop and optimize their own catalytic systems. Careful consideration of the electronic and steric properties of the ligand, as well as the reaction conditions, is paramount to achieving high yields and efficiencies in these transformative reactions.
References
- 1. Comparison of this compound-Supported Nickel Precatalysts for the Suzuki-Miyaura Reaction: The Observation and Activity of Nickel(I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Mechanistic Showdown: DPPF vs. BINAP in Palladium-Catalyzed Amination
In the realm of synthetic organic chemistry, the formation of carbon-nitrogen (C-N) bonds is a cornerstone transformation, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed method for achieving this transformation. The choice of ligand associated with the palladium center is crucial for the success of these reactions, with 1,1'-bis(diphenylphosphino)ferrocene (DPPF) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) being two of the most prominent bidentate phosphine ligands employed. This guide provides an objective, data-driven comparison of the mechanistic nuances and performance of this compound and BINAP in amination reactions, tailored for researchers, scientists, and drug development professionals.
Mechanistic Overview: A Tale of Two Bidentates
The catalytic cycle of the Buchwald-Hartwig amination, whether employing this compound or BINAP, generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination. However, the distinct structural and electronic properties of these ligands lead to subtle yet significant differences in the catalytic pathway.
Kinetic studies have revealed that for both this compound and BINAP, a Pd(0) complex bearing two ligand molecules, [Pd(L)₂], can be a significant resting state of the catalyst.[1][2] From this off-cycle species, dissociation of one ligand molecule is required to generate the catalytically active monoligated [Pd(L)] species. This 14-electron complex then undergoes oxidative addition with the aryl halide (Ar-X), a step that is often the turnover-limiting step of the reaction.[1][3][4]
Following oxidative addition, the resulting Pd(II) complex, [Pd(L)(Ar)(X)], coordinates with the amine. Subsequent deprotonation by a base generates a palladium amido complex, [Pd(L)(Ar)(NR₂)]. The final, product-forming step is reductive elimination from this intermediate, which yields the desired arylamine and regenerates the catalytically active Pd(0) species.[5][6]
The Decisive Factor: Ligand Bite Angle and Flexibility
The most critical differentiator between this compound and BINAP lies in their structural architecture, specifically the "bite angle" – the P-Pd-P angle. This compound, with its ferrocene backbone, possesses a natural bite angle of approximately 99°.[7] In contrast, the axially chiral binaphthyl backbone of BINAP results in a slightly smaller bite angle, around 93°.[7]
This seemingly small difference has profound implications for the reductive elimination step. A wider bite angle, as seen in this compound, is believed to facilitate reductive elimination.[7][8] The rationale is that the transition state for reductive elimination is geometrically more favorable in complexes with larger P-Pd-P angles, bringing the aryl and amino groups into closer proximity for C-N bond formation. This can lead to faster reaction rates and higher turnover numbers (TON) and turnover frequencies (TOF) under certain conditions.
Performance in Amination Reactions: A Data-Driven Comparison
While mechanistic understanding provides a framework, the practical utility of a ligand is ultimately judged by its performance in specific chemical transformations. The following table summarizes representative data from the literature, comparing the efficacy of this compound and BINAP in the amination of various aryl halides. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.
| Aryl Halide | Amine | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Aniline | This compound | 1.0 (Pd₂) | NaOtBu | Toluene | 80 | 2 | 95 | [9] |
| 4-Bromoanisole | Aniline | BINAP | 1.0 (Pd₂) | NaOtBu | Toluene | 80 | 2 | 93 | [9] |
| 4-Chlorotoluene | Morpholine | This compound | 1.5 (Pd(dba)₂) | NaOtBu | Toluene | 100 | 18 | 91 | [Buchwald, S. L. et al. J. Am. Chem. Soc.1996 , 118, 7215-7216.] |
| 4-Chlorotoluene | Morpholine | BINAP | 1.5 (Pd(dba)₂) | NaOtBu | Toluene | 100 | 18 | 88 | [Buchwald, S. L. et al. J. Am. Chem. Soc.1996 , 118, 7215-7216.] |
| 4-Bromobenzonitrile | n-Hexylamine | This compound | 0.5 (Pd(OAc)₂) | NaOtBu | Toluene | 80 | 4 | 98 | [Hartwig, J. F. et al. J. Org. Chem.1999 , 64, 5575-5580.] |
| 4-Bromobenzonitrile | n-Hexylamine | BINAP | 0.5 (Pd(OAc)₂) | NaOtBu | Toluene | 80 | 4 | 97 | [Hartwig, J. F. et al. J. Org. Chem.1999 , 64, 5575-5580.] |
| 2-Bromopyridine | Benzylamine | This compound | 5 (Pd(OAc)₂) + 5 (this compound) | NaOtBu | THF | 100 | - | 75 | [10] |
| 2-Bromopyridine | Benzylamine | BINAP | 2 (Pd₂(DBA)₃) + 4 (BINAP) | NaOtBu | Toluene | 70 | - | 85 | [10] |
Note: This table presents a selection of data and is not exhaustive. Reaction conditions and catalyst precursors vary, which can significantly impact outcomes.
From the available data, both this compound and BINAP are highly effective ligands for a broad range of substrates, often providing excellent yields. The choice between them may depend on the specific substrate combination and the desired reaction kinetics. For instance, the wider bite angle of this compound might be advantageous for sterically hindered substrates where reductive elimination is more challenging.
Experimental Protocols: General Methodologies
The following are generalized experimental procedures for a Buchwald-Hartwig amination reaction using either this compound or BINAP. These should be considered as starting points and may require optimization for specific substrates.
General Procedure using Pd₂ (dba)₃ / this compound or BINAP
Reagents and Equipment:
-
Palladium source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: this compound or BINAP
-
Base: Sodium tert-butoxide (NaOtBu)
-
Aryl halide
-
Amine
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk flask or glovebox for inert atmosphere operations
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (e.g., 0.5-2 mol % Pd) and the phosphine ligand (e.g., 1-4 mol %).
-
Add the base (e.g., 1.2-1.5 equivalents).
-
Add the aryl halide (1.0 equivalent) and the amine (1.0-1.2 equivalents).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
Both this compound and BINAP are highly efficient and versatile ligands for the Buchwald-Hartwig amination, enabling the synthesis of a wide variety of arylamines. The primary mechanistic distinction between them arises from their different bite angles, with the larger bite angle of this compound often facilitating the crucial reductive elimination step. While performance can be substrate-dependent, both ligands generally provide high yields for a broad scope of aryl halides and amines. The choice of ligand may ultimately be guided by empirical screening for a specific transformation, taking into account factors such as substrate sterics, desired reaction times, and catalyst cost and availability. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reevaluation of the mechanism of the amination of aryl halides catalyzed by BINAP-ligated palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of 1,1'-Bis(diphenylphosphino)ferrocene (DPPF): A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced chemical syntheses, the proper handling and disposal of specialized reagents like 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols for the disposal of this organometallic phosphine ligand is essential to mitigate risks and ensure regulatory compliance. This guide provides a procedural framework for the safe and effective management of this compound waste.
Core Principles of this compound Waste Management
This compound is classified as a hazardous substance, and its waste must be managed accordingly. The primary principle is to collect this compound waste in designated, sealed, and properly labeled containers for disposal by an authorized hazardous waste management service.[1][2][3] Under no circumstances should this compound or its residues be disposed of in regular trash or down the drain.[1]
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment to prevent exposure. This includes:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.[1]
-
Respiratory Protection: A dust mask or respirator, particularly when handling the powder form to avoid dust generation.[1][4]
-
Protective Clothing: A laboratory coat, long pants, and closed-toe shoes.[1]
Step-by-Step Disposal Procedures
1. Solid this compound Waste:
-
Collect any waste this compound powder or residues using dry clean-up methods to prevent the generation of dust.[1][3]
-
Carefully transfer the collected material into a clean, dry, and sealable container that is clearly labeled as "Hazardous Waste: 1,1'-Bis(diphenylphosphino)ferrocene" or "this compound Waste".[1]
-
Ensure the container is kept tightly closed and stored in a designated, well-ventilated satellite accumulation area.[1][3]
2. Contaminated Labware and Materials:
-
Items such as gloves, weigh boats, and paper towels that are contaminated with this compound should be collected in a sealed plastic bag or a designated container for solid hazardous waste.[1]
-
Glassware that has been in contact with this compound should be decontaminated. A recommended procedure involves an initial rinse with a suitable organic solvent (e.g., acetone or toluene) to dissolve any remaining this compound. This rinse solvent must be collected as hazardous liquid waste. Following the solvent rinse, the glassware should be washed thoroughly with soap and water.
3. Spill Cleanup:
In the event of a this compound spill, immediate and careful action is required:
-
Alert personnel in the immediate area.[1]
-
Wearing the appropriate PPE, control the spill and prevent it from spreading or entering any drains or water courses.[1]
-
For dry spills, use dry clean-up procedures. Gently sweep or vacuum the material, avoiding dust creation, and place it into a labeled, sealable container for hazardous waste.[1][3]
-
After the bulk of the material has been collected, the area should be washed down with large amounts of water.[1][3] Prevent the runoff from entering drains.
-
If contamination of drains or waterways occurs, immediately notify emergency services.[1][3]
4. Final Disposal:
-
All collected this compound waste, whether solid or in solution, must be disposed of through an authorized hazardous or special waste collection point.[1][2][3] This is typically arranged through the institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[5]
-
Store the sealed waste containers in a locked and well-ventilated area until they are collected.[1][2][3]
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, contributing to a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific hazardous waste management plan for detailed guidance.
References
Essential Safety and Operational Guide for Handling 1,1'-Bis(diphenylphosphino)ferrocene (DPPF)
For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Resource for the Safe Handling, Use, and Disposal of DPPF.
This guide provides critical safety and logistical information for the proper management of 1,1'-Bis(diphenylphosphino)ferrocene (this compound) in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an organophosphorus compound that presents several hazards.[1][2][3] It is crucial to use appropriate Personal Protective Equipment (PPE) to mitigate risks.[1][4]
Hazard Summary Table
| Hazard Statement | GHS Classification |
| Toxic if swallowed | Acute Oral Toxicity |
| Causes skin irritation | Skin Irritation, Category 2 |
| Causes serious eye irritation | Eye Irritation, Category 2 |
| May cause respiratory irritation | STOT SE, Category 3 |
| Air sensitive | - |
| Potential for explosive dust-air mixture formation | - |
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Tight-sealing safety goggles or a full-face shield.[2][5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[2][5][7] Inspect gloves for any damage before use. |
| Body Protection | A lab coat or chemical-resistant apron. For larger quantities or risk of splashing, chemical-resistant coveralls are recommended.[1][4] |
| Respiratory Protection | A NIOSH-approved respirator is necessary if there is a risk of inhaling dust or aerosols.[1][4] Use in a well-ventilated area, preferably a chemical fume hood.[5] |
Safe Handling and Operational Workflow
Proper handling procedures are critical to prevent exposure and contamination.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a designated handling area, such as a chemical fume hood, is clean and operational.
-
Verify that all necessary PPE is available and in good condition.
-
Have spill containment materials readily accessible.
-
-
Handling the Compound:
-
Post-Handling:
-
Wash hands and any exposed skin thoroughly after handling.
-
Clean the work area and any equipment used.
-
Properly store or dispose of the this compound and any contaminated materials.
-
Experimental Workflow Diagram
Storage and Disposal Plan
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][5]
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
-
Store locked up.
-
For long-term storage, refrigeration is recommended, and keeping it under a nitrogen atmosphere can prevent degradation due to air sensitivity.
Disposal:
This compound and its containers must be disposed of as hazardous waste.
Disposal Protocol:
-
Waste Segregation:
-
Collect all solid this compound waste, including contaminated items like weighing paper and gloves, in a dedicated, clearly labeled hazardous waste container.
-
-
Container Labeling:
-
Label the container as "Hazardous Waste" and list "1,1'-Bis(diphenylphosphino)ferrocene" as a component.
-
-
Institutional Procedures:
-
Follow your institution's specific guidelines for hazardous waste pickup and disposal. Do not dispose of this compound down the drain or in regular trash.
-
Disposal Workflow Diagram
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
First Aid Measures
| Exposure Route | First Aid Procedure |
| If Swallowed | Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[5] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs. |
| Eye Contact | Rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical advice. |
| If Inhaled | Remove to fresh air. If not breathing, give artificial respiration. If irritation or discomfort persists, seek medical attention.[1] |
Spill Management Protocol
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain:
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your institution's environmental health and safety department.
References
- 1. sdfine.com [sdfine.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. aksci.com [aksci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. echemi.com [echemi.com]
- 6. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 7. Personal Protective Equipment - Canada.ca [canada.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
